Picoxystrobin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (E)-3-methoxy-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO4/c1-24-11-14(17(23)25-2)13-7-4-3-6-12(13)10-26-16-9-5-8-15(22-16)18(19,20)21/h3-9,11H,10H2,1-2H3/b14-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSNKSODLGJUMQ-SDNWHVSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=C(C1=CC=CC=C1COC2=CC=CC(=N2)C(F)(F)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C(\C1=CC=CC=C1COC2=CC=CC(=N2)C(F)(F)F)/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047542 | |
| Record name | Picoxystrobin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117428-22-5 | |
| Record name | Picoxystrobin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117428-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Picoxystrobin [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117428225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Picoxystrobin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | picoxystrobin (ISO); methyl (2E)-3-methoxy-2-[2-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)phenyl]acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.665 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PICOXYSTROBIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62DH7GEL1P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Picoxystrobin on Fungal Pathogens
For Researchers, Scientists, and Drug Development Professionals
Abstract
Picoxystrobin is a broad-spectrum, systemic fungicide belonging to the strobilurin class (Quinone outside Inhibitors, QoI).[1][2][3] Its primary mechanism of action is the inhibition of mitochondrial respiration in fungal pathogens, a critical process for cellular energy production.[4] By specifically targeting the cytochrome bc1 complex (Complex III) of the electron transport chain, this compound effectively blocks the generation of ATP, leading to the cessation of fungal growth and eventual cell death.[1][4] This guide provides a detailed examination of the molecular interactions, biochemical consequences, and experimental methodologies used to characterize the fungicidal action of this compound.
Core Mechanism of Action: Inhibition of the Cytochrome bc1 Complex
The definitive target of this compound and other strobilurin fungicides is the cytochrome bc1 complex, an essential enzyme in the mitochondrial electron transport chain.[5] this compound acts as a Quinone outside Inhibitor (QoI), binding competitively to the ubiquinol oxidation (Qo) site on the cytochrome b subunit of this complex.[1]
This binding action physically obstructs the transfer of electrons from ubiquinol (Coenzyme Q, reduced form) to cytochrome c1.[2][4] The process, known as the Q-cycle, is a fundamental energy-transducing mechanism that couples electron transfer to proton translocation across the inner mitochondrial membrane. By blocking the Qo site, this compound disrupts this entire cycle. The immediate consequences are the halting of the electron flow, the collapse of the mitochondrial membrane potential, and a severe reduction in ATP synthesis, depriving the fungal cell of its primary energy source.[6][7]
Caption: this compound blocks the Qo site of the Cytochrome bc1 complex.
Quantitative Data on Strobilurin-Induced Mitochondrial Dysfunction
While specific IC50 values for this compound are highly dependent on the fungal species and isolate, data from related strobilurins (e.g., pyraclostrobin) provide a quantitative framework for understanding their impact on key mitochondrial functions. These fungicides typically act at sub-micromolar to low micromolar concentrations.
| Parameter Measured | Test Organism/System | Active Ingredient | Effective Concentration | Observed Effect | Citation |
| Oxygen Consumption Rate | Human Hepatocytes | Pyraclostrobin | ≥ 0.5 µM | Significant decrease in mitochondrial respiration | [8] |
| Mitochondrial Respiration | Honey Bee Mitochondria | Pyraclostrobin | ≥ 10 µM | Dose-dependent inhibition of oxidative phosphorylation | [6][7] |
| Mitochondrial Membrane Potential | Honey Bee Mitochondria | Pyraclostrobin | ≥ 5 µM | Significant decline in membrane potential | [6][7] |
| ATP Synthesis | Honey Bee Mitochondria | Pyraclostrobin | ≥ 15 µM | Significant decline in ATP production | [6][7] |
| Mycelial Growth (EC50) | Diaporthe citri | Pyraclostrobin | 0.019 µg/mL | 50% effective concentration to inhibit growth | [9] |
| Mycelial Growth (EC50) | Elsinoe fawcettii | Azoxystrobin | 0.06 µg/mL | 50% effective concentration to inhibit growth | [9] |
Experimental Protocols
Characterizing the mechanism of action of this compound involves a series of established in vitro assays targeting fungal growth, mitochondrial respiration, and specific enzyme activity.
In Vitro Mycelial Growth Inhibition Assay
Objective: To determine the half-maximal effective concentration (EC50) of this compound required to inhibit the mycelial growth of a target fungal pathogen.
Methodology:
-
Media Preparation: Prepare a suitable solid growth medium (e.g., Potato Dextrose Agar, PDA). After autoclaving and cooling to approximately 50-55°C, amend the medium with this compound dissolved in a suitable solvent (e.g., DMSO) to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Ensure the final solvent concentration is consistent and non-inhibitory across all plates, including the control.[10][11]
-
Inoculation: Place a mycelial plug (e.g., 5-mm diameter) taken from the growing edge of an actively cultured fungal colony onto the center of each fungicide-amended and control plate.[12]
-
Incubation: Incubate the plates in the dark at an optimal temperature for the specific fungus (e.g., 25°C) for a period sufficient for measurable growth in the control plates (typically 3-7 days).
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent control. The EC50 value is then determined by performing a probit or logistic regression analysis of the inhibition data.[10]
Fungal Mitochondrial Respiration Assay
Objective: To directly measure the inhibitory effect of this compound on the oxygen consumption rate (OCR) of isolated fungal mitochondria.
Methodology:
-
Mitochondria Isolation: Grow the fungal pathogen in liquid culture, harvest the mycelia, and produce spheroplasts using cell wall-degrading enzymes. Homogenize the spheroplasts in an isolation buffer and isolate mitochondria via differential centrifugation.[6]
-
Respirometry Setup: Use a Clark-type oxygen electrode or a high-resolution respirometer (e.g., Seahorse XF Analyzer) calibrated to the assay temperature (e.g., 30°C).[6][13]
-
Assay Procedure: Add a known amount of mitochondrial protein (e.g., 0.5 mg) to a reaction buffer in the respirometer chamber.[6]
-
Substrate/Inhibitor Addition: Initiate respiration by adding a specific substrate for an electron transport chain complex. To isolate Complex III activity, use a Complex II substrate like succinate and add a Complex I inhibitor like rotenone.[6]
-
This compound Treatment: Once a stable basal respiration rate is established, inject this compound at various concentrations and record the subsequent change in oxygen consumption rate.
-
Analysis: Quantify the OCR before and after the addition of this compound to determine the dose-dependent inhibitory effect.
Caption: Workflow for isolating fungal mitochondria and assessing function.
Cytochrome bc1 (Complex III) Activity Assay
Objective: To specifically measure the enzymatic activity of the cytochrome bc1 complex by monitoring the reduction of cytochrome c.
Methodology:
-
Mitochondrial Lysis: Use isolated mitochondria as prepared above. To ensure access to the enzyme, which is embedded in the inner membrane, the membrane must be solubilized. This can be achieved by adding a mild non-ionic detergent like dodecyl maltoside (e.g., 0.1 g/L) or Triton X-100 to the mitochondrial suspension.[14]
-
Reaction Mixture: Prepare a reaction buffer containing oxidized cytochrome c, and a short-chain ubiquinol analog (e.g., decylubiquinol) as the substrate. The reaction should also contain an inhibitor of Complex IV (e.g., potassium cyanide) to prevent the re-oxidation of cytochrome c.[15]
-
Assay Execution: Place the reaction mixture in a cuvette in a spectrophotometer. Add the solubilized mitochondrial sample, with and without pre-incubation with this compound at various concentrations.
-
Measurement: Initiate the reaction by adding the ubiquinol substrate. Immediately monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.[15]
-
Analysis: Calculate the rate of reaction (change in absorbance over time). Compare the rates in the presence of this compound to the control to determine the inhibition constant (Ki) or IC50 value for Complex III activity.
Cascade of Effects and Fungal Cell Fate
The inhibition of the cytochrome bc1 complex by this compound initiates a cascade of deleterious biochemical events that culminate in fungal cell death.
-
Primary Insult: Binding to the Qo site blocks electron transport.
-
Immediate Consequences: This leads to a rapid collapse of the proton gradient across the inner mitochondrial membrane and a halt in ATP synthesis.
-
Secondary Effects: The blockage can cause electrons to leak from the chain, leading to the formation of reactive oxygen species (ROS) and inducing oxidative stress.[16]
-
Cellular Response: Lacking energy (ATP), essential cellular processes such as biosynthesis, transport, and growth are arrested.
-
Ultimate Fate: The combined effects of energy depletion and oxidative damage lead to a fungistatic and ultimately fungicidal outcome.
Caption: The chain of events from this compound binding to cell death.
Conclusion
The mechanism of action of this compound is a highly specific and potent inhibition of mitochondrial respiration at the cytochrome bc1 complex. By targeting the Qo site, it disrupts the vital Q-cycle, leading to a rapid depletion of cellular energy and ultimately causing fungal cell death. This targeted action makes it an effective tool for controlling a wide range of plant pathogenic fungi. Understanding this core mechanism is crucial for its effective deployment, for managing the potential for fungicide resistance, and for the development of next-generation respiratory inhibitors.
References
- 1. peptechbio.com [peptechbio.com]
- 2. fao.org [fao.org]
- 3. This compound | C18H16F3NO4 | CID 11285653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. coromandel.biz [coromandel.biz]
- 5. Cytochrome bc1 complexes of microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mitochondrial Respiratory Inhibition Promoted by Pyraclostrobin in Fungi is Also Observed in Honey Bees - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Baseline Sensitivities of Fungal Pathogens of Fruit and Foliage of Citrus to Azoxystrobin, Pyraclostrobin, and Fenbuconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Evaluation of Azoxystrobin, Boscalid, Fentin-Hydroxide, Propiconazole, Pyraclostrobin Fungicides against Alternaria alternata Pathogen Isolated from Carya illinoinensis in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 12. DSpace [dr.lib.iastate.edu]
- 13. Seahorse assay for the analysis of mitochondrial respiration using Saccharomyces cerevisiae as a model system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. How to lyse mitochondria in order to measue complexIII activity? - Protein and Proteomics [protocol-online.org]
- 15. bioscience.co.uk [bioscience.co.uk]
- 16. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Synthesis and Chemical Properties of Picoxystrobin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picoxystrobin, a broad-spectrum, systemic fungicide, belongs to the strobilurin class of agrochemicals. It is highly effective against a wide range of fungal pathogens in various crops by inhibiting mitochondrial respiration. This technical guide provides a comprehensive overview of the synthesis pathway of this compound, its key chemical properties, and its mechanism of action, tailored for professionals in the fields of chemical research and drug development.
Chemical Properties of this compound
This compound is a cream-colored solid with the chemical formula C₁₈H₁₆F₃NO₄ and a molecular weight of 367.3 g/mol .[1][2] Its chemical structure features a trifluoromethyl-substituted pyridine ring linked via an oxymethylphenyl group to a methoxyacrylate moiety, which is characteristic of strobilurin fungicides. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Analytical Method |
| IUPAC Name | methyl (E)-3-methoxy-2-[2-([6-(trifluoromethyl)pyridin-2-yl]oxymethyl)phenyl]acrylate | - |
| CAS Number | 117428-22-5 | - |
| Physical State | Cream-colored solid | Observation |
| Melting Point | 75 °C | Not specified |
| Density | 1.4 g/cm³ (at 20 °C) | Not specified |
| Vapor Pressure | 5.5 x 10⁻³ mPa (at 20 °C) | Not specified |
| Solubility in Water | 3.1 mg/L (at 20 °C) | Not specified |
| Solubility in Solvents | >250 g/L in methanol, 1,2-dichloroethane, acetone, xylene, and ethyl acetate (all at 20 °C) | Not specified |
| Partition Coefficient (logP) | 3.6 (at 20 °C) | Not specified |
| Stability | Stable at pH 5 and pH 7; DT₅₀ c. 15 days (pH 9, 50 °C) | Not specified |
Synthesis Pathway
The industrial synthesis of this compound is a multi-step process that involves the preparation of a key intermediate, methyl 2-(6-trifluoromethylpyridin-2-yloxymethyl)phenylacetate, followed by a condensation reaction to form the final product.[3]
Diagram of the this compound Synthesis Pathway
Caption: A simplified overview of a common synthesis route for this compound.
Experimental Protocols
The following are generalized experimental protocols for the key steps in the synthesis of this compound, based on information from patent literature.
Step 1: Synthesis of Methyl 2-(chloromethyl)phenylacetate
Gaseous hydrogen chloride is bubbled through a solution of 3-isochromanone in methanol at room temperature.[1] The reaction is stirred for several hours. After the reaction is complete, the methanol is removed under reduced pressure. The resulting residue is dissolved in a suitable solvent like dichloromethane, and any insoluble material is filtered off. The solution is then dried to yield methyl 2-chloromethylphenylacetate as an oil, which can be used in the next step without further purification.[1]
Step 2: Synthesis of Methyl 2-((6-(trifluoromethyl)pyridin-2-yloxy)methyl)phenylacetate
A mixture of 2-hydroxy-6-(trifluoromethyl)pyridine, a base such as sodium hydroxide, and a phase-transfer catalyst like 15-crown-5 in a solvent such as dry toluene is stirred under reflux for a couple of hours.[1] The solvent is then removed under reduced pressure. The resulting white salt residue is dissolved in a suitable solvent, and methyl 2-chloromethylphenylacetate is added. The reaction mixture is stirred, and upon completion, the crude product is purified to yield methyl 2-((6-(trifluoromethyl)pyridin-2-yloxy)methyl)phenylacetate.[1]
Step 3: Synthesis of this compound
The key intermediate, methyl 2-((6-(trifluoromethyl)pyridin-2-yloxy)methyl)phenylacetate, is reacted with trimethyl orthoformate and acetic anhydride.[3][4] This condensation reaction is typically carried out under mild heating in the presence of a catalyst.[3] The reaction conditions are carefully controlled to ensure high purity and minimize side reactions.[3] After the reaction, the crude this compound is purified, often by column chromatography, to yield the final product.[1]
Experimental Workflow Diagram
Caption: A typical experimental workflow for the synthesis of this compound.
Mechanism of Action: Inhibition of Mitochondrial Respiration
This compound's fungicidal activity stems from its ability to disrupt the cellular respiration of fungi. It is classified as a Quinone outside Inhibitor (QoI).[2][5] Specifically, this compound binds to the Qo site of the cytochrome bc1 complex (also known as complex III) in the mitochondrial electron transport chain.[1][5] This binding action blocks the transfer of electrons from ubiquinol to cytochrome c, which in turn inhibits the production of ATP, the primary energy currency of the cell. The disruption of this vital energy-producing process ultimately leads to the cessation of fungal growth and development.[5][6]
Signaling Pathway Diagram: this compound's Mechanism of Action
References
- 1. WO2017125010A1 - Novel crystalline form of this compound, method of preparing and use of the same - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound (Ref: ZA 1963) [sitem.herts.ac.uk]
- 4. CN112679422A - Preparation method of this compound - Google Patents [patents.google.com]
- 5. CN103626691A - this compound preparation method - Google Patents [patents.google.com]
- 6. semanticscholar.org [semanticscholar.org]
The Biological Activity of Picoxystrobin in Plant Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biological activity of picoxystrobin in plant systems. This compound is a broad-spectrum, systemic fungicide belonging to the strobilurin class (QoI fungicides), which are known for their preventative and curative properties against a wide range of fungal plant pathogens.[1][2][3] This document details its mode of action, fungicidal efficacy, systemic movement within plants, physiological effects on host plants, and mechanisms of fungal resistance.
Mode of Action: Inhibition of Mitochondrial Respiration
This compound's primary mode of action is the inhibition of mitochondrial respiration in fungi.[4][5] As a Quinone outside Inhibitor (QoI), it specifically targets the cytochrome bc1 complex (also known as complex III) in the mitochondrial electron transport chain.[4][6] By binding to the Qo site of cytochrome b, this compound blocks the transfer of electrons from ubiquinol to cytochrome c.[3] This disruption halts the production of ATP, the essential energy currency of the cell, leading to the cessation of fungal growth and eventual cell death.[5]
Fungicidal Spectrum and Efficacy
This compound exhibits a broad fungicidal spectrum, controlling a variety of diseases in major crops such as cereals, corn, soybeans, and canola.[7] It is effective against pathogens including but not limited to brown rust, tan spot, powdery mildew, and net blotch.[4] Its efficacy is quantified by the half-maximal effective concentration (EC50), which represents the concentration of the fungicide required to inhibit 50% of fungal growth or spore germination.
| Fungal Pathogen | Crop/Host | Assay Type | Mean EC50 (µg/mL) | Reference(s) |
| Neopestalotiopsis clavispora | Vine Tea | Mycelial Growth | 0.0282 | [5] |
| Neopestalotiopsis clavispora | Vine Tea | Spore Germination | 0.0048 | [5] |
| Colletotrichum gloeosporioides | Sweet Persimmon | Mycelial Growth | 0.9 | [8] |
| Alternaria alternata | Pecan | Mycelial Growth | ~1.57 (as part of a mix) | [9] |
| Sclerotinia sclerotiorum | - | Mycelial Growth | 0.2932 (for azoxystrobin, a related QoI) | [10] |
| Magnaporthe oryzae | Rice | Mycelial Growth | 0.0251 - 0.1337 | [10] |
Systemic Properties and Plant Distribution
A key feature of this compound is its unique distribution properties within the plant, which contribute significantly to its protective and curative actions.[3]
-
Systemic (Acropetal) Movement: this compound is absorbed by the plant and translocated upwards through the xylem, protecting new growth.
-
Translaminar Movement: It moves from the upper leaf surface to the lower, untreated surface, controlling pathogens on both sides of the leaf.
-
Vapor Phase Activity: this compound exhibits vapor activity, allowing it to redistribute in the air within the plant canopy and protect areas not directly sprayed.
-
Diffusion in Leaf Waxes: The fungicide diffuses into the waxy cuticle of the leaves, creating a protective reservoir that is resistant to wash-off by rain.
Physiological Effects on Plant Systems
Beyond its fungicidal activity, this compound, like other strobilurins, can induce positive physiological effects in plants, often referred to as the "greening effect." These effects can contribute to improved crop health and yield, even in the absence of significant disease pressure.
-
Delayed Senescence: this compound can delay the natural aging process of leaves by interfering with ethylene production, keeping the plant photosynthetically active for a longer period.
-
Increased Photosynthetic Efficiency: By maintaining green leaf area, the plant can capture more light and convert it into energy, potentially leading to increased biomass and yield.
-
Enhanced Nitrogen Assimilation: Some studies suggest that strobilurins can increase the activity of nitrate reductase, a key enzyme in nitrogen metabolism, leading to more efficient nutrient utilization.
-
Improved Stress Tolerance: The antioxidant properties of strobilurins may help plants better tolerate abiotic stresses such as drought and heat.
The precise signaling pathways in the plant that are directly modulated by this compound to elicit these physiological responses are still an active area of research. However, it is hypothesized that these effects may be linked to interactions with plant hormone signaling, such as the salicylic acid (SA) and jasmonic acid (JA) pathways, which are central to plant defense and stress responses.[11][12]
Mechanisms of Fungal Resistance
The development of resistance to QoI fungicides, including this compound, is a significant concern in agriculture. The primary mechanism of resistance is a target-site mutation in the fungal cytochrome b gene (cytb). The most common mutation is a single nucleotide polymorphism that results in the substitution of glycine with alanine at position 143 (G143A). This amino acid change reduces the binding affinity of this compound to the Qo site, rendering the fungicide less effective. Other mutations at different positions in the cytb gene have also been reported to confer resistance.
Experimental Protocols
In Vitro Fungicide Efficacy Testing
This assay determines the effect of a fungicide on the vegetative growth of a fungus.[6][13]
-
Media Preparation: Prepare a suitable agar medium (e.g., Potato Dextrose Agar - PDA) and autoclave. Allow it to cool to approximately 50-60°C.
-
Fungicide Incorporation: Add appropriate concentrations of this compound (dissolved in a suitable solvent like methanol) to the molten agar to achieve a range of final concentrations. Pour the amended agar into sterile Petri dishes. A control with only the solvent should be included.
-
Inoculation: Place a mycelial plug (typically 4-5 mm in diameter) from the edge of an actively growing fungal colony onto the center of each agar plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28°C) in the dark.
-
Data Collection: Measure the colony diameter in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Determine the EC50 value by plotting the inhibition percentage against the logarithm of the fungicide concentration and performing a probit or logistic regression analysis.
This assay assesses the impact of a fungicide on the germination of fungal spores.[14][15]
-
Spore Suspension Preparation: Harvest spores from a sporulating fungal culture and suspend them in sterile distilled water containing a surfactant (e.g., Tween 20). Adjust the spore concentration using a hemocytometer (e.g., to 1 x 10^5 spores/mL).
-
Fungicide Treatment: In the wells of a microtiter plate or on cavity slides, mix the spore suspension with various concentrations of this compound. Include a control with no fungicide.
-
Incubation: Incubate the plates/slides in a humid chamber at the optimal temperature for germination for a sufficient period (e.g., 6-24 hours).
-
Observation: Using a microscope, observe a predetermined number of spores (e.g., 100) per replicate and count the number of germinated and non-germinated spores. A spore is considered germinated if the germ tube is at least half the length of the spore.
-
Data Analysis: Calculate the percentage of spore germination inhibition for each concentration compared to the control. Determine the EC50 value as described for the mycelial growth inhibition assay.
In Vivo/In Planta Fungicide Efficacy Testing
This greenhouse or growth chamber experiment evaluates the ability of a fungicide to protect against infection before it occurs (preventative) and to halt disease development after infection has initiated (curative).[13][16]
-
Plant Propagation: Grow susceptible host plants to a suitable growth stage in pots under controlled environmental conditions.
-
Fungicide Application:
-
Preventative: Spray a set of plants with this compound at the desired concentration.
-
Curative: Leave a set of plants unsprayed at this stage.
-
Control: Spray a set of plants with water or a blank formulation.
-
-
Inoculation:
-
Preventative: After the fungicide spray has dried (e.g., 24 hours later), inoculate the fungicide-treated plants and a set of control plants with a spore suspension of the target pathogen.
-
Curative: Inoculate the unsprayed plants and a set of control plants with the pathogen.
-
-
Post-Inoculation Fungicide Application (Curative): At a specific time after inoculation (e.g., 24 or 48 hours), spray the inoculated plants designated for the curative trial with this compound.
-
Incubation: Place all plants in a high-humidity environment conducive to disease development for an appropriate period.
-
Disease Assessment: After the incubation period, assess disease severity using a standardized rating scale (e.g., percentage of leaf area affected).
-
Data Analysis: Compare the disease severity in the preventative and curative treatments to the inoculated control to determine the percentage of disease control.
Assessment of Physiological Effects
This protocol quantifies the "greening effect" of a fungicide.[4][17]
-
Treatment: Apply this compound to plants at different growth stages. Include an untreated control.
-
Sampling: At various time points after application, collect leaf discs of a known area from both treated and control plants.
-
Pigment Extraction: Place the leaf discs in a vial with a known volume of a solvent such as dimethylformamide (DMF) or 80% acetone. Store in the dark at 4°C until the pigments are fully extracted (the leaf tissue appears white).
-
Spectrophotometry: Measure the absorbance of the extract at 647 nm and 664.5 nm for DMF, or 645 nm and 663 nm for acetone, using a spectrophotometer.
-
Calculation: Use standard equations (e.g., Arnon's equations) to calculate the concentrations of chlorophyll a, chlorophyll b, and total chlorophyll. Express the results on a leaf area basis (e.g., µg/cm²).
Field Trial for Yield Assessment
This evaluates the overall impact of the fungicide on crop productivity under real-world conditions.[2][7]
-
Experimental Design: Establish a randomized complete block design with multiple replications for each treatment. Treatments should include an untreated control and this compound applied at different rates and/or timings.
-
Plot Management: Ensure uniform agronomic practices (e.g., fertilization, irrigation, weed control) across all plots.
-
Application: Apply the fungicide treatments according to the experimental plan using calibrated spray equipment.
-
Disease and Physiological Monitoring: Throughout the growing season, periodically assess disease severity and take measurements for physiological parameters if desired.
-
Harvest: At crop maturity, harvest a defined area from the center of each plot to avoid edge effects.
-
Yield Component Analysis: Measure key yield components such as grain yield (adjusted to a standard moisture content), thousand-kernel weight, and test weight.
-
Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) to determine if there are statistically significant differences in yield and its components among the treatments.
Conclusion
This compound is a highly effective QoI fungicide with a well-defined mode of action. Its unique systemic properties contribute to its robust performance in controlling a broad spectrum of fungal pathogens. In addition to its direct fungicidal effects, this compound can confer beneficial physiological effects on the host plant, potentially leading to enhanced yield and quality. A thorough understanding of its biological activity, coupled with diligent resistance management practices, is crucial for its sustainable use in modern agriculture. The experimental protocols outlined in this guide provide a framework for the continued investigation and evaluation of this compound and other fungicidal compounds.
References
- 1. ppqs.gov.in [ppqs.gov.in]
- 2. Crop Protection Network [cropprotectionnetwork.org]
- 3. fao.org [fao.org]
- 4. Meta-analysis of yield response of foliar fungicide-treated hybrid corn in the United States and Ontario, Canada - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Inhibitory Effect and Control Efficacy of this compound against Neopestalotiopsis clavispora, Causing Vine Tea Leaf Blight [mdpi.com]
- 7. How to conduct a field trial the right way [blog.onesoil.ai]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Evaluation of Azoxystrobin, Boscalid, Fentin-Hydroxide, Propiconazole, Pyraclostrobin Fungicides against Alternaria alternata Pathogen Isolated from Carya illinoinensis in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Salicylic Acid Suppresses Jasmonic Acid Signaling Downstream of SCFCOI1-JAZ by Targeting GCC Promoter Motifs via Transcription Factor ORA59 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The Crosstalk of the Salicylic Acid and Jasmonic Acid Signaling Pathways Contributed to Different Resistance to Phytoplasma Infection Between the Two Genotypes in Chinese Jujube [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion of Botrytis cinerea and Puccinia recondita Spores - PMC [pmc.ncbi.nlm.nih.gov]
- 15. thepharmajournal.com [thepharmajournal.com]
- 16. Graphviz [graphviz.org]
- 17. Chlorophyll Content Assay to Quantify the Level of Necrosis Induced by Different R Gene/Elicitor Combinations after Transient Expression - PMC [pmc.ncbi.nlm.nih.gov]
picoxystrobin discovery and development timeline
An In-depth Technical Guide to the Discovery and Development of Picoxystrobin
Introduction
This compound is a broad-spectrum, systemic fungicide belonging to the strobilurin class of chemicals.[1] It is utilized for the control of a wide range of fungal diseases in crops such as cereals, oilseed rape, corn, and soybeans.[1][2][3] First commercialized by Syngenta and later developed by DuPont, this compound functions as a Quinone outside Inhibitor (QoI), effectively disrupting the fungal mitochondrial respiration process. This guide provides a detailed timeline of its discovery and development, methodologies of key experiments, and a summary of its toxicological and environmental profile.
Discovery and Development Timeline
This compound was discovered by Syngenta and was the fourth strobilurin fungicide to be introduced to the market.[4] Its development and commercialization involved key strategic agreements and regulatory milestones.
-
2000: Syngenta expanded its production facility in Grangemouth, Scotland, to manufacture this compound.[4]
-
2001: Syngenta launched this compound under the brand name Acanto, initially for use on cereal crops in Europe.[2][4]
-
January 1, 2004: this compound was included in Annex I of the EU regulations, with data protection set to expire ten years from this date.[4]
-
2006: DuPont acquired the worldwide rights to this compound from Syngenta. As part of the agreement, Syngenta would continue to manufacture the compound for another three years.[4]
-
2010: DuPont submitted an application to the US Environmental Protection Agency (EPA) for the authorization of this compound (marketed as Aproach) for use on various crops including corn, soybeans, and cereals.[4]
-
2012: The first registration of this compound in the United States was granted.[2] The Joint Meeting on Pesticide Residues (JMPR) also scheduled this compound for evaluation as a new compound in this year.[1]
Mode of Action: Mitochondrial Respiration Inhibition
This compound's fungicidal activity stems from its role as a Quinone outside Inhibitor (QoI). It targets the cytochrome bc1 complex (also known as Complex III) within the mitochondrial respiratory chain of fungi. By binding to the Qo site of cytochrome b, this compound blocks the transfer of electrons, which halts ATP synthesis and ultimately leads to the cessation of fungal respiration and cell death.[1][5][6] It possesses both preventative and curative properties and exhibits systemic and translaminar movement within the plant.[1][5]
Caption: this compound blocks electron transfer at the Qo site of Complex III.
Chemical Synthesis
The industrial synthesis of this compound can be achieved through various routes. A prevalent method involves the condensation reaction of a key intermediate, methyl 2-(6-trifluoromethylpyridin-2-yloxymethyl)phenylacetate, with acetic anhydride and trimethyl orthoformate.[2][7] This process is designed for scalability and efficiency.[2]
References
- 1. fao.org [fao.org]
- 2. This compound (Ref: ZA 1963) [sitem.herts.ac.uk]
- 3. mda.state.mn.us [mda.state.mn.us]
- 4. agribusinessglobal.com [agribusinessglobal.com]
- 5. coromandel.biz [coromandel.biz]
- 6. glpbio.com [glpbio.com]
- 7. CN112679422A - Preparation method of this compound - Google Patents [patents.google.com]
An In-depth Technical Guide to the Mode of Action of Picoxystrobin in Inhibiting Mitochondrial Respiration
For Researchers, Scientists, and Drug Development Professionals
Abstract
Picoxystrobin is a broad-spectrum, systemic fungicide belonging to the strobilurin group, specifically classified as a Quinone outside Inhibitor (QoI).[1][2][3][4] Its fungicidal efficacy stems from its ability to disrupt cellular respiration in pathogenic fungi by targeting the cytochrome bc1 complex (Complex III) within the mitochondrial electron transport chain.[1][2][3][4][5] This guide provides a detailed technical overview of the molecular mechanism of this compound, its impact on mitochondrial function, relevant experimental protocols for its study, and the downstream cellular consequences of its inhibitory action.
Core Mechanism of Action: Inhibition of the Cytochrome bc1 Complex
The primary mode of action of this compound is the inhibition of mitochondrial respiration.[6][7] This is achieved by specifically binding to the Quinone 'outside' (Qo) site of cytochrome b, a critical subunit of the cytochrome bc1 complex (Complex III).[1][2][3][4][6] This binding action effectively blocks the transfer of electrons from ubiquinol to cytochrome c1, a crucial step in the Q-cycle. The interruption of the electron transport chain halts the generation of the proton motive force across the inner mitochondrial membrane, which is essential for the production of ATP via oxidative phosphorylation.[4] The consequent depletion of cellular ATP leads to the cessation of vital cellular processes and ultimately, fungal cell death.[4]
Downstream Effects: ATP Depletion and Oxidative Stress
The blockage of the electron transport chain by this compound has two major downstream consequences:
-
ATP Biosynthesis Inhibition: The primary and most direct consequence is the severe reduction in ATP synthesis.[4] This energy crisis cripples cellular metabolism and function.
-
Increased Reactive Oxygen Species (ROS) Production: The stalled electron flow at Complex III leads to the premature leakage of electrons to molecular oxygen, resulting in the formation of superoxide radicals (O₂⁻) and other reactive oxygen species (ROS).[8][9][10] This induced oxidative stress can cause widespread damage to cellular components, including lipids, proteins, and nucleic acids, and can trigger downstream signaling pathways related to stress response and apoptosis.[11][12][13]
Quantitative Data on Inhibitory Activity
| Parameter | Organism/System | Value | Reference |
| EC50 (Mycelial Growth) | Neopestalotiopsis clavispora | 0.0062 - 0.0658 µg/mL | [4] |
| EC50 (Spore Germination) | Neopestalotiopsis clavispora | 0.0014 - 0.0099 µg/mL | [4] |
| Calculated Binding Free Energy (ΔGbind) | This compound - Zymoseptoria tritici Cytochrome bc1 | -10.9 kcal/mol | [2] |
| Calculated Binding Free Energy (ΔGbind) | This compound - Pyrenophora teres Cytochrome bc1 | -10.5 kcal/mol | [2] |
| Oxygen Consumption Rate Inhibition | Pyraclostrobin (a related strobilurin) on human hepatocytes | Significant decrease at ≥ 0.5 µM | [9] |
Experimental Protocols
The investigation of this compound's mode of action involves a combination of biochemical and cell-based assays.
Isolation of Mitochondria
A prerequisite for in vitro assays on the electron transport chain is the isolation of functional mitochondria from the target organism (e.g., fungal cells, yeast, or a model system).
Methodology:
-
Cell Lysis: Harvest fungal mycelia or spheroplasts and resuspend in an ice-cold isolation buffer (e.g., containing mannitol, sucrose, HEPES, and EDTA). Homogenize the cells using a Dounce homogenizer or a similar mechanical disruption method.
-
Differential Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet cell debris and nuclei.
-
Mitochondrial Pelleting: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.
-
Washing: Wash the mitochondrial pellet with isolation buffer to remove cytosolic contaminants.
-
Resuspension: Resuspend the final mitochondrial pellet in a suitable respiration buffer for subsequent assays.[1][14]
Measurement of Cytochrome bc1 Complex (Complex III) Activity
The direct inhibitory effect of this compound on Complex III can be quantified by measuring the enzyme's activity.
Methodology:
-
Assay Principle: The activity of the cytochrome bc1 complex is typically measured as the rate of reduction of cytochrome c, which can be monitored spectrophotometrically at 550 nm.
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate buffer), potassium cyanide (to inhibit Complex IV), and oxidized cytochrome c.
-
Initiation of Reaction: Add the isolated mitochondria to the reaction mixture. Initiate the reaction by adding a substrate for Complex III, such as ubiquinol (e.g., decylubiquinol).
-
Inhibitor Addition: To determine the IC50 value, perform the assay in the presence of varying concentrations of this compound.
-
Data Analysis: Measure the initial rate of cytochrome c reduction. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.[3]
Measurement of Mitochondrial Oxygen Consumption
The overall impact of this compound on mitochondrial respiration can be assessed by measuring the rate of oxygen consumption (OCR).
Methodology:
-
Instrumentation: Utilize a Seahorse XF Analyzer or a Clark-type oxygen electrode.
-
Cell Preparation: Seed intact fungal cells or isolated mitochondria into the appropriate microplate or reaction chamber.
-
Substrate Addition: Provide substrates for specific respiratory complexes. For example, use pyruvate/malate to assess Complex I-driven respiration or succinate (in the presence of rotenone to inhibit Complex I) to measure Complex II-driven respiration.
-
Sequential Inhibitor Injection: A common experimental design involves the sequential injection of mitochondrial inhibitors to dissect the different components of respiration:
-
Oligomycin: Inhibits ATP synthase (Complex V) to determine ATP-linked respiration.
-
FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone): An uncoupling agent that collapses the proton gradient and induces maximal respiration.
-
Rotenone and Antimycin A: Inhibit Complex I and Complex III, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption. [9 from previous search, 16 from previous search]
-
-
This compound Treatment: To assess the effect of this compound, pre-incubate the cells or mitochondria with the compound before the assay or inject it directly during the measurement. A decrease in basal and maximal respiration would be indicative of its inhibitory effect on the electron transport chain.
Visualizations
Signaling Pathway of this compound's Action
Caption: this compound inhibits Complex III, blocking electron transport, which halts ATP production and increases ROS, leading to cell death.
Experimental Workflow for Characterizing this compound's Mode of Action
Caption: Workflow: in vitro inhibition, cellular respiration and stress assays, and in silico binding analysis.
Conclusion
This compound's potent fungicidal activity is unequivocally linked to its specific inhibition of the cytochrome bc1 complex at the Qo site. This targeted disruption of mitochondrial respiration leads to a cascade of events, including the cessation of ATP synthesis and the induction of oxidative stress, which collectively result in fungal cell death. A thorough understanding of this mode of action, facilitated by the experimental approaches outlined in this guide, is crucial for the development of novel antifungal agents and for managing the emergence of resistance. The integration of biochemical, cell-based, and computational methods provides a comprehensive framework for characterizing the molecular interactions and cellular consequences of this important class of fungicides.
References
- 1. researchgate.net [researchgate.net]
- 2. Features of interactions responsible for antifungal activity against resistant type cytochrome bc1: A data-driven analysis based on the binding free energy at the atomic level - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on Inhibition of Respiratory Cytochrome bc1 Complex by the Fungicide Pyrimorph Suggest a Novel Inhibitory Mechanism | PLOS One [journals.plos.org]
- 4. Natural Compound-Derived Cytochrome bc1 Complex Inhibitors as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fao.org [fao.org]
- 7. researchgate.net [researchgate.net]
- 8. Azoxystrobin-induced excessive reactive oxygen species (ROS) production and inhibition of photosynthesis in the unicellular green algae Chlorella vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of Exposure to Pyraclostrobin and to a Pyraclostrobin/Boscalid Mixture on the Mitochondrial Function of Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pleiotropic Signaling by Reactive Oxygen Species Concerted with Dietary Phytochemicals and Microbial-Derived Metabolites as Potent Therapeutic Regulators of the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
Picoxystrobin Degradation in Soil and Water: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the environmental degradation pathways of picoxystrobin, a broad-spectrum strobilurin fungicide. Understanding the fate of this compound in soil and aquatic environments is crucial for assessing its environmental impact and ensuring its safe use. This document summarizes key degradation processes, transformation products, and the experimental methodologies used to study these pathways.
Degradation in Soil
This compound is moderately persistent in soil, with its degradation influenced by microbial activity and sunlight. The primary degradation pathways involve the cleavage of the ether bridge and hydrolysis of the methyl ester group.
Aerobic Soil Metabolism
Under aerobic conditions, this compound degrades in soil with half-lives (DT50) ranging from 19 to 33 days in laboratory studies and 3 to 35 days in field studies.[1] The major transformation products identified are:
-
(E)-3-Methoxy-2-[2-(6-trifluoromethyl-2-pyridyloxymethyl)-phenyl]acrylic acid (IN-QDY62): Formed through the hydrolysis of the methyl ester group.
-
6-(Trifluoromethyl)-1H-pyridin-2-one (IN-QDK50): Results from the cleavage of the ether linkage between the pyridinyl and phenyl rings.
-
2-[2-(6-Trifluoromethyl-2-pyridyloxymethyl) benzoic acid (IN-QDY63): Another product of ether bond cleavage and subsequent oxidation.
Mineralization to carbon dioxide (CO2) is a significant route of degradation for both the pyridinyl and phenacrylate rings of the molecule.[2]
Anaerobic Soil Metabolism
Information on the specific degradation pathways of this compound under anaerobic soil conditions is limited in the reviewed literature. However, it is a required study for regulatory purposes, and it is expected that hydrolysis of the ester linkage would be a primary transformation route.
Soil Photolysis
On the surface of the soil, this compound is susceptible to photodegradation. Studies have shown a rapid degradation with a half-life of approximately 7 days when exposed to simulated sunlight.[2] The primary photolytic degradation pathway involves the cleavage of the ether bridge, leading to the formation of IN-QDK50 as a major transformation product.[2]
Degradation in Water
In aquatic environments, the degradation of this compound is primarily driven by photolysis and microbial activity within water-sediment systems.
Aqueous Photolysis
This compound is susceptible to rapid degradation in water when exposed to sunlight. The photolytic half-life can be as short as 6.1 to 6.7 days in natural water.[2] The degradation is slower in ultrapure water, indicating that indirect photolysis involving substances present in natural water may play a role. The main degradation pathway is likely to involve photo-isomerization and cleavage of the ether and ester bonds, similar to other strobilurin fungicides.
Hydrolysis
This compound is generally stable to hydrolysis at acidic and neutral pH (pH 5 and 7) at 25°C.[2] However, under alkaline conditions (pH 9) and elevated temperatures (50°C), hydrolysis is observed with a half-life of about 15 days.[1] The major hydrolysis products are IN-QDY62 and IN-QFA35.[2]
Water-Sediment Systems
In aerobic water-sediment systems, this compound dissipates from the water phase with a half-life of 7 to 15 days.[1] It undergoes degradation to form several metabolites, with IN-QDY62 and IN-QFA35 being the most significant. The metabolite IN-QDK50 is also formed but to a lesser extent.[3] A portion of the parent compound and its metabolites partitions to the sediment.
Quantitative Data on this compound Degradation
The following tables summarize the degradation half-lives (DT50) and the formation of major transformation products of this compound in various environmental compartments.
Table 1: Degradation Half-Lives (DT50) of this compound
| Environmental Compartment | Condition | DT50 Value | References |
| Soil | Aerobic (Lab) | 19 - 33 days | [1] |
| Soil | Aerobic (Field) | 3 - 35 days | [1] |
| Soil Surface | Photolysis | ~7 days | [2] |
| Water | Photolysis (Natural) | 6.1 - 6.7 days | [2] |
| Water | Hydrolysis (pH 9, 50°C) | ~15 days | [1] |
| Water-Sediment System | Aerobic (Water Phase) | 7 - 15 days | [1] |
Table 2: Major Transformation Products of this compound and Their Maximum Observed Formation
| Transformation Product | Code | Formation Environment | Maximum Observed (% of Applied Radioactivity) | References |
| (E)-3-Methoxy-2-[2-(6-trifluoromethyl-2-pyridyloxymethyl)-phenyl]acrylic acid | IN-QDY62 | Aerobic Soil | 8 - 30% | [2] |
| 6-(Trifluoromethyl)-1H-pyridin-2-one | IN-QDK50 | Aerobic Soil | 9 - 15% | [2] |
| 6-(Trifluoromethyl)-1H-pyridin-2-one | IN-QDK50 | Soil Photolysis | 28.3% | [2] |
| (E)-3-Methoxy-2-[2-(6-trifluoromethyl-2-pyridyloxymethyl)-phenyl]acrylic acid | IN-QDY62 | Water-Sediment (Water) | 38% | [3] |
| (E)-3-Methoxy-2-[2-(6-trifluoromethyl-2-pyridyloxymethyl)-phenyl]acrylic acid | IN-QDY62 | Water-Sediment (Sediment) | 31% | [3] |
| 6-(Trifluoromethyl)-1H-pyridin-2-one | IN-QDK50 | Water-Sediment (Total System) | 6% | [3] |
| Phenylacetic acid derivative | IN-QFA35 | Water-Sediment (Water) | 26% | [3] |
| Phenylacetic acid derivative | IN-QFA35 | Water-Sediment (Sediment) | 13% | [3] |
Experimental Protocols
The following sections provide an overview of the methodologies typically employed in studying the degradation of this compound.
Aerobic Soil Metabolism Study (based on OECD Guideline 307)
-
Test System: Multiple soil types with varying textures, organic carbon content, and pH are used. Soil is typically sieved and brought to a specific moisture content (e.g., 40-60% of maximum water holding capacity).
-
Test Substance: ¹⁴C-labeled this compound (labeled on both the pyridinyl and phenacrylate rings in separate experiments) is applied to the soil surface at a rate equivalent to the maximum recommended field application rate.
-
Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) for a period of up to 120 days. A continuous flow of humidified air is passed through the incubation vessels to maintain aerobic conditions.
-
Trapping of Volatiles: Volatile organic compounds and ¹⁴CO₂ are trapped in appropriate solutions (e.g., ethylene glycol for organics, ethanolamine or NaOH for CO₂).
-
Sampling and Analysis: Soil samples are collected at various time intervals and extracted with appropriate solvents (e.g., acetonitrile/water mixtures). The extracts are analyzed by High-Performance Liquid Chromatography (HPLC) with radiometric detection to quantify this compound and its transformation products. The identity of the transformation products is confirmed using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS). Non-extractable residues are quantified by combustion analysis of the extracted soil.
Aqueous Photolysis Study (based on OECD Guideline 316)
-
Test System: Sterile, buffered aqueous solutions at different pH values (e.g., 4, 7, and 9) and natural water samples are used.
-
Test Substance: ¹⁴C-labeled this compound is dissolved in the test solutions.
-
Irradiation: The solutions are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with filters to cut off wavelengths below 290 nm). The light intensity is monitored. Control samples are kept in the dark to assess abiotic degradation.
-
Incubation: The test is conducted at a constant temperature (e.g., 25°C).
-
Sampling and Analysis: Aliquots of the solutions are taken at different time points and analyzed by HPLC with radiometric and UV detection to determine the concentration of this compound and its photoproducts. LC-MS is used for the identification of the transformation products.
Water-Sediment Study (based on OECD Guideline 308)
-
Test System: Intact water-sediment systems are collected from two different locations with varying sediment characteristics. The systems are allowed to equilibrate in the laboratory.
-
Test Substance: ¹⁴C-labeled this compound is applied to the water phase of the systems.
-
Incubation: The systems are incubated in the dark at a constant temperature (e.g., 20°C) under a gentle stream of air to maintain aerobic conditions in the water phase for up to 100 days. Anaerobic studies are conducted under a nitrogen atmosphere.
-
Sampling and Analysis: At various intervals, the water and sediment phases are separated. The water phase is analyzed directly. The sediment is extracted with a series of solvents of increasing polarity. Both water and sediment extracts are analyzed by HPLC for this compound and its transformation products. The distribution of radioactivity between the water, sediment, and any volatile traps is determined to establish a mass balance.
Degradation Pathway Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the primary degradation pathways of this compound in soil and water.
References
The Molecular Target of Picoxystrobin: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Picoxystrobin is a broad-spectrum, systemic fungicide belonging to the strobilurin class. Its fungicidal activity stems from the targeted inhibition of mitochondrial respiration in pathogenic fungi. This document provides a comprehensive technical overview of the molecular target of this compound, its mechanism of action, associated resistance mechanisms, and detailed experimental protocols for its study. The primary molecular target of this compound is the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain.[1][2][3][4][5] By binding to a specific site within this complex, this compound disrupts the vital process of ATP synthesis, ultimately leading to fungal cell death.[2][4] Understanding the intricacies of this interaction is paramount for the development of novel fungicides and for managing the emergence of resistance.
The Molecular Target: Cytochrome bc1 Complex
The cytochrome bc1 complex, also known as ubiquinol-cytochrome c reductase, is a multi-subunit transmembrane protein complex embedded in the inner mitochondrial membrane.[2][5] It plays a crucial role in the electron transport chain by catalyzing the transfer of electrons from ubiquinol to cytochrome c.[5] This electron transfer is coupled with the pumping of protons from the mitochondrial matrix to the intermembrane space, generating a proton motive force that drives ATP synthesis.[5]
This compound is classified as a Quinone outside Inhibitor (QoI) .[3][5] Its specific binding site is the Qo (Quinone outside) site located on the cytochrome b subunit of the bc1 complex.[2][3][5] The Qo site is the catalytic center where ubiquinol is oxidized.
Mechanism of Action
The fungicidal action of this compound is a direct consequence of its binding to the Qo site of the cytochrome bc1 complex. This binding event physically obstructs the docking of the natural substrate, ubiquinol, thereby blocking the transfer of electrons to the Rieske iron-sulfur protein and cytochrome c1.[1][4] The inhibition of the electron transport chain leads to a cascade of detrimental effects for the fungal cell:
-
Inhibition of ATP Synthesis: The disruption of the proton gradient across the inner mitochondrial membrane halts the production of ATP, the primary energy currency of the cell.[2]
-
Generation of Reactive Oxygen Species (ROS): The blockage of the electron flow can lead to the formation of superoxide radicals and other reactive oxygen species, causing oxidative stress and cellular damage.
-
Cellular Growth Arrest and Death: The severe energy deficit and oxidative damage ultimately inhibit fungal spore germination, mycelial growth, and lead to cell death.[2]
The following diagram illustrates the signaling pathway of this compound's inhibitory action.
Caption: Signaling pathway of this compound's inhibitory action.
Quantitative Data
The efficacy of this compound can be quantified through various parameters that measure its binding affinity to the target and its inhibitory effect on fungal growth.
| Parameter | Fungal Species | Value | Reference |
| EC50 (Mycelial Growth) | Neopestalotiopsis clavispora | 0.0062 - 0.0658 µg/mL | [6] |
| EC50 (Spore Germination) | Neopestalotiopsis clavispora | 0.0014 - 0.0099 µg/mL | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the molecular target of this compound.
Cytochrome bc1 Complex Enzyme Inhibition Assay
This assay measures the inhibitory effect of this compound on the enzymatic activity of the isolated cytochrome bc1 complex.
Protocol:
-
Isolation of Mitochondria:
-
Grow the fungal species of interest in a suitable liquid culture medium.
-
Harvest mycelia by filtration and wash with a buffer (e.g., 0.1 M phosphate buffer, pH 7.0).
-
Homogenize the mycelia in an ice-cold isolation buffer containing a buffer (e.g., Tris-HCl), an osmoticum (e.g., sucrose), and a chelating agent (e.g., EDTA).
-
Centrifuge the homogenate at low speed to remove cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the mitochondria.
-
Resuspend the mitochondrial pellet in a suitable assay buffer.
-
-
Enzyme Activity Assay:
-
The activity of the cytochrome bc1 complex is typically measured as the rate of cytochrome c reduction, monitored spectrophotometrically at 550 nm.
-
The reaction mixture contains purified cytochrome bc1 complex, a suitable buffer (e.g., potassium phosphate buffer), reduced coenzyme Q (e.g., decylubiquinol) as the substrate, and oxidized cytochrome c.
-
Initiate the reaction by adding the substrate.
-
To determine the inhibitory effect of this compound, pre-incubate the enzyme with varying concentrations of the fungicide before adding the substrate.
-
Calculate the percentage of inhibition relative to a control without the inhibitor.
-
Determine the IC50 value, the concentration of this compound that causes 50% inhibition of the enzyme activity.
-
Caption: Experimental workflow for a cytochrome bc1 enzyme inhibition assay.
Fungal Growth Inhibition Assay (EC50 Determination)
This assay determines the effective concentration of this compound that inhibits fungal growth by 50%.
Protocol:
-
Preparation of Fungicide Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a high-concentration stock solution.
-
-
Preparation of Amended Media:
-
Prepare a suitable solid agar medium (e.g., Potato Dextrose Agar, PDA).
-
Autoclave the medium and allow it to cool to approximately 50-60°C.
-
Add appropriate volumes of the this compound stock solution to the molten agar to achieve a series of final concentrations. Also, prepare a control plate with the solvent alone.
-
Pour the amended agar into sterile Petri dishes.
-
-
Inoculation and Incubation:
-
Take a mycelial plug from the edge of an actively growing fungal colony using a sterile cork borer.
-
Place the mycelial plug in the center of each agar plate.
-
Incubate the plates at the optimal growth temperature for the fungus in the dark.
-
-
Data Collection and Analysis:
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate reaches a certain size.
-
Calculate the percentage of mycelial growth inhibition for each concentration compared to the control.
-
Use probit analysis or other statistical software to calculate the EC50 value.
-
Analysis of Resistance Mechanisms: Site-Directed Mutagenesis
This protocol describes how to introduce a specific mutation, such as the G143A substitution in the cytochrome b gene, to confirm its role in conferring resistance to this compound.
Protocol:
-
Cloning of the Cytochrome b Gene:
-
Extract genomic DNA from a sensitive fungal strain.
-
Amplify the cytochrome b gene (or a fragment containing the target codon) using specific primers and PCR.
-
Clone the PCR product into a suitable expression vector.
-
-
Site-Directed Mutagenesis:
-
Design primers containing the desired nucleotide change (e.g., to change the codon for Glycine at position 143 to Alanine).
-
Use a commercially available site-directed mutagenesis kit to perform PCR with the designed primers and the vector containing the wild-type gene as a template. This will generate a new plasmid containing the mutated gene.
-
-
Transformation and Selection:
-
Transform the mutated plasmid into a suitable host (e.g., E. coli for plasmid amplification, or back into the sensitive fungal strain).
-
Select for transformants that have successfully incorporated the mutated gene.
-
-
Phenotypic Analysis:
-
Perform fungal growth inhibition assays (as described in 5.2) on the transformed fungal strains containing the mutated cytochrome b gene.
-
Compare the EC50 values of the mutated strains to the wild-type sensitive strain. A significant increase in the EC50 value for the mutated strain confirms the role of the G143A mutation in conferring resistance to this compound.
-
Caption: Logical workflow for site-directed mutagenesis to study resistance.
Resistance to this compound
The primary mechanism of resistance to this compound and other QoI fungicides is a target-site modification. The most frequently reported mutation is a single nucleotide polymorphism in the cytochrome b gene, resulting in an amino acid substitution of glycine to alanine at position 143 (G143A). This alteration in the amino acid sequence of the Qo binding pocket reduces the binding affinity of this compound, thereby diminishing its inhibitory effect. Other less common mutations, such as F129L, have also been associated with reduced sensitivity to QoI fungicides.
Conclusion
This compound is a potent fungicide that targets the cytochrome bc1 complex of the mitochondrial electron transport chain in fungi. Its specific inhibition of the Qo site disrupts cellular respiration and leads to fungal death. While effective, the emergence of resistance, primarily through the G143A mutation in the cytochrome b gene, poses a significant challenge. The experimental protocols detailed in this guide provide a framework for the continued study of this compound's molecular interactions and the mechanisms of resistance, which is essential for the development of sustainable disease management strategies.
References
- 1. Features of interactions responsible for antifungal activity against resistant type cytochrome bc1: A data-driven analysis based on the binding free energy at the atomic level - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial Cytochrome bc1 Complex as Validated Drug Target: A Structural Perspective [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. fao.org [fao.org]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. mdpi.com [mdpi.com]
Environmental Fate and Behavior of Picoxystrobin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental fate and behavior of the fungicide picoxystrobin. It is designed to be a valuable resource for researchers, environmental scientists, and professionals involved in the development and assessment of agrochemicals. This document synthesizes key data on the degradation, mobility, and dissipation of this compound in various environmental compartments and details the methodologies of pivotal experimental studies.
Physicochemical Properties
A fundamental understanding of the environmental fate of a chemical begins with its physicochemical properties. These properties govern its distribution and behavior in the environment.
| Property | Value | Reference |
| IUPAC Name | methyl (E)-3-methoxy-2-[2-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)phenyl]prop-2-enoate | [1] |
| CAS Number | 117428-22-5 | [2] |
| Molecular Formula | C₁₈H₁₆F₃NO₄ | [1] |
| Molecular Weight | 367.3 g/mol | [2] |
| Water Solubility | 3.1 mg/L (at 20 °C) | |
| Vapor Pressure | 5.5 x 10⁻³ mPa (at 20 °C) | |
| Octanol-Water Partition Coefficient (log Kow) | 3.6 (at 20 °C) |
Environmental Fate Summary
This compound is subject to several processes in the environment that determine its persistence and potential for exposure to non-target organisms. The primary routes of dissipation are microbial degradation in soil and photolysis.
Degradation in Soil
This compound is considered to be moderately persistent in soils.[3] The primary degradation pathway in soil is aerobic microbial degradation.
| Study Type | Half-life (DT₅₀) | Reference |
| Aerobic Soil Metabolism (Laboratory, 20°C) | 16 - 73 days | [2] |
| Field Dissipation | 1.3 - 35 days | [2] |
| Soil Surface Photolysis (equivalent to 30 summer days at 50° latitude) | 7 days | [2] |
Behavior in Water Systems
In aquatic environments, this compound's fate is influenced by hydrolysis and photolysis. It is stable to hydrolysis under acidic and neutral conditions. Photolysis in water can be a significant degradation pathway.
| Study Type | Half-life (DT₅₀) | Conditions | Reference |
| Hydrolysis | Stable | pH 4 and 7 | |
| Hydrolysis | ~15 days | pH 9, 50°C | |
| Aqueous Photolysis | 21 days | pH 7 | [4] |
| Water-Sediment System (Water phase) | 7 - 15 days | Laboratory and outdoor |
Mobility
The mobility of this compound in soil is generally low to moderate, indicating a limited potential to leach into groundwater.[3] The adsorption of this compound to soil particles is a key factor controlling its mobility.
| Parameter | Value | Interpretation | Reference |
| Adsorption Coefficient (Koc) | 741 - 1200 L/kg | Low to Moderate Mobility | [3] |
Volatilization
Due to its low vapor pressure, volatilization is not considered a major route of dissipation for this compound from soil or water surfaces.[3]
Degradation Pathways
The degradation of this compound in the environment proceeds through several key reactions, primarily involving the cleavage of the ether bridge and hydrolysis of the ester group. This leads to the formation of several metabolites.
References
The Journey of a Fungicide: An In-depth Technical Guide to the Absorption and Translocation of Picoxystrobin in Plants
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction
Picoxystrobin, a member of the strobilurin class of fungicides, is a broad-spectrum, systemic fungicide widely used to control a variety of fungal diseases in major crops such as cereals and soybeans.[1][2] Its efficacy is intrinsically linked to its ability to be absorbed by the plant and translocated to various tissues, providing both preventative and curative action.[3][4] This technical guide delves into the core principles of this compound's absorption and translocation within plants, presenting quantitative data, detailed experimental protocols, and visual representations of the key processes involved. Understanding these mechanisms is crucial for optimizing its application, managing resistance, and developing next-generation fungicides.
This compound's mode of action is the inhibition of mitochondrial respiration by blocking electron transfer at the Quinone outside (Qo) center of cytochrome bc1.[1][3] This disruption of the fungal pathogen's energy supply is most effective when the fungicide is present at the site of infection. Therefore, its movement from the point of application to other parts of the plant is a critical performance attribute.
Data Presentation: Quantitative Insights into this compound Distribution
Table 1: Distribution of Total Radioactive Residues (TRR) of [¹⁴C]pyridinyl-picoxystrobin in Winter Wheat Following Foliar Application
| Plant Part | TRR (mg equivalent/kg) |
| Forage (14 days after second application) | 8.42 |
| Straw (at harvest) | 13.5 |
| Grain (at harvest) | 0.08 |
Data sourced from a field study where winter wheat was treated twice by foliar application with [¹⁴C]pyridinyl-picoxystrobin. The total application rate was 842 g ai/ha.
Table 2: Distribution of Total Radioactive Residues (TRR) of [¹⁴C]phenacrylate-picoxystrobin in Winter Wheat Following Foliar Application
| Plant Part | TRR (mg equivalent/kg) |
| Forage (14 days after second application) | 6.97 |
| Straw (at harvest) | 11.8 |
| Grain (at harvest) | 0.12 |
Data sourced from a field study where winter wheat was treated twice by foliar application with [¹⁴C]phenacrylate-picoxystrobin. The total application rate was 817 g ai/ha.
Table 3: Distribution of Major Metabolites of this compound in Soybean Forage and Hay (% of Total Radioactive Residue)
| Metabolite | Forage | Hay |
| [¹⁴C]pyridinyl-label | ||
| This compound | 25.7 | 12.4 |
| Metabolite 1 | 14.2 | 11.8 |
| Metabolite 2 | 8.3 | 7.1 |
| [¹⁴C]phenacrylate-label | ||
| This compound | 23.1 | 10.9 |
| Metabolite 3 | 10.5 | 9.8 |
| Metabolite 4 | 7.9 | 6.5 |
This table presents a summary of the relative abundance of this compound and its major metabolites, indicating metabolic transformation during translocation and accumulation.
Experimental Protocols: Unraveling the Movement
The study of fungicide absorption and translocation in plants often involves the use of radiolabeled compounds to trace their movement and fate. Below are detailed methodologies for key experiments, synthesized from studies on this compound and related strobilurin fungicides.
Protocol 1: Foliar Absorption and Translocation Study in Soybeans using ¹⁴C-Picoxystrobin
This protocol is based on the methodology described in a study on this compound translocation in soybeans.
1. Plant Material and Growth Conditions:
-
Soybean plants (e.g., variety 'Williams 82') are grown in a greenhouse or controlled environment chamber.
-
Plants are typically grown in pots containing a standard potting mix.
-
Growth conditions are maintained at approximately 25°C day/20°C night with a 14-hour photoperiod.
-
Plants are used for the experiment when they reach the V2-V3 growth stage (two to three trifoliate leaves).
2. Radiolabeled Material:
-
¹⁴C-picoxystrobin, with the radiolabel on either the pyridinyl or phenacrylate ring, is used. This allows for the tracking of different parts of the molecule.
-
The radiolabeled compound is formulated to mimic a commercial spray solution.
3. Application:
-
A specific amount of the ¹⁴C-picoxystrobin formulation is applied to a defined area of a single leaflet on the second trifoliate leaf. A microsyringe is used for precise application.
-
Alternatively, for studying translocation from the stem, the petiole of the second trifoliate leaf is treated.[5]
4. Sampling and Analysis:
-
Plants are harvested at various time points after application (e.g., 1, 3, 7, 14, and 21 days).[5]
-
At each time point, the treated leaflet is washed with a suitable solvent (e.g., acetonitrile:water) to remove unabsorbed surface residues.
-
The plant is then sectioned into different parts: treated leaflet, other leaflets of the treated leaf, leaves above the treated leaf, leaves below the treated leaf, stem, and roots.
-
The amount of radioactivity in the surface wash and in each plant part is quantified using Liquid Scintillation Counting (LSC).
-
The distribution of radioactivity is expressed as a percentage of the total applied dose.
5. Visualization:
-
Phosphor imaging or autoradiography can be used to visualize the movement of the radiolabel from the application site to other plant tissues.[5]
Protocol 2: Root Uptake and Acropetal Translocation Study in Wheat
This protocol is a generalized method based on studies of systemic fungicides in wheat.
1. Plant Material and Growth Conditions:
-
Wheat seedlings (e.g., variety 'Apogee') are grown hydroponically in a nutrient solution (e.g., Hoagland's solution).
-
Plants are grown in a controlled environment with controlled temperature, humidity, and light.
2. Radiolabeled Material:
-
¹⁴C-picoxystrobin is added to the hydroponic solution at a known concentration.
3. Experimental Setup:
-
The roots of the wheat seedlings are immersed in the ¹⁴C-picoxystrobin-containing nutrient solution.
-
The system is aerated to ensure root health.
4. Sampling and Analysis:
-
Plants are harvested at different time intervals (e.g., 6, 12, 24, 48, and 72 hours).
-
At each time point, the roots are thoroughly rinsed to remove surface-adhered radioactivity.
-
The plants are sectioned into roots, shoots (stems and leaves).
-
The radioactivity in each section is quantified by LSC following combustion of the plant tissue in a sample oxidizer.
-
The uptake and translocation can be expressed as the amount of radioactivity per gram of fresh/dry weight of the tissue.
Mandatory Visualizations: Diagrams of Key Processes
The following diagrams, created using the DOT language, illustrate the fundamental pathways and workflows related to this compound's behavior in plants.
Caption: this compound's absorption and translocation pathways in a plant.
Caption: Experimental workflow for a foliar translocation study.
Caption: Logical relationships of this compound's mobility characteristics.
Conclusion
This compound exhibits both systemic and translaminar movement within plants, primarily through acropetal translocation in the xylem.[4] This mobility is fundamental to its effectiveness as a fungicide, enabling it to protect both treated and newly developing plant tissues. The quantitative data from residue studies, while not a direct measure of translocation rates, clearly demonstrate the distribution of this compound and its metabolites throughout the plant following application. The detailed experimental protocols provided herein offer a robust framework for conducting further research into the absorption and translocation dynamics of this compound and other systemic fungicides. A deeper understanding of these processes will continue to drive innovation in the development of more efficient and sustainable crop protection solutions.
References
Picoxystrobin's Potential for Inducing Systemic Acquired Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Picoxystrobin, a broad-spectrum fungicide from the strobilurin class (QoI inhibitors), is primarily recognized for its efficacy in controlling a wide range of fungal pathogens by inhibiting mitochondrial respiration.[1][2] Beyond this direct mode of action, there is a growing body of evidence suggesting that strobilurin fungicides can positively influence plant physiology, including the enhancement of the plant's own defense mechanisms.[3][4][5] This technical guide explores the potential of this compound to induce Systemic Acquired Resistance (SAR), a long-lasting and broad-spectrum plant defense response. While direct quantitative data for this compound-induced SAR is limited, this guide synthesizes the available evidence from related strobilurin compounds and outlines the experimental framework necessary to elucidate this compound's specific capabilities in this domain. The information presented herein is intended to provide a foundational resource for researchers investigating novel mechanisms of plant protection and developing new strategies for integrated pest management.
Introduction to this compound and Systemic Acquired Resistance (SAR)
This compound belongs to the strobilurin group of fungicides, which act by inhibiting the Quinone outside (Qo) site of the cytochrome bc1 complex in fungal mitochondria, thereby disrupting cellular respiration.[1][2] This systemic and translaminar fungicide has demonstrated both preventative and curative properties against a variety of plant diseases.[1][6]
Systemic Acquired Resistance (SAR) is a plant-wide defense mechanism that is activated upon localized exposure to a pathogen or certain chemical elicitors.[7][8] SAR provides broad-spectrum and long-lasting protection against a variety of pathogens. The establishment of SAR is typically associated with the accumulation of the signaling molecule salicylic acid (SA), which in turn leads to the expression of a battery of Pathogenesis-Related (PR) proteins that contribute to the enhanced defensive state of the plant.[9][10] Chemical priming of plant defenses is a strategy that utilizes compounds to induce this heightened state of readiness, allowing for a faster and more robust defense response upon subsequent pathogen attack.[11][12][13]
Evidence for Strobilurin-Induced Plant Defense
While specific research on this compound's SAR-inducing capabilities is not extensively documented, studies on other strobilurin fungicides provide compelling evidence for their role in modulating plant defense responses.
A notable study on the strobilurin fungicide pyraclostrobin demonstrated enhanced resistance in tobacco plants against both the Tobacco Mosaic Virus (TMV) and the bacterial pathogen Pseudomonas syringae pv. tabaci.[14] Interestingly, this enhanced resistance was also observed in transgenic tobacco plants unable to accumulate salicylic acid, suggesting that pyraclostrobin may act downstream of SA or through an SA-independent pathway.[14] The study concluded that pyraclostrobin primes the plant for a more potent activation of defense responses upon pathogen attack.[14]
Other research has indicated that strobilurins can lead to various physiological benefits in plants, such as increased photosynthetic efficiency and improved stress tolerance, which may be linked to the activation of plant defense pathways.[3][15]
Potential Signaling Pathways
The classical SAR pathway is heavily dependent on the accumulation of salicylic acid. A simplified representation of this pathway is illustrated below. Should this compound induce SAR, it would likely involve the modulation of key components within this cascade.
Caption: Simplified signaling pathway of Systemic Acquired Resistance (SAR).
Quantitative Data from Strobilurin Studies
Table 1: In Planta Control Efficacy of this compound against Neopestalotiopsis clavispora
| Treatment Concentration (µg/mL) | Protective Efficacy (%) | Curative Efficacy (%) |
| 2 | 70.1 | 59.6 |
| 4 | 89.9 | 79.7 |
| Data adapted from a study on vine tea leaf blight.[16] It is important to note that this data reflects the combined effect of direct fungicidal activity and any potential induced resistance. |
Table 2: Hypothetical Quantitative Data for this compound SAR Induction Assay
| This compound Concentration (µM) | Salicylic Acid Level (ng/g FW) | Relative PR-1 Gene Expression (fold change) | Disease Severity Reduction (%) |
| 0 (Control) | Baseline | 1.0 | 0 |
| 10 | To be determined | To be determined | To be determined |
| 50 | To be determined | To be determined | To be determined |
| 100 | To be determined | To be determined | To be determined |
| This table is a template for researchers to populate with experimental data. |
Experimental Protocols
To investigate the potential of this compound to induce SAR, the following experimental protocols are recommended.
Plant Material and Growth Conditions
-
Plant Species: Arabidopsis thaliana (ecotype Col-0) is a model organism for SAR studies. Other crop species of interest can also be used.
-
Growth: Grow plants in a controlled environment with a 16-hour light/8-hour dark photoperiod at approximately 22°C.
This compound Treatment
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to the desired concentrations in water containing a surfactant (e.g., 0.01% Tween-20).
-
Apply the this compound solution to the lower leaves of 4- to 5-week-old plants by spraying or soil drenching.
-
Use a mock treatment (solvent and surfactant in water) as a control.
Pathogen Inoculation
-
Inducing Inoculation (for biological SAR induction control): Infiltrate lower leaves with a suspension of an avirulent pathogen (e.g., Pseudomonas syringae pv. tomato DC3000 carrying an avirulent gene like avrRpt2 in a resistant Arabidopsis ecotype).
-
Challenge Inoculation: Two to three days after this compound treatment or inducing inoculation, challenge systemic (upper, untreated) leaves with a virulent pathogen (e.g., P. syringae pv. tomato DC3000).
Quantification of Salicylic Acid
-
Harvest leaf tissue from systemic leaves at various time points after this compound treatment.
-
Freeze the tissue in liquid nitrogen and grind to a fine powder.
-
Extract salicylic acid using a methanol-based solvent system.
-
Analyze the SA content using High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector.
Quantification of PR Gene Expression
-
Harvest leaf tissue from systemic leaves at various time points after this compound treatment.
-
Extract total RNA using a commercial kit.
-
Synthesize cDNA from the RNA template.
-
Perform quantitative real-time PCR (qPCR) to measure the expression levels of SAR marker genes (e.g., PR-1, PR-2, PR-5).
-
Normalize the expression data to a stably expressed reference gene (e.g., Actin or Ubiquitin).
References
- 1. fao.org [fao.org]
- 2. This compound (Ref: ZA 1963) [sitem.herts.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. QoI (Strobilurin) Fungicides: Benefits and Risks [apsnet.org]
- 5. "Strobilurin fungicide secondary plant stress alleviation effects" by Matthew A Pedersen [digitalcommons.unl.edu]
- 6. mda.state.mn.us [mda.state.mn.us]
- 7. Acquired and Induced Plant Disease Resistance [vegetables.bayer.com]
- 8. Chemical inducers of systemic immunity in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pathogenesis-related proteins and peptides as promising tools for engineering plants with multiple stress tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Involvement of Pathogenesis-Related Proteins and Their Roles in Abiotic Stress Responses in Plants [mdpi.com]
- 11. Frontiers | Chemical priming of plant defense responses to pathogen attacks [frontiersin.org]
- 12. Chemical priming of plant defense responses to pathogen attacks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Priming plants for natural disease control – Global Food Security [foodsecurity.ac.uk]
- 14. A Strobilurin Fungicide Enhances the Resistance of Tobacco against Tobacco Mosaic Virus and Pseudomonas syringae pv tabaci - PMC [pmc.ncbi.nlm.nih.gov]
- 15. revistas.uepg.br [revistas.uepg.br]
- 16. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Picoxystrobin in Laboratory Bioassays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting laboratory bioassays to evaluate the efficacy of picoxystrobin, a strobilurin fungicide. The included methodologies, data presentation guidelines, and visual diagrams are intended to ensure accurate and reproducible results.
Introduction
This compound is a broad-spectrum, systemic fungicide belonging to the quinone outside inhibitor (QoI) group.[1] Its primary mode of action is the inhibition of mitochondrial respiration in fungi by blocking electron transfer at the Qo center of the cytochrome bc1 complex (Complex III).[1][2] This disruption of the electron transport chain ultimately leads to a cessation of ATP synthesis and subsequent fungal cell death. These protocols outline in vitro methods to quantify the inhibitory activity of this compound against various fungal pathogens.
Data Presentation: In Vitro Efficacy of this compound
The efficacy of this compound is typically quantified by determining the half-maximal effective concentration (EC50), which is the concentration of the fungicide that inhibits 50% of a biological process, such as mycelial growth or spore germination. The following table summarizes published EC50 values for this compound against a specific fungal pathogen.
| Fungal Species | Bioassay Type | EC50 (µg/mL) | Reference |
| Neopestalotiopsis clavispora | Mycelial Growth Inhibition | 0.0062 - 0.0658 | [3] |
| Neopestalotiopsis clavispora | Spore Germination Inhibition | 0.0014 - 0.0099 | [3] |
Experimental Protocols
Preparation of this compound Stock Solution
A concentrated stock solution is prepared to facilitate the creation of a range of dilutions for the bioassays. Dimethyl sulfoxide (DMSO) is a suitable solvent for this compound.
Materials:
-
This compound (analytical standard)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
Protocol:
-
Accurately weigh a specific amount of this compound (e.g., 10 mg) using an analytical balance.
-
Transfer the weighed this compound to a sterile vial.
-
Add a precise volume of sterile DMSO to achieve a desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (37°C) and sonication can aid dissolution.[3]
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[4] For use, the stock solution can be diluted in the culture medium, ensuring the final DMSO concentration does not exceed a level toxic to the test fungus (typically ≤0.5%).[4]
Mycelial Growth Inhibition Assay (Agar Dilution Method)
This method determines the effect of this compound on the vegetative growth of fungi.
Materials:
-
Fungal culture of interest
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Sterile petri dishes (90 mm)
-
This compound stock solution (in DMSO)
-
Sterile cork borer or scalpel
-
Incubator
Protocol:
-
Prepare the fungal growth medium (e.g., PDA) according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the molten agar to approximately 45-50°C in a water bath.
-
Prepare a series of this compound concentrations by adding appropriate volumes of the stock solution to the molten agar. Ensure thorough mixing. A typical concentration range to test could be 0.001, 0.01, 0.1, 1, and 10 µg/mL.
-
Include a control plate containing only DMSO at the same concentration as the highest this compound treatment.
-
Pour the amended and control agar into sterile petri dishes (approximately 20 mL per plate) and allow them to solidify.
-
From the growing edge of an actively growing fungal culture, take a mycelial plug (e.g., 5 mm diameter) using a sterile cork borer or scalpel.
-
Place the mycelial plug, mycelium-side down, in the center of each agar plate.
-
Seal the plates with parafilm and incubate at the optimal temperature for the test fungus (e.g., 25-28°C) in the dark.
-
Measure the colony diameter (in two perpendicular directions) daily until the fungal growth in the control plate has reached a substantial size.
-
Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:
-
Inhibition (%) = [(C - T) / C] x 100
-
Where C is the average colony diameter of the control and T is the average colony diameter of the treatment.
-
-
-
Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and performing a probit or logistic regression analysis.
Spore Germination Inhibition Assay
This assay assesses the impact of this compound on the germination of fungal spores.
Materials:
-
Fungal culture producing spores
-
Sterile distilled water or a suitable germination buffer
-
This compound stock solution (in DMSO)
-
Sterile microscope slides with cavities or multi-well plates
-
Humid chamber (e.g., a petri dish with moist filter paper)
-
Microscope
Protocol:
-
Harvest fungal spores from a mature culture by flooding the plate with sterile distilled water and gently scraping the surface with a sterile loop or glass rod.
-
Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the spore concentration to a desired level (e.g., 1 x 10^5 spores/mL) using a hemocytometer.
-
Prepare a series of this compound dilutions in sterile distilled water or germination buffer from the stock solution.
-
In the cavities of a microscope slide or wells of a microtiter plate, mix a small volume of the spore suspension with an equal volume of the this compound dilution.
-
Include a control with DMSO at the same concentration as the treatments.
-
Place the slides in a humid chamber to prevent drying and incubate at the optimal temperature for spore germination (e.g., 25°C) for a predetermined time (e.g., 6-24 hours), based on the germination time of the control.
-
After incubation, observe at least 100 spores per replicate under a microscope to determine the percentage of germination. A spore is considered germinated if the germ tube is at least half the length of the spore.
-
Calculate the percentage of spore germination inhibition for each concentration using the formula:
-
Inhibition (%) = [(G_c - G_t) / G_c] x 100
-
Where G_c is the percentage of germination in the control and G_t is the percentage of germination in the treatment.
-
-
-
Determine the EC50 value as described in the mycelial growth inhibition assay.
Visualizations
Signaling Pathway of this compound's Mode of Action
Caption: this compound inhibits the mitochondrial respiratory chain at Complex III.
Experimental Workflow for this compound Bioassay
Caption: General workflow for conducting a this compound bioassay.
References
Analytical Methods for Picoxystrobin Detection in Plant Tissues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical determination of picoxystrobin residues in various plant tissues. The methodologies outlined are based on established and validated scientific methods, ensuring reliability and accuracy for research and regulatory purposes.
Introduction
This compound is a broad-spectrum fungicide belonging to the strobilurin class, widely used in agriculture to protect crops from fungal diseases.[1] Monitoring its residue levels in plant tissues is crucial for ensuring food safety, conducting environmental impact assessments, and for research in plant metabolism and fungicide efficacy. This document details the most common and effective analytical techniques for this compound detection, including sample preparation, extraction, clean-up, and instrumental analysis.
Analytical Methodologies
A variety of analytical methods have been developed and validated for the determination of this compound in agricultural products. The most prevalent techniques involve chromatography coupled with mass spectrometry, offering high sensitivity and selectivity.
Sample Preparation: The QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[2][3] It involves a simple two-step process: extraction with a solvent and salts, followed by a dispersive solid-phase extraction (d-SPE) clean-up.
Experimental Protocol: QuEChERS for Fruits and Vegetables
-
Homogenization: Weigh a representative portion (e.g., 10-15 g) of the plant tissue sample and homogenize it to a uniform consistency. For samples with low water content, the addition of a small amount of water may be necessary.
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
Cap the tube tightly and shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥3000 g for 5 minutes to separate the phases.
-
Dispersive SPE Clean-up (d-SPE):
-
Transfer an aliquot of the upper acetonitrile layer (e.g., 1 mL) to a 2 mL microcentrifuge tube containing the appropriate d-SPE sorbents. For many plant matrices, a combination of primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove nonpolar interferences is effective. A typical composition is 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.[4]
-
Vortex the tube for 30 seconds.
-
-
Final Centrifugation and Analysis:
-
Centrifuge the microcentrifuge tube at high speed (e.g., >10,000 g) for 2 minutes.
-
The supernatant is then ready for analysis by GC-MS/MS or LC-MS/MS.
-
Instrumental Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of thermally stable and volatile compounds like this compound.
Experimental Protocol: GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: Agilent Ultra 2 capillary column (50 m × 320 μm i.d. × 0.17 μm film thickness) or equivalent.[5]
-
Injector: Split/splitless injector in splitless mode at 260 °C.[5]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).[5]
-
Oven Temperature Program: Initial temperature of 150 °C for 1 minute, then ramped to 280 °C at 15 °C/min, and held for 7 minutes.[5]
-
-
Mass Spectrometer (MS) Conditions:
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers high sensitivity and specificity, making it ideal for detecting trace levels of this compound in complex plant matrices.[4]
Experimental Protocol: UPLC-MS/MS Analysis
-
UPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18) is commonly used.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile or methanol.
-
Flow Rate: Typically in the range of 0.2-0.4 mL/min.
-
Injection Volume: 2-10 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification and confirmation. The precursor ion for this compound is m/z 368, with a common quantification transition to m/z 145.[7]
-
Source Parameters: Optimized for this compound (e.g., capillary voltage, source temperature, desolvation gas flow).
-
Data Presentation: Quantitative Method Performance
The following tables summarize the performance characteristics of the described analytical methods for this compound detection in various plant tissues.
Table 1: Gas Chromatography (GC) Method Performance
| Plant Matrix | Analytical Method | LOD (mg/kg) | LOQ (mg/kg) | Average Recovery (%) | RSD (%) | Reference |
| Apple | GC-ECD, GC-MS | 0.005 | 0.02 | 64.0-98.3 | <10 | [6][8] |
| Hulled Rice | GC-ECD, GC-MS | 0.005 | 0.02 | 64.0-98.3 | <10 | [6][8] |
| Mushroom | GC-ECD, GC-MS | 0.005 | 0.02 | 64.0-98.3 | <10 | [6][8] |
| Pepper | GC-ECD, GC-MS | 0.005 | 0.02 | 64.0-98.3 | <10 | [6][8] |
| Soybean | GC-ECD, GC-MS | 0.005 | 0.02 | 64.0-98.3 | <10 | [6][8] |
| Mandarin | GC-ECD, GC-MS | 0.005 | 0.02 | 64.0-98.3 | <10 | [6][8] |
| Oriental Melon | GC-ECD, GC-MS | 0.003 | 0.01 | 87.7-101.5 | ≤9.6 | [5] |
Table 2: Liquid Chromatography (LC) Method Performance
| Plant Matrix | Analytical Method | LOD (µg/kg) | LOQ (µg/kg) | Average Recovery (%) | RSD (%) | Reference |
| Tomato | HPLC-UV | 10 | 50 | 90-97 | <3 | |
| Pepper Fruit | UPLC-MS/MS | 0.0360-0.272 | 0.120-0.910 | 91-107 | 3.7-9.6 | [4][9] |
| Peanut (Kernels) | HPLC-MS/MS | - | 5 | 79-114 | 3-12 | [3] |
| Peanut (Seedling) | HPLC-MS/MS | - | - | 79-114 | 3-12 | [3] |
Visualizations
Caption: General workflow for this compound analysis in plant tissues.
Caption: Detailed workflow of the QuEChERS sample preparation method.
References
- 1. Validation of a Multi-Residue Analysis Method for 287 Pesticides in Citrus Fruits Mandarin Orange and Grapefruit Using Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ppqs.gov.in [ppqs.gov.in]
- 3. researchgate.net [researchgate.net]
- 4. Residue determination of pyraclostrobin, this compound and its metabolite in pepper fruit via UPLC-MS/MS under open field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Residue analysis of this compound in oriental melon using gas chromatography coupled with electron capture detection and mass spectrometric confirmation: application to dissipation kinetics and risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fao.org [fao.org]
- 8. blog.teledynetekmar.com [blog.teledynetekmar.com]
- 9. Development and Validation of Analytical Methods for this compound Determination in Agricultural Products by GC-ECD and GC-MS | Semantic Scholar [semanticscholar.org]
Picoxystrobin: Application Notes and Protocols for Antifungal Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of picoxystrobin, a potent strobilurin fungicide, for in vitro and in vivo antifungal studies. Detailed protocols for key experiments are provided to facilitate research into its efficacy and mechanism of action.
Introduction
This compound is a broad-spectrum, systemic fungicide belonging to the quinone outside inhibitor (QoI) class.[1][2] Its primary mode of action is the inhibition of mitochondrial respiration in fungi by blocking electron transfer at the Qo center of the cytochrome bc1 complex (Complex III).[1][2][3] This disruption of the electron transport chain leads to a reduction in ATP synthesis, ultimately inhibiting fungal growth and reproduction.[4] this compound has demonstrated both preventative and curative properties against a wide range of fungal pathogens.[1][3]
Mechanism of Action
This compound targets the cytochrome bc1 complex, a critical component of the mitochondrial electron transport chain. By binding to the Qo site, it prevents the oxidation of ubiquinol, thereby halting the flow of electrons to cytochrome c. This inhibition leads to a collapse of the mitochondrial membrane potential and a severe reduction in cellular ATP levels, depriving the fungal cell of the energy required for essential metabolic processes.
In Vitro Antifungal Activity
This compound has demonstrated potent in vitro activity against a variety of fungal species. The following tables summarize the reported 50% effective concentration (EC₅₀) values, which represent the concentration of this compound required to inhibit fungal growth by 50%.
Table 1: In Vitro Efficacy of this compound against Neopestalotiopsis clavispora [4]
| Assay Type | EC₅₀ (µg/mL) |
| Mycelial Growth Inhibition | 0.0062 - 0.0658 |
| Spore Germination Inhibition | 0.0014 - 0.0099 |
Table 2: In Vitro Efficacy of this compound against Sclerotinia sclerotiorum [1][2]
| Assay Type | EC₅₀ (ppm) |
| Mycelial Growth Inhibition | 0.11 - 22.43 |
Experimental Protocols: In Vitro Studies
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and can be used to determine the MIC of this compound against various fungal isolates.
Materials:
-
This compound (analytical grade)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom microtiter plates
-
Fungal isolates
-
Appropriate broth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)
-
Spectrophotometer or microplate reader
-
Sterile pipette tips and reservoirs
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.
-
Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in the broth medium to achieve a range of concentrations (e.g., 0.01 to 50 µg/mL) in the wells of the 96-well plate.
-
Inoculum Preparation: Culture the fungal isolate on an appropriate agar medium. Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in the broth medium to obtain the final desired inoculum concentration (typically 0.5-2.5 x 10³ CFU/mL).
-
Inoculation: Add 100 µL of the fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted this compound.
-
Controls:
-
Growth Control: Well containing inoculum and broth medium without this compound.
-
Sterility Control: Well containing only broth medium.
-
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours, depending on the fungal species.
-
MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth (e.g., ≥50% reduction) compared to the growth control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.
Cytotoxicity Assay (MTT Assay)
This protocol can be used to assess the cytotoxicity of this compound against mammalian cell lines to determine its selectivity.
Materials:
-
Mammalian cell line (e.g., HepG2, HEK293)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
DMSO
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium from a DMSO stock. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO at the same concentration used for the highest this compound dose).
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell viability) can be determined by plotting cell viability against the log of the this compound concentration.
In Vivo Antifungal Activity
While specific in vivo efficacy data for this compound against medically important fungi in mammalian models is limited in the public domain, the following protocols for established models can be adapted for its evaluation.
Galleria mellonella Infection Model
The Galleria mellonella (greater wax moth) larva is a useful invertebrate model for preliminary in vivo efficacy testing of antifungal compounds.
Materials:
-
G. mellonella larvae (in their final instar stage)
-
Fungal pathogen (e.g., Candida albicans, Aspergillus fumigatus)
-
This compound
-
Hamilton syringe
-
Incubator
Protocol:
-
Inoculum Preparation: Prepare a suspension of the fungal pathogen in sterile saline at a predetermined lethal dose.
-
Infection: Inject a precise volume (e.g., 10 µL) of the fungal inoculum into the hemocoel of each larva via the last left proleg.
-
Treatment: At a specified time post-infection (e.g., 2 hours), administer this compound (dissolved in a suitable vehicle) via injection into a different proleg. A control group should receive the vehicle alone.
-
Incubation: Incubate the larvae at 37°C.
-
Assessment: Monitor larval survival daily for a set period (e.g., 7 days). Efficacy is determined by a significant increase in the survival rate of the this compound-treated group compared to the control group. Fungal burden can also be assessed by homogenizing larvae at different time points and plating the homogenate on appropriate agar to determine CFU counts.
Murine Model of Systemic Candidiasis
This model is a standard for evaluating the efficacy of antifungal agents against systemic Candida infections.
Materials:
-
Immunocompetent or immunosuppressed mice (e.g., BALB/c)
-
Candida albicans
-
This compound
-
Appropriate vehicle for drug administration (e.g., saline, cyclodextrin)
Protocol:
-
Infection: Inject mice intravenously (via the lateral tail vein) with a lethal or sub-lethal dose of C. albicans.
-
Treatment: Begin treatment with this compound at a specified time post-infection. The drug can be administered via various routes (e.g., intraperitoneal, oral gavage). A control group should receive the vehicle alone.
-
Assessment:
-
Survival Study: Monitor the survival of the mice over a period of time (e.g., 21 days).
-
Fungal Burden: At specific time points, euthanize a subset of mice, and aseptically remove target organs (e.g., kidneys, brain). Homogenize the organs and plate serial dilutions of the homogenates on appropriate agar to determine the number of CFU per gram of tissue. A significant reduction in fungal burden in the treated group compared to the control group indicates efficacy.
-
Data Presentation and Interpretation
All quantitative data should be presented in a clear and organized manner. For MIC and EC₅₀ values, geometric means and ranges should be reported. For in vivo studies, survival curves should be generated using the Kaplan-Meier method and analyzed with the log-rank test. Fungal burden data should be presented as log₁₀ CFU per gram of tissue and analyzed using appropriate statistical tests (e.g., t-test, ANOVA).
Safety Precautions
This compound may cause eye irritation and is harmful if inhaled.[5] Appropriate personal protective equipment (PPE), including safety glasses and gloves, should be worn when handling the compound. All work should be conducted in a well-ventilated area or a chemical fume hood. Refer to the Safety Data Sheet (SDS) for complete safety information.
References
Application Notes and Protocols for Picoxystrobin in Agricultural Field Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of picoxystrobin in agricultural field trials, including its mechanism of action, efficacy data against key fungal pathogens, and detailed protocols for conducting robust field experiments.
Introduction to this compound
This compound is a broad-spectrum, systemic fungicide belonging to the strobilurin group (QoI fungicides).[1][2] It functions by inhibiting mitochondrial respiration in fungi by blocking electron transfer at the Quinone outer (Qo) center of the cytochrome bc1 complex, ultimately leading to reduced ATP production and cessation of fungal growth.[2][3][4] This mode of action provides both preventative and curative activity against a wide range of plant diseases.[1][2] this compound exhibits systemic and translaminar movement within the plant, ensuring thorough distribution and protection of plant tissues.[2]
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in inhibiting fungal mitochondrial respiration.
Quantitative Efficacy Data
The following tables summarize the efficacy of this compound from various agricultural field trials.
Table 1: Efficacy of this compound against Asian Soybean Rust (Phakopsora pachyrhizi)
| Treatment | Application Rate | Disease Severity (%) | Disease Control (%) | Yield ( kg/ha ) | Yield Increase (%) | Reference |
| Untreated Control | - | 75.0 | - | 2500 | - | [3] |
| This compound | 240 mL/ha | 34.4 | 54.1 | 3100 | 24.0 | [4] |
| This compound | 360 mL/ha | - | - | - | - | [4] |
| This compound | 480 mL/ha | - | - | - | - | [4] |
| This compound + Cyproconazole | 300 mL/ha | - | - | 3450 | 38.0 | [4] |
Note: Dashes indicate data not available in the cited sources.
Table 2: Efficacy of this compound against Wheat Diseases
| Target Disease | This compound Application | Efficacy Rating | Reference |
| Powdery Mildew | 6.0 - 12.0 fl. oz/A | Good | [5] |
| Stagonospora Leaf/Glume Blotch | 6.0 - 12.0 fl. oz/A | Very Good | [5] |
| Septoria Leaf Blotch | 6.0 - 12.0 fl. oz/A | Very Good | [5] |
| Tan Spot | 6.0 - 12.0 fl. oz/A | Very Good | [5] |
| Stripe Rust | 6.0 - 12.0 fl. oz/A | Excellent | [5] |
| Leaf Rust | 6.0 - 12.0 fl. oz/A | Very Good | [5] |
| Stem Rust | 6.0 - 12.0 fl. oz/A | Very Good | [5] |
Experimental Protocols for Agricultural Field Trials
This section outlines a detailed protocol for conducting field trials to evaluate the efficacy of this compound.
Experimental Design
A Randomized Complete Block Design (RCBD) is recommended to minimize the effects of field variability.
-
Treatments: Include an untreated control, this compound at various application rates, and potentially a tank-mix with another fungicide.
-
Replication: Each treatment should be replicated at least four times.
-
Plot Size: The size of individual plots will depend on the crop and available land, but a common size is 2.25 x 6.00 meters.[4]
-
Randomization: Treatments should be randomly assigned to plots within each block.
Trial Establishment and Maintenance
-
Site Selection: Choose a field with a history of the target disease and uniform soil characteristics.
-
Crop Husbandry: Follow standard agronomic practices for the specific crop, including fertilization, weed control, and pest management, ensuring these are applied uniformly across all plots.
-
Buffer Zones: Establish buffer zones around the trial area and between plots to prevent spray drift.
Fungicide Application
-
Timing: Application timing is critical for optimal disease control.
-
Wheat: Applications are often targeted at specific growth stages, such as the emergence of the flag leaf (GS39), which is crucial for grain filling.[6][7] Early applications at the start of stem extension may also be beneficial.[6][8]
-
Soybean: Applications for Asian soybean rust control are typically initiated at or before the first sign of disease, often at growth stages like V6 or early reproductive stages (R1-R5).[4] Multiple applications may be necessary depending on disease pressure.
-
-
Equipment: Use a calibrated sprayer to ensure accurate and uniform application of the fungicide. A CO2-pressurized precision sprayer is often used in research trials.[4]
-
Application Volume: A standard spray volume is 150 L/ha, but this may be adjusted based on crop canopy and equipment.[4]
Data Collection and Assessment
-
Disease Severity: Assess disease severity at regular intervals using standardized rating scales or by estimating the percentage of leaf area affected.
-
Phytotoxicity: Visually inspect plants for any signs of phytotoxicity, such as chlorosis, necrosis, or stunting, and rate the severity.
-
Yield: At crop maturity, harvest the center rows of each plot to determine grain yield. Adjust yield data to a standard moisture content.
-
Grain Quality: For cereal crops, parameters such as thousand-grain weight and specific weight can be measured.[6][8]
Data Analysis
-
Statistical Software: Use statistical software to perform an Analysis of Variance (ANOVA) on the collected data.
-
Mean Separation: If the ANOVA shows significant treatment effects, use a mean separation test (e.g., Tukey's HSD) to compare individual treatment means.
-
Area Under the Disease Progress Curve (AUDPC): Calculate the AUDPC from the disease severity data to provide an integrated measure of disease development over time.
Experimental Workflow
Caption: General workflow for conducting an agricultural field trial for a fungicide like this compound.
Resistance Management
To mitigate the risk of fungicide resistance, it is recommended to use this compound as part of an integrated disease management program. This includes rotating or tank-mixing this compound with fungicides that have different modes of action.[3]
Safety Precautions
Always refer to the manufacturer's safety data sheet (SDS) and product label for detailed information on handling, personal protective equipment (PPE), and environmental precautions.
Disclaimer: This document is intended for informational purposes for a scientific audience and should not be used as a substitute for the product label or consultation with agricultural extension professionals. Always follow the label instructions for legal and safe use.
References
- 1. This compound (Ref: ZA 1963) [sitem.herts.ac.uk]
- 2. fao.org [fao.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. scielo.br [scielo.br]
- 5. utia.tennessee.edu [utia.tennessee.edu]
- 6. researchgate.net [researchgate.net]
- 7. Fungicide programmes for wheat | AHDB [ahdb.org.uk]
- 8. The effects of adding this compound, azoxystrobin and nitrogen to a triazole programme on disease control, flag leaf senescence, yield and grain quality of winter wheat - CentAUR [centaur.reading.ac.uk]
Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Picoxystrobin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of the fungicide picoxystrobin using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is applicable for the determination of this compound in various matrices, including agricultural products and environmental samples. This guide includes detailed chromatographic conditions, sample preparation procedures, and method validation parameters to ensure reliable and accurate results in a research and development setting.
Introduction
This compound is a broad-spectrum fungicide belonging to the strobilurin class. It functions by inhibiting mitochondrial respiration in fungi, making it effective against a wide range of plant pathogens. Accurate and sensitive analytical methods are crucial for residue analysis in agricultural commodities, environmental monitoring, and formulation development. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of this compound due to its specificity, sensitivity, and versatility. This application note outlines a validated HPLC-UV method for this purpose.
Chromatographic Conditions
A reversed-phase HPLC method is commonly employed for the analysis of this compound. The following tables summarize the typical chromatographic conditions and method validation parameters gathered from various studies.
Table 1: HPLC Chromatographic Conditions for this compound Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Waters Symmetry C18 | Perfectsil C-8, 4.6 x 250mm | Agilent Zorbax XDB C18, 4.6 x 50 mm, 1.8 µm |
| Mobile Phase | Acetonitrile:Water (80:20, v/v)[1] | 50% Acetonitrile: 50% Water (pH 2.5 with phosphoric acid)[2] | Methanol and 0.1 mM formic acid - 0.1 mM ammonium formate (aq) |
| Flow Rate | 1.0 mL/min[1] | 1.5 mL/min[2] | 1.0 mL/min[3] |
| Injection Volume | 20 µL[1] | 10 µL[2] | 15 µL[3] |
| Detection | UV/Visible Detector | Diode Array Detector (DAD) | ESI-MS/MS |
| Wavelength | Not Specified | 245 nm[2] | N/A |
| Column Temperature | Not Specified | Not Specified | 40°C[3] |
Table 2: Method Validation Parameters for this compound Analysis
| Parameter | Result |
| Linearity Range | 0.3 - 10 mg/L[1] |
| Correlation Coefficient (r²) | 0.9999[1] |
| Recovery | 78.4% - 106.4%[1] |
| Relative Standard Deviation (RSD) | 0.67% - 4.46%[1] |
| Limit of Detection (LOD) | 0.01 mg/L[4] |
| Limit of Quantification (LOQ) | 0.05 mg/L[4] |
Experimental Protocols
A. Reagents and Materials
-
This compound analytical standard (purity >98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (reagent grade)
-
Ammonium formate (reagent grade)
-
Phosphoric acid (reagent grade)
-
Syringe filters (0.45 µm)
B. Standard Solution Preparation
-
Stock Standard Solution (100 mg/L): Accurately weigh 10 mg of this compound analytical standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. This solution should be stored at 4°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 0.1, 0.5, 1, 5, 10 mg/L).
C. Sample Preparation (QuEChERS Method for Soil Samples)
This protocol is a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction of this compound from soil samples.[1]
-
Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Vortex the mixture vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Immediately shake vigorously for 1 minute to prevent the agglomeration of salts.
-
Centrifuge the tube at 4000 rpm for 5 minutes.
-
Transfer the supernatant (acetonitrile layer) to a clean tube.
-
The extract can be directly analyzed by HPLC or subjected to a cleanup step if necessary. For cleanup, a dispersive solid-phase extraction (d-SPE) with primary secondary amine (PSA) sorbent can be used to remove interfering matrix components.
-
Filter the final extract through a 0.45 µm syringe filter before injection into the HPLC system.
D. HPLC Analysis
-
Set up the HPLC system according to the conditions specified in Table 1 (e.g., Condition 1).
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared standard solutions in ascending order of concentration to establish a calibration curve.
-
Inject the prepared sample extracts.
-
Quantify the this compound concentration in the samples by comparing the peak area with the calibration curve.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship of HPLC method validation parameters.
Conclusion
The HPLC method described in this application note is a reliable and robust technique for the quantitative determination of this compound. The provided protocols for sample preparation and chromatographic analysis, along with the method validation data, offer a solid foundation for researchers and scientists to implement this method in their laboratories. The versatility of HPLC allows for adaptation to various matrices and analytical requirements, making it an indispensable tool in the fields of agricultural science, environmental monitoring, and drug development.
References
Application Note: High-Throughput Analysis of Picoxystrobin using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of the fungicide picoxystrobin in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlines sample preparation, instrumental parameters, and data analysis, providing a comprehensive guide for researchers. The method is suitable for residue analysis in agricultural commodities and environmental samples.
Introduction
This compound is a broad-spectrum strobilurin fungicide used to control a wide range of fungal diseases in crops.[1] Its widespread use necessitates reliable and sensitive analytical methods for monitoring its residues in food and the environment to ensure consumer safety and regulatory compliance. Gas chromatography coupled with mass spectrometry (GC-MS) offers excellent selectivity and sensitivity for the determination of this compound.[2][3][4] This application note provides a detailed protocol for the GC-MS analysis of this compound, including sample preparation, instrument conditions, and expected performance data.
Experimental Protocols
Sample Preparation
A simple and effective extraction and clean-up procedure is crucial for accurate GC-MS analysis. The following protocol is a common method for extracting this compound from agricultural products.[2][3][4]
a. Extraction:
-
Homogenize a representative sample of the agricultural product (e.g., apple, pepper, rice).
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 20 mL of acetonitrile and shake vigorously for 1 minute.
-
For samples with high water content, add 5 g of anhydrous sodium chloride to induce phase separation.[3]
-
Centrifuge at 4000 rpm for 5 minutes.
-
Collect the supernatant (acetonitrile layer).
b. Clean-up:
-
Condition a Florisil solid-phase extraction (SPE) cartridge (e.g., 6 mL, 1 g) by passing 5 mL of n-hexane through it.
-
Load the acetonitrile extract onto the SPE cartridge.
-
Wash the cartridge with 5 mL of a mixture of n-hexane and diethyl ether (1:1 v/v) to remove interferences.
-
Elute the this compound with 10 mL of a mixture of n-hexane and acetone (9:1 v/v).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of acetone for GC-MS analysis.[3]
GC-MS Instrumental Analysis
The following instrumental parameters have been shown to provide good chromatographic separation and sensitive detection of this compound.[3]
Gas Chromatograph (GC) Conditions:
| Parameter | Value |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.4 mL/min |
| Oven Program | Initial temperature 100°C, hold for 2 min, ramp at 20°C/min to 280°C, hold for 2 min |
Mass Spectrometer (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | 145.0, 173.0, 303.0, 335.0 |
| Quantification Ion (m/z) | 335.0 |
| Confirmation Ions (m/z) | 145.0, 173.0, 303.0 |
Quantitative Data Summary
The described method demonstrates good performance characteristics for the analysis of this compound. The following table summarizes key quantitative data.
| Parameter | Value | Reference |
| Linearity Range | 0.02 - 2.0 mg/L | [3] |
| Correlation Coefficient (R²) | > 0.999 | [3] |
| Limit of Detection (LOD) | 0.003 - 0.005 mg/kg | [3] |
| Limit of Quantification (LOQ) | 0.01 - 0.02 mg/kg | [3] |
| Average Recovery | 87.7 - 101.5% | [3] |
| Relative Standard Deviation (RSD) | < 10% | [3] |
| Retention Time | Approximately 7.7 min | [3] |
Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Logical relationships in GC-MS method development for this compound.
References
- 1. fao.org [fao.org]
- 2. Development and Validation of Analytical Methods for this compound Determination in Agricultural Products by GC-ECD and GC-MS | Semantic Scholar [semanticscholar.org]
- 3. Residue analysis of this compound in oriental melon using gas chromatography coupled with electron capture detection and mass spectrometric confirmation: application to dissipation kinetics and risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Picoxystrobin Application in Detached Leaf Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picoxystrobin is a broad-spectrum, systemic fungicide belonging to the strobilurin class of chemicals.[1] Its primary mode of action is the inhibition of mitochondrial respiration in fungi by blocking electron transfer at the Quinone outside (Qo) center of the cytochrome bc1 complex, ultimately leading to reduced energy production and cessation of fungal growth.[1][2] This document provides detailed application notes and protocols for the use of this compound in detached leaf assays, a common method for evaluating the efficacy of fungicides and assessing the sensitivity of plant pathogens in a controlled laboratory setting. Detached leaf assays offer a rapid, cost-effective, and reliable method for screening fungicides and studying host-pathogen interactions.[3][4]
Mode of Action of this compound
This compound is a Quinone outside Inhibitor (QoI) that disrupts the fungal electron transport chain.[2] By binding to the Qo site of cytochrome b, it prevents the transfer of electrons, which is a critical step in ATP synthesis. This disruption of cellular respiration effectively halts the growth and development of pathogenic fungi.[1]
Caption: this compound's mode of action in the fungal mitochondrion.
Quantitative Data Summary
The following tables summarize the efficacy of this compound against various plant pathogens, presented as the half-maximal effective concentration (EC50) and control efficacy percentages from detached leaf assays.
Table 1: In Vitro Efficacy of this compound against Neopestalotiopsis clavispora (Vine Tea Leaf Blight) [5]
| Assay Type | Number of Isolates | EC50 Range (µg/mL) | Mean EC50 (µg/mL) |
| Mycelial Growth Inhibition | 56 | 0.0062 - 0.0658 | 0.0242 |
| Spore Germination Inhibition | 19 | 0.0014 - 0.0099 | 0.0048 |
Table 2: In Planta Control Efficacy of this compound on Detached Vine Tea Leaves [5]
| Assay Type | This compound Concentration (µg/mL) | Control Efficacy (%) |
| Protective | 2 | 70.1 |
| Protective | 4 | 89.9 |
| Curative | 2 | 59.6 |
| Curative | 4 | 79.7 |
Table 3: Comparative EC50 Values of Various Fungicides against a Range of Plant Pathogens
| Fungicide | Pathogen | Assay Type | Mean EC50 (µg/mL) | Reference |
| This compound | Neopestalotiopsis clavispora | Mycelial Growth | 0.0242 | [5] |
| Azoxystrobin | Alternaria alternata | Mycelial Growth | 1.86 | [6] |
| Pyraclostrobin | Fusarium pseudograminearum | Mycelial Growth | - | [7] |
| Azoxystrobin | Sclerotinia sclerotiorum | Mycelial Growth | 0.2932 | [8] |
Experimental Protocols for Detached Leaf Assays
The following are detailed methodologies for conducting detached leaf assays with this compound for different types of plant pathogens.
Protocol 1: General Assay for Leaf Blight Pathogens (e.g., Neopestalotiopsis clavispora)
This protocol is adapted from studies on vine tea leaf blight.[5]
1. Plant Material and Leaf Preparation:
-
Collect healthy, fully expanded leaves from plants grown in a controlled, disease-free environment.
-
Surface sterilize the leaves by immersing them in a 0.5% sodium hypochlorite (NaClO) solution for 20 seconds, followed by two rinses with sterile distilled water.[5]
-
Allow the leaves to air dry under sterile conditions.
2. This compound Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a dilution series of this compound to the desired concentrations (e.g., 2 and 4 µg/mL) using sterile distilled water containing 0.1% Tween 20 to ensure even spreading.[5]
3. Inoculum Preparation:
-
Culture the fungal pathogen on a suitable medium (e.g., Potato Dextrose Agar - PDA) until sufficient sporulation is observed.
-
Prepare a conidial suspension by washing the culture plate with sterile distilled water.
-
Adjust the concentration of the conidial suspension to a specified level (e.g., 5 x 10^5 to 1 x 10^6 conidia/mL) using a hemocytometer.[5]
4. Assay Procedure:
-
Protective Assay:
-
Place the sterilized leaves in a petri dish containing moistened filter paper or water agar to maintain humidity.
-
Spray the leaves with the prepared this compound solutions or a water control.
-
After a 24-hour incubation period at 28°C, inoculate the leaves with the conidial suspension (e.g., 2.5 µL droplets). Wounding the leaf surface with a sterilized needle prior to inoculation can facilitate infection.[5]
-
-
Curative Assay:
-
Inoculate the leaves with the conidial suspension first.
-
After a 24-hour incubation period, spray the leaves with the this compound solutions or a water control.[5]
-
5. Incubation and Data Collection:
-
Incubate the petri dishes at 28°C for 4-7 days.[5]
-
Measure the diameter of the resulting lesions.
-
Calculate the control efficacy using the formula: Control Efficacy (%) = [(Lesion diameter of control - Lesion diameter of treatment) / Lesion diameter of control] x 100.
Caption: Workflow for detached leaf assays with this compound.
Protocol 2: Assay for Rust Fungi (e.g., Puccinia spp.)
This protocol is a generalized procedure based on methods for soybean and wheat rust.[3][4][9]
1. Plant Material and Leaf Preparation:
-
Use leaves from 3-4 week old plants.[3]
-
Cut leaf sections (e.g., 5 cm) and place them on a medium designed to retard senescence.
2. Senescence-Retardant Medium:
-
Prepare a 1% water agar medium amended with a cytokinin such as kinetin (10 mg/L) or 6-Benzylaminopurine (BAP) to keep the leaves green for an extended period.[3][10] Benzimidazole (50 ppm) can also be used.[11]
3. This compound Application:
-
This compound can be incorporated directly into the agar medium at various concentrations.
-
Alternatively, for protective assays, spray the detached leaves with this compound solutions before inoculation. For curative assays, apply after inoculation.
4. Inoculum Preparation:
-
Collect fresh uredospores from infected plants.
-
Prepare a spore suspension in a non-phytotoxic oil (e.g., Soltrol) or sterile distilled water with a surfactant (e.g., Tween 20) at a concentration of approximately 1x10^5 spores/mL.[3][9]
5. Inoculation and Incubation:
-
Spray the spore suspension onto the adaxial surface of the leaf segments.
-
Incubate the plates in a dark, high-humidity chamber at around 20°C for 24 hours to allow for spore germination and infection.[9]
-
Transfer the plates to a growth chamber with a 12-16 hour photoperiod at a suitable temperature (e.g., 15-20°C) for disease development.[9][12]
6. Data Collection:
-
Observe the leaves for the appearance of lesions and pustules over 10-18 days.[3][9]
-
Assess disease severity by counting the number of pustules per leaf area or using a disease rating scale.
Protocol 3: Assay for Powdery Mildew (e.g., Erysiphe spp.)
This protocol is based on methods for evaluating powdery mildew on various crops.[11][13]
1. Plant Material and Leaf Preparation:
-
Detach leaves from 15-30 day old seedlings.[11]
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Place the leaves with their adaxial side up in petri dishes containing either water agar (20g/L) with 30 mg/L benzimidazole or on moistened filter paper.[13]
2. This compound Application:
-
Apply this compound as a spray to the detached leaves before or after inoculation, depending on whether a protective or curative effect is being assessed.
3. Inoculation:
-
Inoculate the leaves by gently brushing conidia from a heavily infected plant onto the leaf surfaces.[13]
-
Alternatively, create a conidial suspension (10^4-10^6 conidia/mL) in sterile distilled water and spray it onto the leaves.[13]
4. Incubation:
-
Incubate the plates in a growth chamber at approximately 21-22°C with a 12-14 hour photoperiod.[13]
5. Data Collection:
-
Assess the percentage of the leaf area covered by powdery mildew colonies after 10-25 days.[13]
-
A disease severity scale can be used for quantitative assessment.
This compound and Plant Defense Signaling
While the primary mode of action of this compound is direct fungitoxicity, the broader context of plant-pathogen interactions involves complex plant defense signaling pathways. Plants have a two-layered innate immune system: Pathogen-Associated Molecular Pattern (PAMP)-Triggered Immunity (PTI) and Effector-Triggered Immunity (ETI).[14]
-
PTI is a general defense response initiated upon recognition of conserved microbial molecules (PAMPs) by plant cell surface receptors.[14]
-
ETI is a more specific and robust response triggered by the recognition of pathogen effector proteins by intracellular plant resistance (R) proteins.[14]
Key signaling molecules in these pathways include salicylic acid (SA) and jasmonic acid (JA). The SA pathway is generally associated with resistance to biotrophic and hemibiotrophic pathogens, while the JA/ethylene (ET) pathway is crucial for defense against necrotrophic pathogens.[14] There is often an antagonistic relationship between the SA and JA/ET pathways.[14]
Some strobilurin fungicides have been reported to induce physiological effects in plants, such as delayed senescence and increased antioxidant activity, which can contribute to overall plant health.[2] While this compound's direct role in activating these specific defense pathways is an area for further research, its application can be viewed as a component of an integrated disease management strategy that complements the plant's natural defense mechanisms.
Caption: Generalized plant defense signaling pathways.
References
- 1. fao.org [fao.org]
- 2. researchgate.net [researchgate.net]
- 3. soydiseases.illinois.edu [soydiseases.illinois.edu]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. mdpi.com [mdpi.com]
- 6. In Vitro Evaluation of Azoxystrobin, Boscalid, Fentin-Hydroxide, Propiconazole, Pyraclostrobin Fungicides against Alternaria alternata Pathogen Isolated from Carya illinoinensis in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Development of a Detached Leaf Assay for Stripe Rust Resistance Screening. [crops.confex.com]
- 13. juniperpublishers.com [juniperpublishers.com]
- 14. Plant Disease Resistance-Related Signaling Pathways: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Experimental Design for Testing Picoxystrobin Efficacy
References
- 1. This compound (Ref: ZA 1963) [sitem.herts.ac.uk]
- 2. extension.okstate.edu [extension.okstate.edu]
- 3. Winter Wheat Grain Yield Response to Fungicide Application is Influenced by Cultivar and Rainfall - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fao.org [fao.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. newprairiepress.org [newprairiepress.org]
- 11. researchgate.net [researchgate.net]
- 12. utia.tennessee.edu [utia.tennessee.edu]
Picoxystrobin: A Versatile Tool for Interrogating Mitochondrial Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Picoxystrobin is a fungicide belonging to the strobilurin class of chemicals.[1] Its primary mode of action is the inhibition of mitochondrial respiration by blocking electron transfer at the Quinone outside (Qo) center of the cytochrome bc1 complex (Complex III).[1] This specific mechanism of action makes this compound a valuable tool for researchers studying mitochondrial function and dysfunction. By selectively inhibiting Complex III, this compound allows for the detailed investigation of the electron transport chain (ETC), ATP production, mitochondrial membrane potential, and the generation of reactive oxygen species (ROS). These application notes provide detailed protocols for utilizing this compound to study these key aspects of mitochondrial biology.
Mechanism of Action
This compound binds to the Qo site of cytochrome b, a subunit of the mitochondrial Complex III. This binding event obstructs the transfer of electrons from ubiquinol to cytochrome c1, effectively halting the electron flow through the latter part of the ETC. The inhibition of Complex III by this compound leads to several downstream consequences that can be experimentally measured:
-
Inhibition of Oxygen Consumption: As electron flow is impeded, the overall rate of mitochondrial respiration, and thus cellular oxygen consumption, is reduced.
-
Decrease in Mitochondrial Membrane Potential (ΔΨm): The pumping of protons across the inner mitochondrial membrane by Complexes I, III, and IV generates the mitochondrial membrane potential. Inhibition of Complex III disrupts this process, leading to a decrease in ΔΨm.
-
Increased Mitochondrial Superoxide Production: The blockage of electron flow at Complex III can cause a backup of electrons, leading to the increased production of superoxide radicals (O₂•⁻) as electrons are prematurely transferred to molecular oxygen.
-
Reduced ATP Synthesis: The disruption of the proton gradient, which drives ATP synthase, results in a decrease in cellular ATP levels.
These effects make this compound a potent tool for inducing and studying mitochondrial dysfunction in a controlled laboratory setting.
Data Presentation
Table 1: Inhibition of Mitochondrial Respiration by Strobilurin Fungicides
| Compound | Cell Line/System | Parameter | IC50 / Effective Concentration | Reference |
| Pyraclostrobin | Human Hepatocytes | Oxygen Consumption Rate (OCR) | Significant decrease at ≥ 0.5 µM | Not explicitly cited |
Table 2: Effects of Mitochondrial Inhibitors on Mitochondrial Membrane Potential (MMP)
| Compound | Cell Line | Assay | Concentration | Observed Effect | Reference |
| Chelerythrine (example Complex I inhibitor) | HepG2 | JC-1 Assay | 2.5 µM | ~10% decrease in MMP | [2] |
| 5 µM | ~33% decrease in MMP | [2] | |||
| 10 µM | ~63% decrease in MMP | [2] |
Table 3: Induction of Mitochondrial Superoxide Production
| Inducer | Cell Line | Assay | Concentration | Fold Increase in Fluorescence | Reference |
| Antimycin A | H9c2 | MitoSOX Red | 50 µM | 4.6 ± 0.12 | [3] |
| 100 µM | 5.5 ± 0.17 | [3] | |||
| Paraquat | H9c2 | MitoSOX Red | 50 µM | 3.7 ± 0.13 | [3] |
| 100 µM | 6.9 ± 0.32 | [3] | |||
| Doxorubicin | H9c2 | MitoSOX Red | 50 µM | 2.8 ± 0.08 | [3] |
Experimental Protocols
Here we provide detailed protocols for three key experiments to assess mitochondrial function using this compound as a specific inhibitor.
Protocol 1: Measurement of Oxygen Consumption Rate (OCR) using a Seahorse XF Analyzer
This protocol describes a mitochondrial stress test to assess the impact of this compound on cellular respiration.
Materials:
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
This compound stock solution (in DMSO)
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
-
Cells of interest
Procedure:
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density.
-
Allow cells to attach and grow overnight in a standard CO₂ incubator.
-
-
Cartridge Hydration:
-
Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ 37°C incubator.
-
-
Assay Preparation:
-
On the day of the assay, remove the cell culture medium and replace it with pre-warmed Seahorse XF assay medium.
-
Incubate the cell plate in a non-CO₂ 37°C incubator for 1 hour prior to the assay.
-
Load the injector ports of the hydrated sensor cartridge with this compound and the mitochondrial stress test compounds (oligomycin, FCCP, rotenone/antimycin A) at desired final concentrations.
-
-
Seahorse XF Analyzer Operation:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate and initiate the assay.
-
The instrument will measure the basal OCR, then sequentially inject the compounds and measure the corresponding changes in OCR.
-
Expected Results:
-
Injection of this compound should cause a dose-dependent decrease in the basal OCR.
-
Subsequent injections of oligomycin, FCCP, and rotenone/antimycin A will reveal further details about ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption, all of which will be impacted by the initial inhibition from this compound.
References
- 1. fao.org [fao.org]
- 2. Chelerythrine-Induced Apoptotic Cell Death in HepG2 Cells Involves the Inhibition of Akt Pathway and the Activation of Oxidative Stress and Mitochondrial Apoptotic Pathway [mdpi.com]
- 3. Simple quantitative detection of mitochondrial superoxide production in live cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing picoxystrobin concentration for effective fungal inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing picoxystrobin concentration for effective fungal inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound is a broad-spectrum, systemic fungicide belonging to the strobilurin class.[1][2] Its primary mode of action is the inhibition of mitochondrial respiration by blocking the electron transfer at the Quinone outside (Qo) center of the cytochrome bc1 complex (Complex III).[2][3] This disruption halts the production of ATP, the essential energy currency of the cell, ultimately leading to the cessation of fungal growth and cell death.
Q2: What is a typical starting concentration range for this compound in in vitro experiments? A2: The effective concentration of this compound is highly dependent on the fungal species and isolate being tested. Published studies have shown potent activity at very low concentrations. For example, against Neopestalotiopsis clavispora, the EC₅₀ (the concentration that inhibits 50% of growth) for mycelial growth ranged from 0.0062 to 0.0658 µg/mL.[4] For initial experiments, a broad concentration range is recommended, such as a serial dilution from 100 µg/mL down to 0.01 µg/mL, to determine the sensitivity of your specific fungal strain.
Q3: What solvent should be used to prepare a this compound stock solution? A3: this compound has low solubility in water (3.1 mg/L) but is soluble in organic solvents like methanol, acetone, and ethyl acetate (>250 g/L at 20°C).[3] For in vitro assays, a stock solution is typically prepared in dimethyl sulfoxide (DMSO). It is crucial to ensure the final concentration of the solvent in the experimental medium is low (typically ≤1%) and does not affect fungal growth on its own. A solvent-only control should always be included in your experiments.
Q4: How stable is this compound in experimental conditions? A4: this compound is stable at neutral and slightly acidic pH (pH 5 and 7).[3] However, its stability can be affected by factors such as light and pH. It is advisable to prepare fresh stock solutions and protect them from light. When stored at -20°C, stock solutions should be used within a month.[5]
Troubleshooting Guide
Q1: I am not observing any fungal inhibition, even at high concentrations of this compound. What could be the cause? A1: This is a common issue that can stem from several factors. Systematically check the following:
-
Compound Activity: Verify that your this compound stock has not degraded. Prepare a fresh stock solution.
-
Fungal Strain Resistance: The fungal isolate you are using may have intrinsic or acquired resistance to QoI fungicides like this compound. Consider testing a known sensitive control strain.
-
Inoculum Quality: Ensure your fungal inoculum is viable and at the correct concentration. An excessively high inoculum can overwhelm the fungicide.
-
Experimental Setup: Double-check your dilutions and calculations. Ensure the fungicide is properly mixed into the medium. Review the protocol to confirm incubation times and temperatures are appropriate for your fungal species.[1][6]
Q2: My results show high variability between replicates. What can I do to improve consistency? A2: High variability often points to issues with standardization.
-
Inoculum Homogeneity: Ensure your fungal spore suspension is well-mixed and homogenous before adding it to the wells. Spores can clump, leading to uneven distribution. Vortexing the suspension for 15 seconds before use can help.
-
Pipetting Accuracy: Use calibrated pipettes and ensure there are no air bubbles when dispensing solutions. For serial dilutions, ensure thorough mixing at each step.
-
Edge Effects: The outer wells of a 96-well plate are more prone to evaporation, which can concentrate the drug and affect growth. To mitigate this, avoid using the outermost wells for experimental data or fill them with sterile water/media to maintain humidity.
Q3: I see some growth inhibition at moderate concentrations, but growth resumes at the highest concentrations. What is happening? A3: This phenomenon is known as a paradoxical effect or "trailing growth" and has been observed with some antifungal agents. While the exact mechanism is not fully understood for this compound, it can complicate the determination of a true Minimum Inhibitory Concentration (MIC). When this occurs, the endpoint is typically read as the lowest concentration that produces a significant (e.g., ≥50% or ≥90%) reduction in growth compared to the drug-free control well.
Q4: A precipitate formed when I added my this compound stock solution to the culture medium. How can I prevent this? A4: This is likely due to the low aqueous solubility of this compound.[3]
-
Check Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is not too high.
-
Mixing: Add the stock solution to the medium while vortexing or stirring to facilitate rapid dispersal and prevent localized high concentrations that can lead to precipitation.
-
Warm the Medium: Gently warming the culture medium to 37°C before adding the stock solution can sometimes help improve solubility.[5]
Data Presentation: In Vitro Efficacy
The efficacy of this compound can be quantified by determining the EC₅₀ or Minimum Inhibitory Concentration (MIC). These values are specific to the fungal species, isolate, and experimental conditions.
Table 1: Efficacy of this compound against Neopestalotiopsis clavispora [4]
| Inhibition Target | Number of Isolates | EC₅₀ Range (µg/mL) | Mean EC₅₀ (µg/mL) |
|---|---|---|---|
| Mycelial Growth | 56 | 0.0062 - 0.0658 | 0.0242 |
| Conidium Germination | 19 | 0.0014 - 0.0099 | 0.0048 |
Experimental Protocols
Detailed Protocol: Broth Microdilution MIC Assay for Filamentous Fungi
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38 guidelines and is designed to determine the MIC of this compound against filamentous fungi.
1. Materials and Reagents
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile distilled water with 0.05% Tween 20
-
Fungal isolate grown on Potato Dextrose Agar (PDA) for 5-7 days
-
Hemocytometer or spectrophotometer
-
Sterile plastic tubes and reservoirs
-
Calibrated multichannel and single-channel pipettes
2. Preparation of this compound Stock Solution
-
Accurately weigh this compound powder and dissolve in 100% DMSO to create a high-concentration primary stock (e.g., 10 mg/mL). Ensure it is fully dissolved.
-
Perform a serial dilution of the primary stock in DMSO to create secondary stocks.
-
From an appropriate secondary stock, prepare a working stock solution in RPMI-1640 medium that is twice the highest desired final concentration in the assay.
3. Preparation of Fungal Inoculum
-
Harvest fungal spores from a mature PDA plate by gently flooding the surface with sterile saline-Tween 20 solution and scraping with a sterile loop.
-
Transfer the spore suspension to a sterile tube. Allow heavy particles to settle for 5 minutes.
-
Transfer the upper homogenous suspension to a new tube.
-
Adjust the spore concentration to approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a hemocytometer or by adjusting the optical density with a spectrophotometer (wavelength 530 nm).[7] This is the final inoculum suspension.
4. Assay Procedure
-
Add 100 µL of RPMI-1640 to wells in columns 2 through 11 of a 96-well plate.
-
Add 200 µL of the 2x this compound working stock (prepared in RPMI-1640) to the wells in column 12.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 12 to column 11. Mix thoroughly by pipetting up and down. Continue this process across the plate to column 2. Discard the final 100 µL from column 2.
-
Column 1 will serve as the growth control (no drug). Add 100 µL of RPMI-1640 to these wells.
-
Add 100 µL of the final fungal inoculum to each well from column 1 to 12. This brings the final volume to 200 µL and dilutes the drug and inoculum by a factor of 2.
-
Set up a sterility control (200 µL of uninoculated RPMI-1640) and a solvent control (inoculum plus the highest concentration of DMSO used).
-
Seal the plate and incubate at 35°C for 48-72 hours, depending on the growth rate of the fungus.[8]
5. MIC Endpoint Determination
-
The MIC is defined as the lowest concentration of this compound that causes 100% inhibition of visible growth as compared to the drug-free growth control well.[6] The reading should be done visually or with a microplate reader.
Visualizations
This compound Mechanism of Action
Experimental Workflow for MIC Determination
References
- 1. Inoculum Standardization for Antifungal Susceptibility Testing of Filamentous Fungi Pathogenic for Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fao.org [fao.org]
- 3. coromandel.biz [coromandel.biz]
- 4. Inhibitory Effect and Control Efficacy of this compound against Neopestalotiopsis clavispora, Causing Vine Tea Leaf Blight [mdpi.com]
- 5. glpbio.com [glpbio.com]
- 6. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microdilution Susceptibility Testing of Amphotericin B, Itraconazole, and Voriconazole against Clinical Isolates of Aspergillus and Fusarium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Picoxystrobin Solubility in Aqueous Solutions
For researchers, scientists, and drug development professionals, achieving the desired concentration of picoxystrobin in aqueous solutions is crucial for accurate and reproducible experimental results. Due to its low intrinsic water solubility, this compound often presents significant formulation challenges. This technical support center provides a comprehensive guide to troubleshooting common solubility issues, offering frequently asked questions and detailed experimental protocols to ensure successful preparation of your aqueous this compound solutions.
Troubleshooting Guide
This guide addresses common problems encountered when dissolving this compound in aqueous solutions.
Problem: this compound powder does not dissolve in my aqueous buffer.
-
Question: I added this compound powder directly to my aqueous buffer, but it's not dissolving. What should I do?
-
Answer: Direct dissolution of this compound in aqueous buffers is often unsuccessful due to its hydrophobic nature. The recommended approach is to first prepare a concentrated stock solution in a water-miscible organic solvent and then dilute this stock solution into your aqueous buffer.
Problem: A precipitate forms when I add my this compound stock solution to the aqueous buffer.
-
Question: I dissolved this compound in an organic solvent, but it precipitated when I diluted it in my aqueous buffer. How can I prevent this?
-
Answer: Precipitation upon dilution is a common issue and can be caused by several factors:
-
Co-solvent Concentration: The final concentration of the organic co-solvent in your aqueous solution may be too high, causing the this compound to fall out of solution. It is advisable to keep the final co-solvent concentration as low as possible, typically below 1% (v/v), and for sensitive cell-based assays, even as low as 0.1% (v/v).[1][2]
-
Rate of Addition: Adding the stock solution too quickly can cause localized high concentrations, leading to precipitation. Try adding the stock solution dropwise while vigorously vortexing or stirring the aqueous buffer.
-
Temperature: The temperature of the aqueous buffer can influence solubility. Ensure your buffer is at the desired experimental temperature before adding the this compound stock solution. While heating can sometimes aid dissolution, be mindful of the potential for degradation at elevated temperatures, especially at alkaline pH.[3]
-
Problem: My this compound solution is cloudy or hazy.
-
Question: My final this compound solution appears cloudy. Is this acceptable for my experiment?
-
Answer: A cloudy or hazy solution indicates the presence of undissolved particles, which can lead to inaccurate concentration determination and unreliable experimental results. This could be due to the formation of fine precipitates or the presence of impurities. It is recommended to filter the solution through a 0.22 µm syringe filter to remove any undissolved material. However, this may also reduce the final concentration of your dissolved this compound, so it is crucial to determine the concentration of the filtered solution.
Problem: I am observing inconsistent results in my biological assays.
-
Question: I'm seeing high variability in my experimental results when using my prepared this compound solutions. Could this be related to solubility?
-
Answer: Yes, inconsistent solubility can lead to significant variability in biological assays. If this compound is not fully dissolved, the actual concentration in your assay will be lower than intended and may vary between preparations. To ensure consistency, it is crucial to have a standardized and validated protocol for preparing your this compound solutions and to confirm the final concentration.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound has a very low aqueous solubility, reported to be approximately 3.1 mg/L at 20°C.[4]
Q2: In which organic solvents is this compound soluble?
A2: this compound is soluble in a variety of organic solvents. Notably, its solubility in Dimethyl Sulfoxide (DMSO) is high, up to 100 mg/mL.[3][5] It is also soluble in methanol, acetone, 1,2-dichloroethane, xylene, and ethyl acetate, with solubilities greater than 250 g/L at 20°C in these solvents.[4]
Q3: How does pH affect the solubility and stability of this compound?
A3: this compound is stable in aqueous solutions at pH 5 and pH 7.[4] However, it undergoes hydrolysis and degrades more rapidly at pH 9, especially at elevated temperatures.[6] While adjusting the pH can sometimes influence the solubility of compounds, for this compound, increasing the pH to the alkaline range is not recommended due to stability concerns.
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, accurately weigh the desired amount of this compound powder and dissolve it in a minimal amount of a suitable water-miscible organic solvent, such as DMSO. The use of sonication can aid in dissolution.[3]
Q5: What is the recommended procedure for diluting the stock solution into an aqueous buffer?
A5: To minimize precipitation, the stock solution should be added to the aqueous buffer in a stepwise manner. It is best to make initial serial dilutions of the concentrated stock in the same organic solvent before adding the final diluted sample to your aqueous medium.[1] Add the final diluted stock solution dropwise to the vigorously stirred or vortexed aqueous buffer.
Q6: What is the maximum concentration of co-solvent I can have in my final aqueous solution?
A6: The final concentration of the organic co-solvent should be kept to a minimum to avoid precipitation and potential toxicity in biological assays. A final concentration of less than 1% (v/v) is generally recommended, and for many cell culture experiments, it should be below 0.1% (v/v).[1][2] Always include a vehicle control (aqueous buffer with the same final concentration of the organic solvent) in your experiments.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | methyl (E)-3-methoxy-2-[2-(6-trifluoromethyl-2- pyridyloxymethyl)phenyl]acrylate | [4] |
| CAS Number | 117428-22-5 | [5] |
| Molecular Formula | C18H16F3NO4 | [5] |
| Molecular Weight | 367.3 g/mol | [5] |
| Aqueous Solubility | 3.1 mg/L (at 20°C) | [4] |
| Solubility in DMSO | 100 mg/mL | [3][5] |
| Solubility in other organic solvents | >250 g/L in methanol, acetone, 1,2-dichloroethane, xylene, and ethyl acetate (at 20°C) | [4] |
| LogP (octanol-water partition coefficient) | 3.6 (at 20°C) | [4] |
| Stability in Aqueous Solution | Stable at pH 5 and pH 7; degradation half-life of approx. 15 days at pH 9 and 50°C | [4][6] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Analytical balance
-
Volumetric flask
-
Sonicator
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight = 367.3 g/mol ).
-
Accurately weigh the calculated mass of this compound powder using an analytical balance and transfer it to a volumetric flask.
-
Add a small volume of DMSO to the flask to dissolve the powder.
-
Place the flask in a sonicator for 10-15 minutes to ensure complete dissolution.
-
Once dissolved, add DMSO to the final volume mark on the volumetric flask.
-
Mix the solution thoroughly by inverting the flask several times.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Aqueous Solubility Determination (Adapted from High-Throughput Screening Methods)
This protocol provides a general method for determining the kinetic solubility of this compound in an aqueous buffer. This method is useful for quickly assessing the impact of different co-solvents or buffer conditions on solubility.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well microplate (UV-transparent)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in DMSO in a separate 96-well plate.
-
In a UV-transparent 96-well plate, add the aqueous buffer to each well.
-
Using a multichannel pipette, transfer a small volume of each this compound dilution from the DMSO plate to the corresponding wells of the plate containing the aqueous buffer. The final DMSO concentration should be kept constant and low (e.g., 1%).
-
Seal the plate and shake it for a predetermined period (e.g., 2 hours) at a constant temperature.
-
Measure the absorbance of each well at a wavelength where this compound absorbs (if it has a chromophore) or assess for precipitation using nephelometry (light scattering).
-
The highest concentration that does not show precipitation is considered the kinetic solubility under those conditions.
Mandatory Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Experimental workflow for determining aqueous solubility.
References
overcoming picoxystrobin degradation in long-term experiments
Welcome to the technical support center for picoxystrobin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to this compound degradation in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a broad-spectrum fungicide belonging to the strobilurin class of chemicals.[1] Its primary mode of action is the inhibition of mitochondrial respiration by blocking electron transfer at the Quinone outside (Qo) center of the cytochrome bc1 complex (Complex III).[1] This disruption of the electron transport chain prevents ATP synthesis, ultimately leading to fungal cell death.[2]
Q2: What are the main degradation pathways for this compound?
The primary degradation pathways for this compound are:
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Hydrolysis: The ester linkage in the this compound molecule is susceptible to hydrolysis, especially under alkaline conditions. It is stable at pH 5 and 7, but degradation is observed at pH 9.
-
Photodegradation: this compound can degrade when exposed to light. The half-life on soil surfaces exposed to simulated sunlight is approximately 7 days.[1]
Q3: What are the known metabolites and degradation products of this compound?
Several degradation products of this compound have been identified in environmental and metabolic studies. Some of the major ones include IN-QDK50 (6-(Trifluoromethyl)-1H-pyridin-2-one) and its isomer IN-QCD12.[1]
Q4: In which solvents is this compound soluble?
This compound is soluble in a variety of organic solvents. The following table summarizes its solubility in common laboratory solvents.
| Solvent | Solubility (g/L at 20°C) |
| Methanol | 96 |
| 1,2-dichloroethane | >250 |
| Acetone | >250 |
| Xylene | >250 |
| Ethyl acetate | >250 |
| Acetonitrile | Soluble |
| Dimethyl sulfoxide (DMSO) | Soluble |
Q5: What are the general recommendations for storing this compound stock solutions?
To ensure the stability of this compound stock solutions, it is recommended to:
-
Store solutions at low temperatures, preferably at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Protect solutions from light by using amber vials or by wrapping the vials in aluminum foil.
Troubleshooting Guide
Issue: I am observing a decrease in the activity of my this compound solution over the course of my long-term experiment.
| Possible Cause | Suggested Solution |
| Degradation in Aqueous Solution | This compound is susceptible to hydrolysis, especially in alkaline conditions. If your experimental medium has a pH above 7, consider preparing fresh working solutions more frequently. It is advisable to perform a stability study of this compound in your specific experimental medium (see Experimental Protocols). |
| Photodegradation | Exposure to light can cause this compound to degrade. Ensure that all solutions are stored in light-protecting containers (e.g., amber vials) and minimize their exposure to ambient light during experimental procedures. |
| Improper Storage of Stock Solutions | Repeated freeze-thaw cycles can lead to degradation. Ensure that your stock solutions are aliquoted and stored at the recommended temperatures (-20°C or -80°C). |
| Interaction with Other Components in the Medium | Components in complex media, such as cell culture media, could potentially contribute to the degradation of this compound. If you suspect this, a stability study in the complete medium versus a simpler buffer can help identify the cause. |
Issue: I am seeing unexpected peaks in my HPLC or LC-MS analysis of this compound-treated samples.
| Possible Cause | Suggested Solution |
| Presence of Degradation Products | The unexpected peaks may correspond to degradation products of this compound, such as IN-QDK50. Compare the retention times of your unknown peaks with those of known this compound metabolites if standards are available. |
| Contamination of Solvents or Glassware | Ensure that all solvents are of high purity (e.g., HPLC grade) and that glassware is thoroughly cleaned to avoid the introduction of contaminants that may interfere with your analysis. |
| Matrix Effects | Components of your sample matrix (e.g., cell lysates, culture medium) can interfere with the analysis. Perform a matrix effect study by spiking a known amount of this compound into a blank matrix and comparing the response to a standard in a clean solvent. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
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This compound (analytical standard)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or HPLC-grade acetonitrile
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
-
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in the appropriate volume of DMSO or acetonitrile to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex or sonicate until the solid is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
-
Protocol 2: Quantification of this compound by HPLC
This protocol provides a general method for the analysis of this compound. The specific conditions may need to be optimized for your instrument and application.
-
Instrumentation and Conditions:
-
HPLC System: With a UV or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% formic acid). A common starting point is a 70:30 (v/v) mixture of acetonitrile and 0.1% formic acid in water.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: 245 nm.[4]
-
Column Temperature: 40°C.[3]
-
-
Procedure:
-
Prepare a series of calibration standards by diluting the this compound stock solution in the mobile phase.
-
Prepare your experimental samples by diluting them to a concentration within the range of your calibration curve. If necessary, perform a sample clean-up using solid-phase extraction (SPE).
-
Inject the standards and samples onto the HPLC system.
-
Identify the this compound peak based on its retention time compared to the standards.
-
Quantify the amount of this compound in your samples by comparing the peak area to the calibration curve.
-
Protocol 3: Assessing the Stability of this compound in Experimental Media
-
Materials:
-
This compound stock solution
-
Your experimental medium (e.g., cell culture medium, buffer)
-
Incubator set to your experimental temperature (e.g., 37°C)
-
HPLC system for analysis
-
-
Procedure:
-
Prepare a solution of this compound in your experimental medium at the final working concentration you intend to use.
-
Dispense this solution into several sterile, sealed tubes.
-
Place the tubes in an incubator at the desired temperature.
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At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove one tube from the incubator.
-
Immediately analyze the sample by HPLC (as described in Protocol 2) to determine the concentration of this compound remaining.
-
A parallel set of samples can be stored at -80°C and analyzed all at once at the end of the experiment to minimize analytical variability.
-
Plot the concentration of this compound versus time to determine its stability profile under your experimental conditions.
-
Visualizations
Caption: this compound's Mechanism of Action.
Caption: Troubleshooting Workflow for this compound Degradation.
References
minimizing phytotoxicity of picoxystrobin in plant studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the phytotoxicity of picoxystrobin in plant studies.
Troubleshooting Guides
Issue 1: Observing symptoms of phytotoxicity after this compound application.
Symptoms:
-
Visual Cues: Leaf spotting, necrosis (tissue death), chlorosis (yellowing), leaf edge burn, bleaching, distorted growth (cupping or twisting), stunting, and in severe cases, plant death.[1]
-
Pattern of Damage: Symptoms often appear uniformly on leaves of the same age or where spray application has accumulated.[1] Damage may be more severe on plants closer to the application source. Unlike disease, phytotoxicity symptoms typically appear suddenly and do not spread over time.[1] New growth may appear healthy.[1]
Possible Causes & Solutions:
| Possible Cause | Solution |
| Incorrect Dosage: Application of a higher than recommended concentration of this compound. | Immediate Action: If recently applied, gently rinse the foliage with clean water to remove excess residue. Future Prevention: Strictly adhere to the recommended application rates on the product label. Conduct small-scale trials to determine the optimal non-phytotoxic concentration for your specific plant species and experimental conditions. |
| Environmental Stress: Applying this compound to plants already under stress from drought, extreme temperatures, or high humidity.[2] | Immediate Action: Alleviate the environmental stress if possible (e.g., by watering drought-stressed plants). Future Prevention: Avoid applying this compound during periods of extreme weather. Apply during cooler parts of the day, such as early morning or late evening, when temperatures are typically below 80-85°F (27-29°C) and humidity is lower to allow for faster drying of foliage.[1][3] |
| Plant Susceptibility: The plant species or even the specific cultivar may be inherently sensitive to this compound. Young plants and new growth are often more susceptible.[2] | Immediate Action: Discontinue use on the affected plant species. Future Prevention: Before treating a large number of plants, conduct a small-scale phytotoxicity test on a few representative individuals.[2] Observe the test plants for 7-10 days for any signs of damage before proceeding with a larger application.[2] |
| Adjuvants and Tank Mixtures: The addition of surfactants, stickers, or other pesticides to the spray solution can increase the phytotoxic potential of this compound.[2] | Immediate Action: Review the components of your spray mixture. Future Prevention: Always check for compatibility information on the product labels before tank-mixing. When using a new combination, perform a small-scale test to ensure it is not phytotoxic. |
| Improper Application Technique: Uneven application leading to high concentrations of the fungicide on certain plant parts. | Immediate Action: Not applicable once the application is done. Future Prevention: Ensure application equipment is properly calibrated to deliver a fine, even mist. Use appropriate spray volumes to achieve thorough coverage without excessive runoff. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound phytotoxicity?
A1: this compound inhibits mitochondrial respiration in fungi by blocking electron transfer at the cytochrome bc1 complex.[4] While highly effective against fungi, this mode of action can also affect plant cells, leading to an overproduction of reactive oxygen species (ROS). This oxidative stress can damage cellular components like lipids, proteins, and nucleic acids, resulting in the visible symptoms of phytotoxicity.
Q2: Are there specific this compound concentrations that are known to be phytotoxic?
A2: Specific phytotoxic concentrations can vary significantly depending on the plant species, environmental conditions, and application method. However, regulatory risk assessments have provided some guidance. For example, one assessment noted a statistically significant phytotoxic effect at a concentration of less than 0.45 lbs of active ingredient per acre, although the specific plant and symptoms were not detailed. It is crucial to consult the product label for recommended application rates and to conduct your own small-scale trials to determine the safe use rates for your specific experimental setup.
Q3: How can I design an experiment to test for this compound phytotoxicity?
A3: A well-designed phytotoxicity trial is essential before large-scale application. Here is a general protocol:
Experimental Protocol: Greenhouse Phytotoxicity Assay
Objective: To determine the phytotoxicity of this compound on a specific plant species.
Materials:
-
Healthy, uniform, and well-established plants of the target species.
-
This compound formulation.
-
Application equipment (e.g., hand sprayer).
-
Controlled environment greenhouse or growth chamber.
-
Labels and markers.
Methodology:
-
Plant Selection: Choose a minimum of 10-15 healthy and uniform plants for each treatment group.
-
Acclimatization: Allow plants to acclimate to the greenhouse conditions for at least one week before starting the experiment.
-
Treatment Groups:
-
Control: Plants sprayed with water only.
-
Recommended Rate (1X): Plants sprayed with this compound at the manufacturer's recommended concentration.
-
High Rate (2X): Plants sprayed with this compound at double the recommended concentration to establish a margin of safety.[5]
-
-
Application:
-
Randomly assign plants to the treatment groups.
-
Apply the treatments evenly to the foliage, ensuring thorough coverage until runoff.
-
To avoid cross-contamination, treat the control group first, followed by the 1X and then the 2X group, thoroughly rinsing the sprayer between each treatment.
-
-
Observation:
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Monitor the plants daily for the first week and then every few days for a total of 2-4 weeks.
-
Record any visual symptoms of phytotoxicity using a rating scale (e.g., 0 = no injury, 1 = slight discoloration, 2 = moderate chlorosis/necrosis, 3 = severe injury, 4 = plant death).
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Measure quantitative parameters such as plant height, leaf area, and fresh/dry weight at the end of the experiment.
-
-
Data Analysis: Statistically compare the data from the treatment groups to the control group to determine if there are any significant phytotoxic effects.
Q4: What are the key factors that influence this compound phytotoxicity?
A4: Several factors can influence the likelihood and severity of phytotoxicity:
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Plant Species and Cultivar: Some plants are naturally more sensitive than others.
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Plant Growth Stage: Seedlings and rapidly growing young tissues are often more susceptible.[6]
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Environmental Conditions: High temperatures, high humidity, and intense sunlight can increase the risk of phytotoxicity.[1]
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Plant Health: Stressed plants (e.g., due to drought or nutrient deficiency) are more prone to injury.[2]
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Application Rate and Frequency: Exceeding the recommended dose or applying too frequently can lead to toxic levels.[6]
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Formulation and Adjuvants: Emulsifiable concentrates and the addition of certain adjuvants can increase the risk of phytotoxicity compared to wettable powders.[6]
Data Presentation
Table 1: this compound Application Rates and Estimated Environmental Concentrations from a Regulatory Risk Assessment
| Crop | Maximum Single Application Rate (lbs a.i./A) | Number of Applications | Peak Estimated Environmental Concentration in Water (µg/L) |
| Sorghum, Soybean | 0.195 | 3 | 8.92 (aerial), 8.90 (ground) |
| Corn (Sweet, Field, Seed, Popcorn) | Variable | 4 | 8.74 (aerial), 8.34 (ground) |
| Canola, Legume Vegetables, Dried Beans, Peas | 0.195 | 2 | 3.62 (aerial), 2.85 (ground) |
| Cereal Grains (except rice) | Variable | 4 | 3.57 (aerial), 2.75 (ground) |
Source: Adapted from a risk assessment report. These values are for environmental risk assessment and not direct phytotoxicity thresholds on crops, but they provide context for concentrations that may be present in the environment.
Visualizations
Caption: this compound-induced phytotoxicity pathway in plants.
Caption: Experimental workflow for a phytotoxicity assay.
Caption: Troubleshooting logic for phytotoxicity issues.
References
- 1. Plant phytotoxicity in the greenhouse - MSU Extension [canr.msu.edu]
- 2. e-gro.org [e-gro.org]
- 3. How To Manage Phytotoxicity | Greenlife | 2025 Update [greenlife.co.ke]
- 4. Frontiers | ROS generated from biotic stress: Effects on plants and alleviation by endophytic microbes [frontiersin.org]
- 5. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 6. agrio.app [agrio.app]
dealing with picoxystrobin precipitation in stock solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with picoxystrobin stock solutions. Our aim is to help you overcome common challenges, such as precipitation, to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution has precipitated. What should I do?
A1: Precipitation of this compound from a stock solution can often be resolved by gentle heating and sonication.[1][2] We recommend warming the solution to 37°C and then placing it in an ultrasonic bath until the precipitate redissolves.[2] To prevent re-precipitation, ensure the solution is stored correctly and consider preparing smaller, single-use aliquots.
Q2: What is the best solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound, with a solubility of up to 100 mg/mL with the aid of ultrasonication.[1][2][3] For other applications, this compound is also highly soluble in methanol, acetone, and ethyl acetate.[4] It is important to use newly opened, anhydrous DMSO as its hygroscopic nature can negatively impact solubility.[1]
Q3: How should I store my this compound stock solutions to prevent precipitation?
A3: For long-term storage, it is recommended to store this compound stock solutions at -80°C, which should maintain stability for up to 6 months.[1][2] For shorter-term storage, -20°C is suitable for up to one month.[1][2] To avoid repeated freeze-thaw cycles that can contribute to precipitation, it is best practice to prepare and store the solution in small, single-use aliquots.[2]
Q4: Can I use water to dissolve this compound?
A4: this compound has very low solubility in water (approximately 3.1 mg/L at 20°C), making it unsuitable as a primary solvent for stock solutions.[4][5] Aqueous buffers for experiments should be prepared by diluting a high-concentration stock solution in an organic solvent like DMSO.
Q5: Why did my this compound precipitate after dilution in an aqueous buffer?
A5: This is a common issue when diluting a compound from a high-concentration organic stock solution into an aqueous medium where its solubility is significantly lower. To mitigate this, ensure rapid and thorough mixing upon dilution. It may also be beneficial to use a co-solvent system or a formulation containing surfactants like Tween-80, depending on the experimental requirements.[1]
Troubleshooting Guide
This guide provides a systematic approach to resolving this compound precipitation issues.
References
Picoxystrobin Application Timing Optimization: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the application timing of picoxystrobin for effective disease control. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, quantitative data, detailed experimental protocols, and visual diagrams to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the mode of action of this compound and how does it influence application timing?
A1: this compound is a systemic and translaminar fungicide belonging to the Quinone outside Inhibitor (QoI) group (FRAC Group 11).[1] Its primary mode of action is the inhibition of mitochondrial respiration in fungi by blocking electron transfer at the Qo center of the cytochrome bc1 complex.[1][2] This disruption of energy production ultimately inhibits fungal growth and reproduction. As a preventative and curative fungicide, its application timing is crucial.[1] For optimal results, this compound should be applied before or in the early stages of disease development to protect the crop. Its systemic nature allows it to move within the plant, but this movement is not instantaneous. Therefore, protective applications are generally more effective than curative ones.
Q2: What are the key target diseases for this compound in major crops like wheat, soybean, and corn?
A2: this compound is effective against a broad spectrum of fungal diseases in various crops.[1] In wheat, it is commonly used to control Septoria tritici blotch (Zymoseptoria tritici), brown rust, and tan spot.[3] For soybeans, a primary target is Asian soybean rust (Phakopsora pachyrhizi). In corn, it is effective against gray leaf spot (Cercospora zeae-maydis).[4]
Q3: At which crop growth stages should this compound be applied for optimal disease control?
A3: The optimal application timing depends on the crop, the target disease, and environmental conditions.
-
Wheat: For Septoria tritici blotch, applications are often recommended at Growth Stage (GS) 31-32 (first to second node) and/or GS 39 (flag leaf ligule just visible) to protect the upper leaves which are critical for yield.[3]
-
Soybean: For Asian soybean rust, applications between the R1 (beginning flowering) and R5 (beginning seed) growth stages are common. The decision on the precise timing within this window depends on disease pressure and forecasting models.[5][6]
-
Corn: For gray leaf spot, the most effective application window is typically between tasseling (VT) and the early reproductive stages (R1-R2).[4][7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor disease control after this compound application. | Incorrect Application Timing: Application was made too late after the disease was already well-established. | Scout fields regularly and apply this compound preventatively or at the very first sign of disease. Utilize disease forecasting models to predict infection periods. |
| Fungicide Resistance: The target pathogen population may have developed resistance to QoI fungicides. | Rotate this compound with fungicides from different FRAC groups. Avoid sequential applications of QoI fungicides. | |
| Environmental Factors: Heavy rainfall shortly after application may have washed off the product. High temperatures and UV radiation can degrade the active ingredient. | Check the rainfastness information for the specific this compound formulation. Aim for a rain-free period of at least 1-2 hours after application.[8][9] Avoid spraying during the hottest part of the day. | |
| Improper Application Technique: Poor spray coverage, incorrect nozzle selection, or improper calibration can lead to reduced efficacy. | Ensure proper sprayer calibration. Use appropriate nozzles and water volume to achieve thorough coverage of the plant canopy. | |
| Phytotoxicity symptoms observed on the crop after application. | Tank-Mix Incompatibility: this compound was tank-mixed with an incompatible pesticide or adjuvant. | Always perform a jar test before tank-mixing products to check for physical compatibility.[10] Consult product labels for known incompatibilities. |
| Adverse Environmental Conditions: Application during periods of high heat and humidity can increase the risk of crop injury. | Avoid applying this compound during extreme weather conditions. | |
| Unexpectedly short residual activity. | Rapid Crop Growth: In periods of rapid plant growth, new, unprotected foliage may emerge, giving the appearance of short residual activity. | Consider the growth rate of the crop and the need for subsequent applications to protect new growth. |
| Environmental Degradation: High temperatures and intense sunlight can accelerate the breakdown of the fungicide. | Factor in environmental conditions when determining re-application intervals. |
Data Presentation
Table 1: Efficacy of this compound and Other Fungicides on Septoria Tritici Blotch in Wheat
| Fungicide Treatment | Application Timing (Growth Stage) | Disease Severity (%) | Yield (t/ha) | Yield Increase over Untreated (%) |
| Untreated Control | - | 9.5 | 5.8 | - |
| This compound | GS31 | 4.2 | 6.5 | 12.1 |
| This compound + Prothioconazole | GS31 + GS39 | 1.6 | 6.7 | 15.5 |
| Tebuconazole | GS31 + GS39 | 2.1 | 6.6 | 13.8 |
Data synthesized from field trials on susceptible wheat varieties under moderate to high disease pressure.[3][11]
Table 2: Efficacy of this compound on Gray Leaf Spot in Corn
| Fungicide Treatment | Application Timing (Growth Stage) | Gray Leaf Spot Severity on Ear Leaf (%) | Yield (bu/ac) |
| Untreated Control | - | 13.8 | 216.7 |
| This compound | V12 | 5.2 | 220.9 |
| This compound | R1 | 7.8 | 223.9 |
| This compound + Tebuconazole | R1 | 4.5 | 225.1 |
Data compiled from multiple university field trials.[7]
Table 3: Pre-Harvest Intervals (PHI) for this compound
| Crop | Pre-Harvest Interval (Days) |
| Wheat | 30-45 |
| Soybean | 21-30 |
| Corn (grain and stover) | 7 |
| Corn (forage) | 7 |
PHI values can vary by formulation and local regulations. Always consult the product label.[12][13][14]
Experimental Protocols
Protocol for Determining Optimal this compound Application Timing in a Field Trial
-
Objective: To determine the effect of different this compound application timings on disease severity and crop yield.
-
Experimental Design:
-
Utilize a Randomized Complete Block Design (RCBD) with a minimum of four replications.
-
Include an untreated control for comparison.
-
Treatments should consist of this compound applications at different, clearly defined crop growth stages (e.g., for wheat: GS31, GS32, GS39, GS59).
-
-
Plot Establishment and Maintenance:
-
Select a field with a history of the target disease and uniform soil characteristics.
-
Use a susceptible crop variety to ensure adequate disease pressure.
-
Maintain standard agronomic practices (fertilization, weed control, etc.) uniformly across all plots, excluding the application of other fungicides that could interfere with the results.
-
-
Inoculation (if necessary):
-
If natural disease pressure is unreliable, artificial inoculation with the target pathogen may be necessary to ensure a uniform disease outbreak.
-
-
Fungicide Application:
-
Calibrate the sprayer accurately to deliver the specified dose of this compound.
-
Apply treatments at the predetermined crop growth stages. Record the date, time, and weather conditions for each application.
-
-
Data Collection:
-
Disease Assessment: Periodically assess disease severity on a standardized rating scale (e.g., percentage of leaf area affected) on a set number of plants per plot. Assessments should be conducted by the same person to maintain consistency.
-
Yield Data: At crop maturity, harvest the center rows of each plot and determine the grain yield, adjusting for moisture content.
-
Grain Quality: If relevant, assess grain quality parameters.
-
-
Data Analysis:
-
Perform an Analysis of Variance (ANOVA) on the disease severity and yield data to determine statistically significant differences between treatments.
-
Use mean separation tests (e.g., Tukey's HSD) to compare individual treatment means.
-
Mandatory Visualization
References
- 1. fao.org [fao.org]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. farmtrials.com.au [farmtrials.com.au]
- 4. Agronomy eUpdate June 28th, 2019 : Issue 755 [eupdate.agronomy.ksu.edu]
- 5. uaex.uada.edu [uaex.uada.edu]
- 6. mdpi.com [mdpi.com]
- 7. Summary of Foliar Fungicide Applications on Gray Leaf Spot and Yield of Corn in Iowa in 2019 | Integrated Crop Management [crops.extension.iastate.edu]
- 8. The Rainfastness of Pesticides - WCTA Online [wcta-online.com]
- 9. Rainfastness of Pesticides // Missouri Environment and Garden News Article // Integrated Pest Management, University of Missouri [ipm.missouri.edu]
- 10. Preharvest Weed Control | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 11. hartfieldsite.org.au [hartfieldsite.org.au]
- 12. extension.sdstate.edu [extension.sdstate.edu]
- 13. Pre-harvest Restrictions for Fungicides | Integrated Crop Management [crops.extension.iastate.edu]
- 14. Agronomy eUpdate August 29th, 2025 : Issue 1068 [eupdate.agronomy.ksu.edu]
addressing variability in picoxystrobin bioassay results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in picoxystrobin bioassay results. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a strobilurin fungicide used to control a range of fungal diseases in crops.[1] Its primary mechanism of action is the inhibition of mitochondrial respiration by blocking electron transfer at the Quinone outside (Qo) center of the cytochrome bc1 complex (Complex III) in the electron transport chain.[1] This disruption of the electron flow prevents ATP synthesis, ultimately leading to fungal cell death.
Q2: What are the most common sources of variability in this compound bioassay results?
A2: Variability in this compound bioassays can arise from several factors, including:
-
Biological Variability: Inherent differences in susceptibility to this compound among fungal isolates, even within the same species.
-
Experimental Technique: Inconsistencies in inoculum preparation, media composition, incubation conditions (temperature and light), and pipetting accuracy.
-
Reagent Quality and Storage: Degradation of this compound stock solutions or other reagents due to improper storage (e.g., exposure to light or high temperatures).
-
Data Analysis: Inappropriate statistical models or methods for calculating EC50 values.
Q3: How can I minimize variability in my this compound bioassays?
A3: To minimize variability, it is crucial to standardize your experimental protocol. This includes using a consistent source and batch of fungal isolates, carefully controlling inoculum density, ensuring uniform media preparation, and maintaining stable incubation conditions. Additionally, proper handling and storage of this compound and other reagents are essential. Implementing a consistent data analysis workflow will also help reduce variability.
Q4: My control group is showing inhibition. What could be the cause?
A4: Inhibition in the control group could be due to several factors:
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Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO, ethanol) may be at a concentration that is toxic to the fungus. It is important to include a solvent control (media with the same concentration of solvent as the treatment wells) to assess this.
-
Contamination: The culture media, water, or lab equipment may be contaminated with other inhibitory substances.
-
Cross-contamination: Contamination from wells with high concentrations of this compound to control wells.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicates | Inconsistent inoculum densityInaccurate pipettingUneven temperature distribution in the incubator | Ensure the fungal spore or mycelial suspension is homogenous before dispensing.Use calibrated pipettes and consistent pipetting technique.Ensure the incubator provides uniform temperature and check for hot or cold spots. |
| Inconsistent EC50 values between experiments | Variation in fungal isolate age or passage numberChanges in media composition or pHDegradation of this compound stock solution | Use fungal cultures of the same age and passage number for each experiment.Prepare fresh media for each experiment and verify the pH.Prepare fresh this compound stock solutions regularly and store them protected from light at the recommended temperature. |
| No dose-response relationship observed | This compound concentration range is too high or too lowFungal isolate is resistant to picoxystrobinIncorrect experimental setup | Perform a preliminary range-finding experiment to determine the appropriate concentration range.Verify the identity and expected susceptibility of the fungal isolate. Review the experimental protocol for any errors in setup. |
| Precipitation of this compound in the media | This compound has low water solubilitySolvent concentration is too low to maintain solubility | Increase the final solvent concentration (ensure it is not toxic to the fungus by testing a solvent control).Use a different solvent with higher solubilizing capacity for this compound. |
Quantitative Data Summary
The following table summarizes the variability in EC50 (Effective Concentration to inhibit 50% of growth) values of this compound against different isolates of the fungus Sclerotinia sclerotiorum. This data highlights the natural biological variability in sensitivity to this compound.
| Isolate Origin | Mean EC50 (ppm) | EC50 Range (ppm) | Resistance Factor (RF) Range |
| Rapeseed | 3.12 | 0.11 - 22.43 | 1.10 - 224.30 |
Data sourced from a study on the sensitivity of Sclerotinia sclerotiorum to strobilurin fungicides.[2] The Resistance Factor (RF) is the ratio of the EC50 of a test isolate to the EC50 of a sensitive reference isolate.[2]
Experimental Protocols
In Vitro Mycelial Growth Inhibition Assay
This protocol is a general guideline for determining the EC50 of this compound against a filamentous fungus.
1. Materials:
-
Pure culture of the test fungus
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Technical grade this compound
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
2. Preparation of this compound Stock Solution: a. Prepare a 10 mg/mL stock solution of this compound in DMSO. b. Store the stock solution at 4°C in the dark.
3. Preparation of Amended Media: a. Autoclave the growth medium and cool it to 45-50°C in a water bath. b. Add the appropriate volume of the this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Ensure the final DMSO concentration is consistent across all treatments and does not exceed a non-toxic level (typically ≤1% v/v). c. Include a solvent control (media with DMSO only) and a negative control (media only). d. Pour approximately 20 mL of the amended and control media into sterile petri dishes and allow them to solidify.
4. Inoculation and Incubation: a. From the margin of an actively growing fungal colony, take a 5 mm mycelial plug using a sterile cork borer. b. Place the mycelial plug, mycelium-side down, in the center of each petri dish. c. Seal the plates with parafilm and incubate them at the optimal temperature for the test fungus in the dark.
5. Data Collection and Analysis: a. Measure the colony diameter (in two perpendicular directions) daily until the fungal growth in the control plate reaches the edge of the plate. b. Calculate the percentage of mycelial growth inhibition for each concentration using the following formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the control colony and dt is the average diameter of the treated colony. c. Use probit analysis or non-linear regression to calculate the EC50 value from the dose-response data.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits mitochondrial respiration at Complex III.
Experimental Workflow for this compound Bioassay
Caption: General workflow for an in vitro this compound bioassay.
References
Technical Support Center: Strategies to Prevent Picoxystrobin Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the development of resistance to the fungicide picoxystrobin.
Frequently Asked Questions (FAQs)
Q1: What is the mode of action of this compound?
A1: this compound is a strobilurin fungicide that belongs to the Quinone outside Inhibitor (QoI) group (FRAC Group 11).[1] It acts by inhibiting mitochondrial respiration in fungi by blocking electron transfer at the Qo center of the cytochrome bc1 complex, which is essential for ATP production and fungal growth.[2][3][4]
Q2: How does resistance to this compound develop in fungal populations?
A2: Resistance to this compound and other QoI fungicides is primarily caused by a single point mutation in the mitochondrial cytochrome b (cytb) gene.[4] The most common mutation is a substitution of glycine with alanine at codon 143 (G143A), which reduces the binding affinity of the fungicide to its target site.[4] Other mechanisms can include the expression of alternative oxidase (AOX) and efflux pumps that actively remove the fungicide from the fungal cell.
Q3: What are the primary strategies to prevent the development of this compound resistance?
A3: The core strategies for preventing this compound resistance focus on reducing the selection pressure on fungal populations. This can be achieved through:
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Fungicide Rotation: Avoid consecutive applications of this compound or other FRAC Group 11 fungicides. Rotate with fungicides that have different modes of action.[5]
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Tank Mixtures: Apply this compound in a tank mix with a multi-site fungicide to provide an alternative mode of action against potentially resistant individuals.
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Integrated Pest Management (IPM): Employ a holistic approach that includes the use of resistant crop varieties, cultural practices to reduce disease pressure, and monitoring of pathogen populations.[5]
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Adherence to Label Recommendations: Always use this compound at the recommended dosage and application intervals. Using lower rates can select for partially resistant individuals.
Q4: Is there cross-resistance between this compound and other fungicides?
A4: Yes, there is a high risk of cross-resistance between this compound and other strobilurin fungicides within FRAC Group 11, such as azoxystrobin and pyraclostrobin. Fungal isolates resistant to one of these fungicides are often resistant to others in the same group due to the shared mode of action.
Troubleshooting Guides
In Vitro Sensitivity Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in EC50 values between replicates. | Inconsistent inoculum size or age. Uneven distribution of the fungicide in the agar medium. Contamination of cultures. | Use a standardized inoculum, such as a mycelial plug of a specific size from the actively growing edge of a culture. Ensure thorough mixing of the fungicide in the molten agar before pouring plates. Use sterile techniques to prevent contamination. |
| No fungal growth, even at the lowest fungicide concentration. | The lowest concentration tested is still too high for the pathogen. The fungal isolate is not viable. | Perform a preliminary range-finding experiment with a wider range of lower concentrations. Check the viability of the fungal isolate by plating it on a fungicide-free medium. |
| Fungal growth at all fungicide concentrations. | The fungal isolate is highly resistant. The fungicide stock solution has degraded. | Extend the range of fungicide concentrations to higher levels. Prepare a fresh stock solution of this compound and verify its concentration. |
Molecular Detection of Resistance
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No PCR amplification (no band on the gel). | Poor DNA quality or quantity. PCR inhibitors present in the DNA extract. Incorrect PCR cycling conditions or primer design. | Re-extract the fungal DNA using a validated protocol. Include a DNA purification step to remove potential inhibitors. Optimize the annealing temperature and extension time. Verify the primer sequences and their specificity. |
| Non-specific PCR products (multiple bands on the gel). | The annealing temperature is too low. Poor primer design. | Increase the annealing temperature in increments of 1-2°C. Design new primers with higher specificity for the target region of the cytb gene. |
| Inconclusive sequencing results for the G143A mutation. | Low-quality PCR product used for sequencing. Presence of mixed genotypes (sensitive and resistant) in the original isolate. | Purify the PCR product before sending it for sequencing. If a mixed population is suspected, clone the PCR product and sequence individual clones, or use a quantitative method like qPCR. |
Data Presentation
Table 1: this compound Sensitivity in Fungal Pathogens
| Fungal Pathogen | Isolate Type | Mean EC50 (µg/mL) * | Resistance Factor (RF) ** | Reference |
| Colletotrichum gloeosporioides | Sensitive | 10.752 ± 2.973 | - | [6] |
| Colletotrichum gloeosporioides | Resistant | >100 | >9.3 | [6] |
| Penicillium digitatum | Sensitive | 0.007 - 0.028 | - | [7] |
| Penicillium digitatum | Moderately Resistant | 0.1 - 1.0 | 3.6 - 142.8 | [7] |
| Phakopsora pachyrhizi | Sensitive | Not specified | - | [8] |
| Phakopsora pachyrhizi | Reduced Sensitivity | Not specified | - | [8] |
*EC50 (Effective Concentration 50) is the concentration of a fungicide that inhibits 50% of the fungal growth. **Resistance Factor is the ratio of the EC50 of the resistant isolate to the EC50 of the sensitive isolate.
Experimental Protocols
Protocol 1: Determination of EC50 for this compound using Mycelial Growth Inhibition Assay
-
Preparation of Fungicide Stock Solution:
-
Prepare a 10 mg/mL stock solution of analytical grade this compound in acetone.
-
Store the stock solution at 4°C in the dark.
-
-
Preparation of Fungicide-Amended Media:
-
Autoclave Potato Dextrose Agar (PDA) and cool it to 50-55°C in a water bath.
-
Add the appropriate volume of the this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10, and 100 µg/mL). Ensure the final concentration of acetone does not exceed 1% (v/v) in the medium.
-
Pour the amended PDA into sterile 90 mm Petri dishes.
-
-
Inoculation:
-
From the actively growing margin of a 7-day-old culture of the fungal isolate, take a 5 mm mycelial plug using a sterile cork borer.
-
Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended PDA plate.
-
-
Incubation:
-
Incubate the plates at 25°C in the dark.
-
-
Data Collection and Analysis:
-
Measure the colony diameter in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony on the control plate (0 µg/mL this compound) reaches approximately 80% of the plate diameter.
-
Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.
-
Determine the EC50 value by probit analysis of the log-transformed fungicide concentrations and the corresponding inhibition percentages.
-
Protocol 2: Molecular Detection of the G143A Mutation in the cytb Gene
-
DNA Extraction:
-
Extract genomic DNA from a pure culture of the fungal isolate using a suitable fungal DNA extraction kit or a standard CTAB method.
-
-
PCR Amplification:
-
Amplify a fragment of the cytb gene spanning codon 143 using specific primers.
-
Perform PCR in a 25 µL reaction volume containing:
-
1X PCR buffer
-
2.5 mM MgCl2
-
0.2 mM dNTPs
-
0.4 µM of each primer
-
1 U of Taq DNA polymerase
-
~50 ng of genomic DNA
-
-
Use the following thermal cycling conditions:
-
Initial denaturation at 94°C for 3 minutes.
-
35 cycles of:
-
Denaturation at 94°C for 30 seconds.
-
Annealing at 55-60°C (optimize for specific primers) for 30 seconds.
-
Extension at 72°C for 1 minute.
-
-
Final extension at 72°C for 10 minutes.
-
-
-
Analysis of PCR Products:
-
Visualize the PCR products on a 1.5% agarose gel to confirm the amplification of a single band of the expected size.
-
Purify the PCR product using a commercial kit.
-
-
Sequencing and Mutation Analysis:
-
Sequence the purified PCR product using one of the PCR primers.
-
Align the resulting sequence with a reference cytb gene sequence from a sensitive isolate to identify the presence of the G143A mutation (a GGT to GCT or GCC transversion).
-
Mandatory Visualizations
Caption: Mode of action of this compound in the fungal mitochondrial respiratory chain.
Caption: Decision-making workflow for this compound resistance management.
References
- 1. mdpi.com [mdpi.com]
- 2. Fungicide Resistance Assays for Fungal Plant Pathogens | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. uaex.uada.edu [uaex.uada.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Picoxystrobin Off-Target Effects: A Technical Support Center for Ecological Researchers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the off-target effects of the fungicide picoxystrobin in ecological studies.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound, providing potential causes and actionable solutions.
Issue 1: Unexpected Mortality or Stress in Non-Target Aquatic Organisms
-
Symptoms: Higher than expected mortality, reduced mobility, or other signs of stress in fish, aquatic invertebrates (e.g., Daphnia magna), or amphibians in your experimental setup.
-
Potential Causes:
-
This compound concentration exceeds the tolerance level of the species.
-
Indirect effects from changes in the aquatic ecosystem (e.g., altered algal populations).
-
Synergistic effects with other experimental variables or contaminants.
-
-
Solutions:
-
Verify Concentrations: Ensure your nominal concentrations are accurate through analytical chemistry. Compare your experimental concentrations with the known toxicity data (see Table 1).
-
Establish a Concentration Gradient: Conduct preliminary range-finding studies to determine the no-observed-effect concentration (NOEC) and lethal concentration (LC50) for your specific organism and experimental conditions.
-
Monitor Water Quality: Regularly measure and record water quality parameters such as pH, temperature, and dissolved oxygen, as these can influence this compound's toxicity.
-
Include Multiple Controls: Use both a negative control (no this compound) and a solvent control to isolate the effects of the fungicide from any potential effects of the carrier solvent.
-
Issue 2: Inconsistent or Unexplained Changes in Soil Microbial Respiration
-
Symptoms: You observe a significant decrease or unexpected fluctuations in soil respiration (CO2 evolution) that do not correlate with your experimental design.
-
Potential Causes:
-
Solutions:
-
Time-Course Analysis: Measure soil respiration at multiple time points after this compound application to capture transient effects. Initial inhibition may be followed by recovery.
-
Substrate-Induced Respiration (SIR): Use SIR to assess the functional size of the microbial biomass, which can help differentiate between a reduction in overall biomass and a change in metabolic activity.
-
Analyze Microbial Community Structure: Employ techniques like DGGE or T-RFLP (see Experimental Protocols) to determine if there are shifts in the bacterial and fungal communities.
-
Control Soil Conditions: Standardize soil moisture and temperature across all experimental units to minimize variability in respiration rates.
-
Issue 3: Difficulty in Distinguishing Direct vs. Indirect Off-Target Effects
-
Symptoms: You observe a change in a non-target organism population but are unsure if it is a direct toxic effect of this compound or an indirect effect (e.g., reduction of a food source).
-
Potential Causes:
-
Fungicides can reduce the availability of fungi that serve as a food source for some invertebrates.
-
Changes in primary producers (algae) can impact higher trophic levels.
-
-
Solutions:
-
Component-Based Experiments: Design experiments that isolate different components of the ecosystem. For example, test the direct toxicity of this compound on an invertebrate in the absence of its fungal food source.
-
Food Provisioning: In mesocosm studies, supplement the food source for non-target organisms in a subset of treatments to see if this mitigates the observed population decline.
-
Stable Isotope Analysis: Utilize stable isotope tracing to track nutrient flow through the food web and identify disruptions caused by this compound.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it cause off-target effects?
A1: this compound is a Quinone outside Inhibitor (QoI) fungicide.[3][4] Its primary mode of action is the inhibition of mitochondrial respiration by blocking electron transfer at the Qo center of the cytochrome bc1 complex (Complex III).[3][4] This disruption of the electron transport chain prevents ATP synthesis, which is essential for cellular energy. While highly effective against target fungi, this mechanism is not entirely specific and can also affect the mitochondrial function of non-target organisms, leading to a range of toxic effects.[5][6]
Q2: What are the most sensitive non-target organisms to this compound?
A2: Based on available data, aquatic organisms are particularly sensitive to this compound. It is classified as highly to very highly toxic to fish and aquatic invertebrates.[3] Earthworms have also been shown to be susceptible, with studies indicating high acute toxicity.[7]
Q3: Can this compound affect soil health in the long term?
A3: While some studies report that the negative effects of this compound on soil microbial activities like nitrification and respiration can be transient, the fungicide can cause changes in the soil microbial community structure.[1][2] The long-term consequences of these shifts are an area of ongoing research. Chronic exposure can also adversely affect soil fauna like earthworms.[6]
Q4: How can I minimize the risk of this compound affecting my experimental results through off-target effects?
A4:
-
Use the Lowest Effective Concentration: Determine the minimum concentration of this compound required to achieve your desired effect on the target organism to minimize impacts on non-target species.
-
Incorporate Buffer Zones: In field or large mesocosm studies, use untreated buffer zones to reduce the exposure of adjacent non-target ecosystems.
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Alternative Fungicides: Consider rotating or using fungicides with different modes of action in long-term studies to reduce the selection pressure for resistance and the continuous impact on the same non-target pathways.
-
Understand Your System: Thoroughly characterize the non-target organisms present in your experimental system to anticipate potential sensitivities.
Data Presentation
Table 1: Acute and Chronic Toxicity of this compound to Non-Target Organisms
| Organism Group | Species | Endpoint | Value | Unit | Reference |
| Fish | Pimephales promelas (Fathead minnow) | 96-hour LC50 | 65 | µg/L | [5][8] |
| Oncorhynchus mykiss (Rainbow trout) | 96-hour LC50 | 55 - 75 | µg/L | [8] | |
| Lepomis macrochirus (Bluegill sunfish) | 96-hour LC50 | 96 | µg/L | [8] | |
| Cyprinus carpio (Common carp) | 96-hour LC50 | 160 | µg/L | [8] | |
| Aquatic Invertebrates | Daphnia magna (Water flea) | 48-hour EC50 | 20 | µg/L | [8] |
| Daphnia magna (Water flea) | Chronic NOAEC (reproduction) | 4.4 | µg/L | [1] | |
| Algae | Scenedesmus capricornutum | 72-hour EbC50 | 56 | µg/L | [8] |
| Soil Fauna | Eisenia fetida (Earthworm) | Acute LC50 | 6.7 | mg/kg soil | [7] |
| Eisenia fetida (Earthworm) | Chronic NOEC (reproduction) | 0.315 | mg/kg soil | [1] | |
| Honeybees | Apis mellifera | 48-hour Acute Contact LD50 | >200 | µ g/bee | [8] |
Experimental Protocols
1. Protocol for Soil Respiration Assay (Substrate-Induced Respiration)
This protocol is adapted from standard methods for assessing the impact of chemicals on soil microbial activity.
-
Materials:
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Fresh soil samples, sieved (2 mm mesh).
-
This compound stock solution and solvent.
-
Glucose solution.
-
Incubation jars with airtight seals.
-
CO2 analyzer (e.g., infrared gas analyzer).
-
Incubator.
-
-
Procedure:
-
Soil Preparation: Adjust the moisture content of the sieved soil to 50-60% of its water-holding capacity and pre-incubate for 7 days at a constant temperature (e.g., 20°C) to allow the microbial community to stabilize.
-
Treatment Application: Apply the this compound solution (and solvent for the control) to the soil samples and mix thoroughly. Include a range of concentrations and a negative control (water only).
-
Incubation: Place the treated soil samples in the airtight incubation jars.
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Substrate Addition: At each sampling time point (e.g., 1, 7, 14, and 28 days), add a glucose solution to the soil to induce maximal respiration. The optimal glucose concentration should be predetermined for your soil type.
-
CO2 Measurement: Seal the jars and measure the CO2 concentration in the headspace at regular intervals (e.g., every hour for 4-6 hours) using a CO2 analyzer.
-
Data Analysis: Calculate the rate of CO2 evolution per unit of soil dry weight. Compare the respiration rates between the control and this compound-treated soils.
-
2. Protocol for Soil Microbial Community Structure Analysis (T-RFLP)
Terminal Restriction Fragment Length Polymorphism (T-RFLP) is a molecular fingerprinting technique to assess changes in microbial community composition.
-
Materials:
-
Soil samples from your experiment.
-
DNA extraction kit for soil.
-
PCR thermocycler.
-
Fluorescently labeled primers for the 16S rRNA gene (for bacteria) or ITS region (for fungi).
-
Restriction enzymes.
-
Capillary electrophoresis system (genetic analyzer).
-
-
Procedure:
-
DNA Extraction: Extract total genomic DNA from the soil samples using a suitable kit, ensuring high purity.
-
PCR Amplification: Amplify the target gene (16S rRNA or ITS) using a forward or reverse primer that is fluorescently labeled at the 5' end.
-
Restriction Digest: Digest the purified PCR products with a selected restriction enzyme. This will cut the DNA at specific recognition sites.
-
Fragment Analysis: Separate the fluorescently labeled terminal restriction fragments (T-RFs) by size using capillary electrophoresis.
-
Data Analysis: The output is an electropherogram showing peaks that correspond to T-RFs of different lengths. The presence, absence, and relative abundance of these peaks represent the diversity and structure of the microbial community. Use multivariate statistical analyses (e.g., PCA, NMDS) to compare the community profiles between treatments.
-
Visualizations
Caption: this compound's mechanism of action and downstream cellular effects in non-target organisms.
Caption: A generalized workflow for assessing the off-target effects of this compound in ecological studies.
References
- 1. This compound (Ref: ZA 1963) [sitem.herts.ac.uk]
- 2. openknowledge.fao.org [openknowledge.fao.org]
- 3. researchgate.net [researchgate.net]
- 4. fao.org [fao.org]
- 5. researchgate.net [researchgate.net]
- 6. A comprehensive review of strobilurin fungicide toxicity in aquatic species: Emphasis on mode of action from the zebrafish model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. indofil.com [indofil.com]
calibration and maintenance of equipment for picoxystrobin analysis
Welcome to the Technical Support Center for Picoxystrobin Analysis. This guide provides troubleshooting information, frequently asked questions, and maintenance schedules to ensure accurate and reliable analysis of this compound using chromatographic techniques.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical techniques for this compound analysis? A1: this compound is typically analyzed using High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, and Gas Chromatography (GC) coupled with an Electron Capture Detector (ECD) or a Mass Spectrometer (MS).[1][2][3][4] The choice of method depends on the sample matrix, required sensitivity, and available equipment.
Q2: How should I prepare standard solutions for calibration? A2: A standard stock solution is typically prepared by accurately weighing the this compound analytical standard and dissolving it in a suitable solvent like acetone or acetonitrile to a known concentration, for example, 100 mg/L.[5] Working standards are then prepared by diluting this stock solution to create a series of concentrations for the calibration curve.[5][6]
Q3: What is a typical linearity range for a this compound calibration curve? A3: A typical calibration curve for this compound analysis is linear over a concentration range of 0.02 to 2.0 mg/L, often yielding a coefficient of determination (R²) of 0.9998 or higher.[5] Another study showed good linearity in the range of 0.3–10 mg/L with an R² of 0.9999.[4]
Q4: What are the acceptable recovery rates for method validation? A4: For method validation in pesticide residue analysis, recovery rates should ideally be within the 70-120% range. Studies on this compound have shown satisfactory recovery rates between 87.7% and 101.5% with relative standard deviations (RSDs) below 10%.[1][5]
Troubleshooting Guide
This section addresses specific issues that may arise during the instrumental analysis of this compound.
Q5: I'm observing peak tailing in my chromatogram. What are the potential causes and solutions? A5: Peak tailing can be caused by several factors:
-
Column Contamination: Matrix components can build up on the column, creating active sites that cause tailing.[7]
-
Column Degradation: The stationary phase of the column may degrade over time.
-
Solution: Replace the analytical column.[10]
-
-
Incorrect Mobile Phase pH (HPLC): An unsuitable pH can affect the ionization of the analyte.
-
Solution: Ensure the mobile phase pH is appropriate for this compound and the column chemistry, typically between pH 2 and 8 for silica-based columns.[11]
-
-
Active Sites in the Inlet (GC): The inlet liner or seals can become active.
-
Solution: Replace the inlet liner and septum. Using analyte protectants in your sample extracts can also help deactivate the system.[12]
-
Q6: My retention times are drifting. What should I check? A6: Drifting retention times are often related to issues with the mobile phase or the pumping system in HPLC, or gas flow and temperature in GC.
-
Poor Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.[10]
-
Solution: Increase the column equilibration time between runs.[10]
-
-
Changes in Mobile Phase Composition (HPLC): The composition of the mobile phase may be changing over time due to evaporation of a volatile component or improper mixing.[11]
-
Solution: Prepare fresh mobile phase daily and keep solvent reservoirs covered.[11]
-
-
Temperature Fluctuations: Inconsistent column temperature can cause retention times to shift.
-
Leaks: Leaks in the system can cause pressure and flow rate fluctuations, leading to unstable retention times.
Q7: I am experiencing low sensitivity or no peak at all. What is the cause? A7: A loss of sensitivity can be due to a variety of issues ranging from the sample injection to the detector.
-
Injector Problems: A clogged syringe or a leak in the injector can prevent the sample from reaching the column.
-
Solution: Clean or replace the syringe and replace the injector septum.[14] Check for leaks around the injector port.
-
-
Detector Issues: The detector lamp (HPLC-UV) may be failing, or the detector (GC-ECD/MS) may be contaminated or require tuning.
-
Sample Degradation: this compound may degrade in the sample solvent or in the hot GC inlet.
-
Solution: Prepare samples fresh. If using GC, optimize the inlet temperature to ensure efficient transfer without causing thermal degradation.
-
Equipment Calibration and Maintenance
Proactive maintenance is crucial for consistent and reliable analytical results. The following tables summarize recommended maintenance schedules for typical HPLC and GC systems.
Data Presentation: Maintenance Schedules
Table 1: Recommended HPLC System Maintenance Schedule
| Frequency | Component | Maintenance Task |
| Daily/Weekly | Mobile Phase | Exchange aqueous mobile phase weekly to prevent microbial growth.[7] |
| System | Inspect the system for leaks.[7] | |
| Monthly | Data & Supplies | Backup data and check inventory of spares and consumables.[7] |
| Pump | Flush aqueous channels with a compatible solvent like isopropanol.[7] | |
| Semi-Annually | Solvent Filters | Replace glass or clean stainless steel solvent inlet filters.[7][16] |
| Pump Seals | Check maintenance counters and run diagnostic tests.[7] | |
| Annually | Pump | Clean pistons and replace piston seals.[7] |
| Autosampler | Replace needle, needle seat, and rotor seal.[7] | |
| Detector | Inspect flow cell and replace lamp if intensity test fails.[7] |
Table 2: Recommended GC System Maintenance Schedule
| Frequency | Component | Maintenance Task |
| Daily/Weekly | Inlet Septum | Check for holes or fragments and replace as needed to prevent leaks.[8] |
| Inlet Liner | Check for dirt or contamination; replace if chromatography degrades.[8] | |
| Monthly | Liner O-rings | Replace with liner or when signs of wear are visible.[8] |
| Column (Front) | Trim 0.5-1 meter from the front of the column if peak shape degrades.[8][9] | |
| Every 3 Months | Syringes | Replace if dirty, clogged, or the plunger does not move smoothly.[8][9] |
| Every 6 Months | Gas Purifiers | Replace non-indicating traps; replace indicating traps when spent.[8][9] |
| Split Vent Trap | Replace the trap to prevent contamination.[8] | |
| Foreline Pump (MS) | Check fluid weekly and change every 6 months or when discolored.[8] | |
| Annually | Flowmeter | Recalibrate electronic flowmeters.[8] |
Experimental Protocols
Protocol 1: Preparation of Calibration Standards
This protocol describes the preparation of a 100 mg/L stock solution and a set of working standards for this compound.
Materials:
-
This compound analytical standard (≥98% purity)
-
Acetonitrile or Acetone (HPLC or GC grade)
-
Class A volumetric flasks (e.g., 50 mL, 10 mL)
-
Analytical balance
-
Micropipettes
Procedure:
-
Stock Solution (100 mg/L):
-
Accurately weigh approximately 5.0 mg of the this compound standard into a 50 mL volumetric flask.
-
Add about 30 mL of acetone, sonicate for 5-10 minutes to dissolve completely.[3]
-
Allow the solution to return to room temperature, then dilute to the mark with acetone. Mix thoroughly. This is your 100 mg/L stock solution. Store in a refrigerator when not in use.
-
-
Working Standard Solution (20 mg/L):
-
Pipette 10 mL of the 100 mg/L stock solution into a 50 mL volumetric flask.
-
Dilute to the mark with acetone and mix thoroughly.[5]
-
-
Calibration Curve Standards (e.g., 0.02 - 2.0 mg/L):
-
Prepare a series of dilutions from the 20 mg/L working solution using acetone to achieve the desired concentrations for your calibration curve (e.g., 0.02, 0.05, 0.1, 0.5, 1.0, 2.0 mg/L).[5]
-
Protocol 2: Sample Extraction and Cleanup (General)
This protocol is a generalized version based on methods for pesticide residue in agricultural products.[1][5]
Materials:
-
Acetonitrile
-
Sodium Chloride (NaCl)
-
Florisil Solid-Phase Extraction (SPE) cartridges
-
Centrifuge and tubes
-
Homogenizer
Procedure:
-
Extraction:
-
Weigh a homogenized sample (e.g., 10 g of melon) into a 50 mL centrifuge tube.
-
Add 20 mL of acetonitrile.
-
Homogenize for 2-3 minutes at high speed.
-
-
Salting Out (Partitioning):
-
Add solid sodium chloride (e.g., 2 g) to the tube to induce phase separation.[5]
-
Shake vigorously for 1 minute and then centrifuge at >3000 rpm for 5 minutes.
-
-
Cleanup (SPE):
-
Take an aliquot of the upper acetonitrile layer (e.g., 5 mL).
-
Pass the extract through a Florisil SPE cartridge that has been pre-conditioned according to the manufacturer's instructions.
-
Elute the analyte using a suitable solvent mixture.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of solvent (e.g., acetone or mobile phase) for instrumental analysis.[1]
-
Mandatory Visualizations
Diagrams of Workflows and Logic
Caption: General workflow for this compound residue analysis.
Caption: Troubleshooting logic for poor chromatographic peak shape.
References
- 1. Development and Validation of Analytical Methods for this compound Determination in Agricultural Products by GC-ECD and GC-MS | Semantic Scholar [semanticscholar.org]
- 2. fao.org [fao.org]
- 3. ppqs.gov.in [ppqs.gov.in]
- 4. tandfonline.com [tandfonline.com]
- 5. Residue analysis of this compound in oriental melon using gas chromatography coupled with electron capture detection and mass spectrometric confirmation: application to dissipation kinetics and risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 7. agilent.com [agilent.com]
- 8. sisweb.com [sisweb.com]
- 9. scribd.com [scribd.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 12. hpst.cz [hpst.cz]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. gentechscientific.com [gentechscientific.com]
- 15. agilent.com [agilent.com]
- 16. lcms.cz [lcms.cz]
Validation & Comparative
A Comparative Guide to Strobilurin Fungicides: Picoxystrobin, Azoxystrobin, and Trifloxystrobin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of three key strobilurin fungicides: picoxystrobin, azoxystrobin, and trifloxystrobin. The information presented is based on available experimental data to assist researchers, scientists, and drug development professionals in their understanding and evaluation of these compounds.
Executive Summary
This compound, azoxystrobin, and trifloxystrobin are all broad-spectrum fungicides belonging to the strobilurin class (QoI inhibitors). Their primary mode of action is the inhibition of mitochondrial respiration in fungi by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex, ultimately blocking ATP synthesis. While sharing a common mechanism, their performance in terms of efficacy against specific pathogens, and their physicochemical properties, can differ. Trifloxystrobin has demonstrated superior efficacy in controlling certain diseases like Cercospora leaf spot, while this compound has shown excellent activity against Asian soybean rust. Azoxystrobin is a widely used strobilurin with a broad spectrum of activity. The choice between these fungicides will depend on the target pathogen, crop, and specific application requirements.
Mechanism of Action: A Shared Pathway
All three strobilurin fungicides—this compound, azoxystrobin, and trifloxystrobin—disrupt the fungal electron transport chain. By binding to the Qo site of cytochrome bc1, they prevent the transfer of electrons from ubiquinol to cytochrome c. This inhibition halts the production of ATP, the essential energy currency of the cell, leading to the cessation of fungal growth and development.
Caption: Signaling pathway of strobilurin fungicides.
Comparative Performance Data
The following tables summarize available quantitative data comparing the efficacy of this compound, azoxystrobin, and trifloxystrobin against various fungal pathogens.
Table 1: In Vitro Efficacy (EC50 values)
| Pathogen | Fungicide | Mean EC50 (µg/mL) |
| Cercospora sojina (Frogeye Leaf Spot) | Azoxystrobin | 3.1644[1] |
| Trifloxystrobin | 0.8573[1] |
EC50 (Effective Concentration 50) is the concentration of a fungicide that inhibits 50% of the fungal growth in vitro.
Table 2: Field Efficacy - Disease Control
| Disease | Crop | Fungicide | Mean Disease Control (%) |
| Asian Soybean Rust (Phakopsora pachyrhizi) | Soybean | This compound | 54.1 |
| Azoxystrobin | 15.8 | ||
| Trifloxystrobin | 69.7 | ||
| Cercospora Leaf Spot (Cercospora beticola) | Sugar Beet | Trifloxystrobin | Most Efficient |
| Azoxystrobin | Modest to Poor Efficacy |
Table 3: Efficacy Ratings against Wheat Diseases
| Disease | This compound | Azoxystrobin | Trifloxystrobin |
| Leaf Rust (Puccinia triticina) | Very Good | Very Good | Very Good |
| Powdery Mildew (Blumeria graminis f. sp. tritici) | Good | Good | Good |
| Septoria Leaf Blotch (Septoria tritici) | Very Good | Very Good | Very Good |
| Stripe Rust (Puccinia striiformis) | Excellent | Excellent | Very Good |
| Tan Spot (Pyrenophora tritici-repentis) | Very Good | Very Good | Very Good |
Ratings are based on multi-year, multi-location field trials conducted by the North Central Regional Committee on Management of Small Grain Diseases.[2] Efficacy categories: G=Good, VG=Very Good, E=Excellent.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to allow for replication and further investigation.
In Vitro Conidial Germination Assay for Cercospora sojina
This protocol is adapted from studies evaluating the sensitivity of Cercospora sojina to QoI fungicides.[1]
Caption: In vitro conidial germination assay workflow.
Methodology:
-
Isolate Preparation: Single-spore isolates of Cercospora sojina are recovered from infected soybean leaflets.
-
Media Preparation: Technical-grade formulations of azoxystrobin and trifloxystrobin are used. Potato dextrose agar (PDA) is amended with the fungicides at various concentrations. Salicylhydroxamic acid (SHAM) is also added to the media.
-
Inoculation: A conidial suspension of each isolate is prepared and adjusted to the desired concentration.
-
Incubation: The amended PDA plates are inoculated with the conidial suspension.
-
Assessment: After incubation, the percentage of germinated conidia is determined by microscopic observation.
-
Data Analysis: The effective concentration at which 50% of conidial germination is inhibited (EC50) is calculated for each fungicide.
Field Efficacy Trial for Corn Common Rust (Puccinia sorghi) and Gray Leaf Spot (Cercospora zeae-maydis)
This protocol is a generalized representation of field trials designed to evaluate fungicide efficacy.[3]
Caption: Field efficacy trial workflow for corn fungicides.
Methodology:
-
Experimental Design: Field trials are typically conducted in a randomized complete block design with multiple replications.
-
Fungicide Application: Fungicides, including azoxystrobin, are applied at specified rates and timings (preventive or curative) using a calibrated sprayer.
-
Inoculation: To ensure disease pressure, plants may be artificially inoculated with the target pathogens.
-
Disease Assessment: Disease severity is evaluated at different time points after fungicide application. This can involve visual assessment of the percentage of leaf area affected by the disease.
-
Data Collection: At the end of the growing season, yield and other relevant agronomic data are collected.
-
Statistical Analysis: The collected data on disease severity and yield are subjected to statistical analysis to determine the efficacy of the different fungicide treatments.
Conclusion
This compound, azoxystrobin, and trifloxystrobin are effective strobilurin fungicides with a shared mechanism of action. However, their performance can vary depending on the target pathogen and environmental conditions. The data presented in this guide highlights the importance of selecting the appropriate fungicide based on specific disease pressures. For researchers and professionals in drug development, understanding these performance differences is crucial for the development of new and effective disease management strategies. The provided experimental protocols offer a foundation for conducting further comparative studies to expand our knowledge of these important agricultural compounds.
References
Validating Picoxystrobin's Mode of Action: A Comparative Guide Using Genetic Mutants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of picoxystrobin's performance against fungal pathogens, particularly in the context of genetic resistance. By examining experimental data from studies utilizing specific genetic mutants, we can validate its mode of action and compare its efficacy to other strobilurin fungicides.
Introduction to this compound and its Mode of Action
This compound is a broad-spectrum, systemic fungicide belonging to the strobilurin class (Quinone outside Inhibitors, QoIs).[1][2][3][4] Its primary mode of action is the inhibition of mitochondrial respiration in fungi.[2][4][5] this compound achieves this by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (also known as complex III) in the mitochondrial electron transport chain.[1][5] This binding event blocks the transfer of electrons between cytochrome b and cytochrome c1, which ultimately disrupts the production of adenosine triphosphate (ATP), the essential energy currency of the cell.[5][6] The resulting energy deficiency leads to the inhibition of fungal growth and, eventually, cell death.[3]
The validation of this mode of action heavily relies on the study of fungal mutants that exhibit resistance to this compound and other QoI fungicides. The most significant mechanism of resistance is a target-site modification, specifically point mutations in the mitochondrial cytochrome b gene (CYTB).[5][6] These mutations alter the amino acid sequence of the cytochrome b protein, reducing the binding affinity of the fungicide to its target site.
Comparative Efficacy of this compound Against Wild-Type and Mutant Fungal Strains
The efficacy of this compound and other strobilurin fungicides is significantly impacted by the presence of mutations in the CYTB gene. The most well-characterized mutation is the substitution of glycine (G) with alanine (A) at codon 143 (G143A).[5][6] This single nucleotide polymorphism confers a high level of resistance to most QoI fungicides.[5][6] Other mutations, such as the substitution of phenylalanine (F) with leucine (L) at codon 129 (F129L) and glycine (G) with arginine (R) at codon 137 (G137R), have also been identified and are associated with moderate levels of resistance.
The following tables summarize the effective concentration required to inhibit 50% of fungal growth (EC50) for this compound and other common strobilurins against wild-type (sensitive) and various mutant strains of pathogenic fungi. Lower EC50 values indicate higher fungicide efficacy.
Table 1: Comparative EC50 Values (µg/mL) of Strobilurin Fungicides Against Wild-Type and G143A Mutant Strains
| Fungicide | Fungal Species | Wild-Type (WT) EC50 | G143A Mutant EC50 | Resistance Factor (RF = Mutant EC50 / WT EC50) |
| This compound | Sclerotinia sclerotiorum | ~0.16 - 3.12 | >100 | >32 - >625 |
| Azoxystrobin | Cercospora nicotianae | <0.08 | >1.18 | >14.75 |
| Pyraclostrobin | Corynespora cassiicola | 0.006 - 0.01 | 1.67 - 8.82 | 167 - 1470 |
| Trifloxystrobin | Cercospora beticola | ≤ 0.006 | > 0.92 | >153 |
Note: EC50 values can vary depending on the specific fungal isolate and experimental conditions. The values presented are indicative ranges compiled from multiple sources.[2][7][8][9][10]
Table 2: Impact of Different CYTB Mutations on Strobilurin Efficacy (Illustrative Data)
| Mutation | Resistance Level | Typical Resistance Factor Range |
| G143A | High | >100 |
| F129L | Moderate | 5 - 50 |
| G137R | Moderate | 5 - 50 |
This table provides a general overview of the resistance levels conferred by different mutations as reported in the literature.[4][11]
Experimental Protocols for Validating Mode of Action
The following are detailed methodologies for key experiments used to validate the mode of action of this compound and assess resistance in fungal pathogens.
In Vitro Fungicide Sensitivity Assay (Mycelial Growth Inhibition)
This assay determines the concentration of a fungicide that inhibits the growth of a fungal isolate.
Materials:
-
Pure cultures of fungal isolates (wild-type and mutants)
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Technical grade this compound and other fungicides
-
Sterile distilled water
-
Solvent for fungicide stock solution (e.g., acetone or ethanol)
-
Sterile Petri plates (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Prepare Fungicide Stock Solutions: Dissolve the technical grade fungicide in a minimal amount of solvent to create a high-concentration stock solution (e.g., 10,000 µg/mL).
-
Prepare Fungicide-Amended Media: Autoclave the PDA medium and allow it to cool to approximately 50-55°C in a water bath. Add the appropriate volume of the fungicide stock solution to the molten agar to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare control plates with the solvent alone. Pour the amended and control media into sterile Petri plates.
-
Inoculation: From the margin of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer. Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony on the control plate reaches the edge of the plate.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each fungicide concentration compared to the control. Plot the percentage of inhibition against the logarithm of the fungicide concentration and use probit analysis to determine the EC50 value.
Molecular Identification of CYTB Gene Mutations
This protocol outlines the steps to identify point mutations in the cytochrome b gene.
Materials:
-
Fungal mycelium
-
DNA extraction kit
-
Primers specific for the fungal CYTB gene
-
PCR reaction mix (Taq polymerase, dNTPs, buffer)
-
Thermal cycler
-
Agarose gel electrophoresis equipment
-
DNA sequencing service
Procedure:
-
DNA Extraction: Extract genomic DNA from the fungal mycelium using a commercial DNA extraction kit or a standard protocol.
-
PCR Amplification: Amplify a fragment of the CYTB gene known to contain the potential mutation sites (e.g., codons 129, 137, and 143) using specific primers. A typical PCR program would be: initial denaturation at 94°C for 3-5 minutes; followed by 30-35 cycles of denaturation at 94°C for 30-60 seconds, annealing at 55-60°C for 30-60 seconds, and extension at 72°C for 1-2 minutes; with a final extension at 72°C for 5-10 minutes.
-
Verification of Amplification: Run the PCR products on an agarose gel to confirm that a DNA fragment of the expected size has been amplified.
-
DNA Sequencing: Purify the PCR product and send it for Sanger sequencing using the same primers used for amplification.
-
Sequence Analysis: Align the obtained DNA sequence with the wild-type CYTB gene sequence to identify any single nucleotide polymorphisms (SNPs) that result in amino acid substitutions at the key codons.
Measurement of Mitochondrial Respiration
This experiment directly assesses the effect of the fungicide on the primary target process.
Materials:
-
Isolated fungal mitochondria
-
Respiration buffer
-
Substrates for the electron transport chain (e.g., NADH, succinate)
-
ADP
-
This compound
-
Oxygen electrode (e.g., Clark-type electrode) or a high-resolution respirometer
Procedure:
-
Isolation of Mitochondria: Isolate mitochondria from fungal protoplasts or mycelium using differential centrifugation.
-
Oxygen Consumption Measurement: Add the isolated mitochondria to the respiration buffer in the oxygen electrode chamber at a constant temperature.
-
Baseline Respiration (State 2): Add a respiratory substrate (e.g., succinate) and measure the basal rate of oxygen consumption.
-
Active Respiration (State 3): Add a known amount of ADP to stimulate ATP synthesis and measure the increased rate of oxygen consumption.
-
Inhibition by this compound: Add this compound at various concentrations and measure its effect on both State 2 and State 3 respiration. A potent inhibitor of the cytochrome bc1 complex will significantly decrease the rate of oxygen consumption.
-
Data Analysis: Calculate the respiratory control ratio (RCR = State 3 rate / State 4 rate) and the P/O ratio (moles of ADP phosphorylated per atom of oxygen consumed) to assess the coupling of respiration and oxidative phosphorylation. Compare these parameters in the presence and absence of the fungicide.
ATP Synthesis Assay
This assay quantifies the direct output of mitochondrial respiration.
Materials:
-
Isolated fungal mitochondria
-
Assay buffer
-
Substrates and ADP
-
This compound
-
Luciferin-luciferase ATP assay kit
-
Luminometer
Procedure:
-
Isolate Mitochondria: Prepare functional mitochondria as described in the previous protocol.
-
ATP Synthesis Reaction: Incubate the isolated mitochondria in the assay buffer with respiratory substrates and ADP in the presence or absence of different concentrations of this compound.
-
Stop the Reaction: After a specific incubation time, stop the ATP synthesis reaction (e.g., by adding a denaturing agent).
-
Quantify ATP: Use a luciferin-luciferase-based assay to measure the amount of ATP produced. The luciferase enzyme catalyzes the oxidation of luciferin in an ATP-dependent manner, producing light that can be quantified with a luminometer.
-
Data Analysis: Compare the amount of ATP produced in the presence of this compound to the control (no fungicide) to determine the inhibitory effect on ATP synthesis.
Visualizing the Mode of Action and Experimental Workflow
Signaling Pathway of this compound's Action
References
- 1. The purification and characterization of ATP synthase complexes from the mitochondria of four fungal species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of luciferase probes to measure ATP in living cells and animals | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. frac.info [frac.info]
- 5. Predicting Resistance by Mutagenesis: Lessons from 45 Years of MBC Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Detection of a Point Mutation (G143A) in Cyt b of Corynespora cassiicola That Confers Pyraclostrobin Resistance [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pps.agriculturejournals.cz [pps.agriculturejournals.cz]
- 11. Cytochrome b gene sequence and structure of Pyrenophora teres and P. tritici-repentis and implications for QoI resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Environmental Impact of Picoxystrobin and Older Fungicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the environmental impact of the strobilurin fungicide, picoxystrobin, with two older, widely-used fungicides, chlorothalonil (a chloronitrile) and mancozeb (a dithiocarbamate). The information is compiled from environmental fate and ecotoxicology studies to assist researchers in understanding the relative environmental profiles of these compounds. All quantitative data is summarized in comparative tables, and methodologies for the key experiments cited are provided.
Overview of Fungicide Classes and Mechanisms
Understanding the fundamental differences in how these fungicides work is key to interpreting their environmental impact.
-
This compound: A Quinone outside Inhibitor (QoI), this compound targets the cytochrome bc1 complex in the mitochondrial respiratory chain, effectively blocking electron transfer and halting energy production (ATP synthesis) in fungi.[1] This specific, single-site mode of action is highly effective but can be prone to resistance development.
-
Chlorothalonil: This organochlorine fungicide has a multi-site mode of action. It reacts with and depletes intracellular glutathione, a critical antioxidant, leading to the inactivation of essential enzymes and disruption of cellular metabolism.[2] Its multi-site activity makes it a valuable tool for resistance management.[2]
-
Mancozeb: As a dithiocarbamate, mancozeb also exhibits multi-site activity, inhibiting various enzymes within fungal cells by chelating metal ions and reacting with sulfhydryl groups of amino acids and proteins.
Quantitative Comparison of Environmental Fate and Toxicity
The following tables summarize key environmental parameters for each fungicide, derived from regulatory and peer-reviewed studies. These values provide a quantitative basis for comparing their potential environmental risks.
Table 1: Physicochemical Properties and Soil Fate
This table compares the persistence and mobility of the fungicides in the soil environment. The soil half-life (DT50) indicates persistence, while the soil organic carbon-water partitioning coefficient (Koc) indicates the likelihood of the chemical to bind to soil particles versus moving with soil water.
| Parameter | This compound | Chlorothalonil | Mancozeb |
| Mode of Action | Quinone outside Inhibitor (QoI) | Multi-site (Glutathione depletion) | Multi-site (Enzyme inhibition) |
| Soil Aerobic Half-Life (DT50) | 29 - 73 days (Moderate Persistence)[3] | 30 - 90 days (Moderate Persistence)¹[4][5] | < 2 - 7 days (Low Persistence)[1][6] |
| Soil Adsorption Coefficient (Koc) | 741 - 1200 L/kg (Low to Moderate Mobility)[1][3] | 96 - 1357 L/kg (Low Mobility)[7] | Moderately binds to soils²[6] |
¹Field studies under certain conditions have shown more rapid degradation of chlorothalonil.[8] ²Specific Koc value is not readily available; described as having moderate adsorption capacity.[6]
Table 2: Comparative Aquatic Ecotoxicity
Aquatic ecosystems are a primary concern for pesticide runoff. This table presents acute toxicity data for three key indicator groups: fish, aquatic invertebrates (crustaceans), and algae. Lower values indicate higher toxicity.
| Parameter | This compound | Chlorothalonil | Mancozeb |
| Fish (96-hr LC50) | 55 µg/L (Rainbow Trout)[9] | 10.5 - 76 µg/L (Rainbow Trout)[9][10] | 2,200 µg/L (Rainbow Trout)[11] |
| Aquatic Invertebrate (48-hr EC50) | 20 µg/L (Daphnia magna)[9] | 130 µg/L (Daphnia magna) | Highly Toxic³ (NOEC = 7 µg/L)[1] |
| Algae (72-hr EC50, Growth) | 56 µg/L (Scenedesmus capricornutum) | 64 µg/L (Dunaliella tertiolecta)[10] | Effective Algaecide⁴[12] |
| Toxicity Classification | Very Highly Toxic to Aquatic Life[3] | Very Highly Toxic to Aquatic Life[13][14] | Moderately to Highly Toxic to Aquatic Life[7][11] |
³Acute EC50 data for Mancozeb on Daphnia magna is not consistently reported, but the 21-day chronic No-Observed-Effect-Concentration (NOEC) of 7 µg/L indicates high chronic toxicity.[1] ⁴Mancozeb is known to be an effective algaecide, but standardized EC50 values are not consistently available in public literature.[12]
Table 3: Comparative Toxicity to Non-Target Terrestrial Organisms
This table outlines the acute toxicity of the fungicides to key non-target terrestrial species, including birds, honeybees, and earthworms.
| Parameter | This compound | Chlorothalonil | Mancozeb |
| Birds (Acute Oral LD50) | >2250 mg/kg (Bobwhite Quail)[9] | >5000 mg/kg (Mallard Duck)[4] | Slightly Toxic⁵ |
| Honeybees (48-hr Contact LD50) | >200 µ g/bee [9] | >10 µ g/bee [4] | >138 µ g/bee [3] |
| Honeybee Toxicity Rating | Practically Non-toxic[9] | Relatively Non-toxic to Moderately Toxic[4] | Practically Non-toxic[3][11] |
| Earthworms (14-day LC50) | High Risk Identified⁶[15][16] | 268.5 mg/kg (Eisenia fetida)[17] | 500 - 541 mg/kg (Perionyx excavatus)[18] |
| Earthworm Toxicity Rating | High[16] | Moderately Toxic[17] | Slightly to Moderately Toxic[7][18] |
⁵Acute oral LD50 data is not readily available; dietary studies show low toxicity with an LC50 > 6400 ppm.[11] ⁶Quantitative LC50 data for this compound on earthworms is not consistently available, but multiple studies identify a high risk and sublethal effects like oxidative stress.[15][16]
Experimental Protocols and Methodologies
The data presented in this guide are generated using standardized testing protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) Office of Chemical Safety and Pollution Prevention (OCSPP).[17][19][20][21] These guidelines ensure that data is reliable and comparable across different studies and chemicals.
-
Soil Persistence (DT50): Typically determined via laboratory incubation studies following OECD Guideline 307 (Aerobic and Anaerobic Transformation in Soil). The test substance is applied to soil samples, which are incubated under controlled temperature, moisture, and lighting conditions. The concentration of the substance is measured at various time intervals to calculate the time required for 50% of the substance to degrade.
-
Soil Adsorption Coefficient (Koc): Determined using methods outlined in OECD Guideline 106 (Adsorption – Desorption Using a Batch Equilibrium Method). The pesticide is mixed with a soil-water slurry. After reaching equilibrium, the concentrations in the soil and water phases are measured. The distribution coefficient (Kd) is calculated and then normalized to the soil's organic carbon content to yield the Koc value, which indicates mobility.[22][23]
-
Acute Fish Toxicity (LC50): Conducted according to OECD Guideline 203 (Fish, Acute Toxicity Test) or OCSPP 850.1075 . Fish (commonly rainbow trout, bluegill sunfish, or fathead minnow) are exposed to a range of concentrations of the test substance in water for 96 hours. The concentration that is lethal to 50% of the test population (LC50) is determined.[12]
-
Acute Daphnia Toxicity (EC50): Follows OECD Guideline 202 (Daphnia sp. Acute Immobilisation Test) or OCSPP 850.1010 . Daphnia magna (water fleas) are exposed to the test substance for 48 hours. The endpoint is immobilization, and the effective concentration that immobilizes 50% of the population (EC50) is calculated.[12]
-
Algal Growth Inhibition (EC50): Performed under OECD Guideline 201 (Freshwater Alga and Cyanobacteria, Growth Inhibition Test) or OCSPP 850.4500 . Cultures of a specific green algae species are exposed to the fungicide for 72 hours. The test measures the inhibition of growth (e.g., cell count or biomass) relative to a control, and the concentration causing a 50% reduction in growth (EC50) is determined.[12]
-
Acute Avian Toxicity (LD50): Determined using OECD Guideline 223 (Avian Acute Oral Toxicity Test). Birds (such as bobwhite quail or mallard duck) are administered a single oral dose of the test substance. Mortality is observed over a set period, and the dose that is lethal to 50% of the test group (LD50) is calculated.
-
Honeybee Acute Contact Toxicity (LD50): Follows OECD Guideline 214 (Honeybees, Acute Contact Toxicity Test). Bees are anaesthetized, and a precise dose of the test substance in a solvent is applied directly to their thorax. Mortality is assessed at 24 and 48 hours to determine the LD50, expressed as micrograms of active ingredient per bee (µ g/bee ).[24][25]
-
Earthworm Acute Toxicity (LC50): Conducted according to OECD Guideline 207 (Earthworm, Acute Toxicity Test) or OCSPP 850.3100 . Earthworms (Eisenia fetida) are exposed to the test substance mixed into a standardized artificial soil. Mortality is recorded after 7 and 14 days to determine the concentration that is lethal to 50% of the worms (LC50), expressed as mg of active ingredient per kg of dry soil (mg/kg).[19]
Visualizing the Risk Assessment Process
The data from the studies described above are integral components of the environmental risk assessment (ERA) for any pesticide. The ERA follows a tiered approach, starting with simple, conservative laboratory tests and progressing to more complex and realistic studies only if a potential risk is identified.
References
- 1. waterquality.gov.au [waterquality.gov.au]
- 2. Mancozeb | C8H12MnN4S8Zn | CID 3034368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Minimal toxicological impact of chlorothalonil on adult honey bees (Apis mellifera, L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chlorothalonil (Ref: DS 2787) [sitem.herts.ac.uk]
- 6. ocu-omu.repo.nii.ac.jp [ocu-omu.repo.nii.ac.jp]
- 7. Mancozeb [sitem.herts.ac.uk]
- 8. zoologyjournals.com [zoologyjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. Chlorothalonil | C8Cl4N2 | CID 15910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. EXTOXNET PIP - MANCOZEB [extoxnet.orst.edu]
- 12. Algae in Turf | NC State Extension Publications [content.ces.ncsu.edu]
- 13. Commercial Fungicide Toxic Effects on Terrestrial Non-Target Species Might Be Underestimated When Based Solely on Active Ingredient Toxicity and Standard Earthworm Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Impact of the Fungicide this compound on earthworm health: insights from antioxidant responses and DNA integrity in Eisenia fetida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound (Ref: ZA 1963) [sitem.herts.ac.uk]
- 17. Metabolite Biomarkers of Chlorothalonil Exposure in Earthworms, Coelomic Fluid, and Coelomocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. downloads.regulations.gov [downloads.regulations.gov]
- 20. pubs.sciepub.com [pubs.sciepub.com]
- 21. ENVIRONMENTAL [oasis-lmc.org]
- 22. log KOC - ECETOC [ecetoc.org]
- 23. chemsafetypro.com [chemsafetypro.com]
- 24. Protecting Honeybees & Native Pollinators : Center for Agriculture, Food, and the Environment (CAFE) at UMass Amherst [umass.edu]
- 25. extension.oregonstate.edu [extension.oregonstate.edu]
Picoxystrobin's Vanishing Act: A Comparative Look at Its Persistence in Different Soils
For researchers and scientists in drug development and environmental science, understanding the environmental fate of fungicides like picoxystrobin is crucial for assessing their potential impact and ensuring sustainable agricultural practices. This guide provides a comparative analysis of this compound's persistence across various soil types, supported by experimental data and detailed methodologies.
This compound, a broad-spectrum fungicide, plays a significant role in modern agriculture. However, its persistence in the soil can vary considerably, influenced by a complex interplay of soil properties. This guide synthesizes available data to offer a clearer picture of how different soil environments affect the degradation of this widely used chemical.
Comparative Persistence of this compound in Various Soil Types
The persistence of this compound in soil is typically measured by its half-life (DT50), the time it takes for 50% of the initial concentration to dissipate. A comprehensive review of laboratory and field studies reveals a significant range in this compound's DT50, directly linked to the characteristics of the soil.
| Soil Type | Half-Life (DT50) in Days | Key Soil Characteristics | Study Type |
| Sandy Loam | 20.0 ± 2.5 (at 2 mg/kg) | Not specified | Aerobic Laboratory |
| Sandy Loam | 26.0 ± 4.0 (at 10 mg/kg) | Not specified | Aerobic Laboratory |
| Sandy Loam | 16 - 38 | Not specified | Aerobic Laboratory |
| Sandy Clay Loam | 16 - 38 | Not specified | Aerobic Laboratory |
| Sand | 16 - 38 | Not specified | Aerobic Laboratory |
| Xerosols | 3.80 - 4.29 | Not specified | Photodegradation |
| Yermosols | 3.80 - 4.29 | Lowest organic carbon content | Photodegradation |
| Chernozem | 3.80 - 4.29 | Higher organic carbon than Xerosols | Photodegradation |
| Peanut Field Soil (China) | 1.5 - 8.6 | Not specified | Field Study |
This table summarizes data from multiple sources, highlighting the variability in this compound's half-life across different soil types and study conditions.
The data clearly indicates that both soil composition and the specific environmental conditions (e.g., presence of light) play a pivotal role in the degradation rate of this compound. For instance, under aerobic laboratory conditions, the half-life in various soils, including sandy loams and a sandy clay loam, ranges from 16 to 38 days[1]. In a specific study on sandy loam soil, the half-life was observed to be between 20 and 26 days, depending on the initial concentration[2][3].
Interestingly, photodegradation studies on different soil types—Xerosols, Yermosols, and Chernozem—showed a much shorter half-life of 3.80 to 4.29 days[4][5]. This suggests that sunlight can significantly accelerate the breakdown of this compound. Notably, the degradation was slowest in Yermosols, which had the lowest organic carbon content, and faster in Chernozem, which is richer in organic matter[4]. This highlights the complex role of organic carbon, which can both adsorb pesticides, potentially slowing degradation, and also support a more active microbial community that can enhance breakdown.
Field studies in peanut cultivation areas in China have reported an even wider and generally faster dissipation, with half-lives ranging from 1.5 to 8.6 days. This variability in the field is expected, as it integrates multiple factors including soil type, microbial activity, temperature, moisture, and sunlight exposure.
Factors Influencing this compound Persistence in Soil
The persistence of this compound in the soil is not an intrinsic property of the chemical alone but is heavily influenced by a variety of soil and environmental factors. Understanding these factors is key to predicting its environmental fate.
Factors influencing the persistence of this compound in soil.
Experimental Protocols
To ensure the reproducibility and comparability of studies on this compound persistence, standardized experimental protocols are essential. The following outlines a typical methodology for an aerobic soil degradation study, based on established guidelines such as the OECD 307.
1. Soil Collection and Characterization:
-
Collect soil samples from the top 0-20 cm layer of the desired soil types (e.g., sandy loam, clay loam).
-
Air-dry the soil samples and sieve them through a 2 mm mesh to remove large debris.
-
Characterize the soil for its physicochemical properties, including texture (sand, silt, and clay content), pH, organic carbon content, and microbial biomass.
2. Experimental Setup:
-
Weigh a standardized amount of the characterized soil (e.g., 100 g dry weight equivalent) into individual incubation flasks.
-
Adjust the soil moisture to a specific level, typically 40-60% of the maximum water-holding capacity, and pre-incubate the soils in the dark at a constant temperature (e.g., 20°C) for a week to allow the microbial community to stabilize.
-
Prepare a stock solution of this compound of a known concentration. For studies involving radiolabeled compounds, ¹⁴C-labeled this compound is often used to trace its fate.
-
Apply the this compound solution to the soil surface of each flask to achieve the desired initial concentration.
3. Incubation and Sampling:
-
Incubate the treated soil samples in the dark at a constant temperature (e.g., 20°C) under aerobic conditions. Maintain aerobic conditions by ensuring a continuous supply of air.
-
Collect replicate soil samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days).
4. Residue Analysis:
-
Extract this compound and its potential metabolites from the soil samples using an appropriate solvent and extraction technique. A commonly used method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
-
Analyze the extracts using a sensitive and selective analytical technique, such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS), to quantify the concentration of this compound and its degradation products.
5. Data Analysis:
-
Calculate the dissipation kinetics of this compound in each soil type. The degradation often follows first-order kinetics.
-
Determine the half-life (DT50) of this compound in each soil type using the appropriate kinetic model.
By adhering to such standardized protocols, researchers can generate high-quality, comparable data that contributes to a better understanding of the environmental behavior of this compound. This knowledge is fundamental for developing strategies to mitigate potential environmental risks and for the registration and safe use of this important agricultural tool.
References
A Comparative Analysis of Picoxystrobin's Metabolic Fate in Plants and Fungi
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic fate of the fungicide picoxystrobin in plants and fungi. The information presented is supported by experimental data to aid in understanding the biotransformation pathways and potential for resistance development.
This compound, a broad-spectrum strobilurin fungicide, effectively controls a range of fungal plant diseases by inhibiting mitochondrial respiration.[1][2] Its efficacy and environmental fate are significantly influenced by how it is metabolized within the target fungi and the host plants. Understanding these metabolic differences is crucial for developing more effective and sustainable disease management strategies.
Data Presentation
The following tables summarize key quantitative data related to the metabolism of this compound in plants and fungi.
Table 1: Key Metabolites of this compound Identified in Plants and Fungi
| Metabolite Name | Chemical Structure | Found In | Metabolic Reaction | Reference |
| This compound Acid (BF-500-3) | C₁₇H₁₄F₃NO₄ | Fungi, Plants, Pepper | Ester Hydrolysis | [3][4][5] |
| 6-(trifluoromethyl)-1H-pyridin-2-one | C₆H₄F₃NO | Plants (Wheat, Soybean) | Oxidative Cleavage of Ether Bridge | [2] |
| Methyl (E)-2-(2-hydroxymethylphenyl)3-methoxyacrylate | C₁₂H₁₄O₄ | Plants (Wheat, Soybean) | Oxidative Cleavage of Ether Bridge | [2] |
| Phthalic acid | C₈H₆O₄ | Plants (Soybean) | Further oxidation and cleavage | [2] |
| IN-QDK50 and its conjugates | Not specified | Plants (rotational crops) | Cleavage of the ether bridge | [2] |
Table 2: Degradation Rates of this compound in Various Matrices
| Matrix | Half-life (t₁/₂) | Conditions | Reference |
| Pepper Fruit | 5.09 - 7.82 days | Field Conditions | [3][4] |
| Peanut Seedlings | 2.1 - 2.8 days | Field Conditions | [6] |
| Soil | 1.5 - 8.6 days | Field Conditions | [6] |
| Soil (Sandy Loam) | Not specified | Laboratory | [7] |
| Banana | 10.7 - 12.1 days | Field Conditions | [8] |
| Oriental Melon | 3.4 - 3.7 days | Field Conditions | [8] |
Table 3: Enzymatic Activity for this compound Degradation in Fungi
| Enzyme | Source Organism | Catalytic Efficiency (kcat/Km) (μM⁻¹·s⁻¹) | Metabolic Reaction | Reference |
| Esterase (StrH) | Hyphomicrobium sp. DY-1 | 4.64 ± 0.05 | De-esterification | [5] |
Experimental Protocols
This section details the methodologies commonly employed in studying the metabolic fate of this compound.
Plant Metabolism Studies using Radiolabeling
Objective: To trace the uptake, translocation, and metabolism of this compound in plants.
Protocol:
-
Radiolabeling: Synthesize ¹⁴C-labeled this compound, typically with the label on the pyridinyl or phenacrylate ring to trace different parts of the molecule.
-
Plant Treatment: Apply the radiolabeled this compound to plants (e.g., wheat, soybean) via foliar spray or soil drench, mimicking agricultural practices.
-
Sample Collection: Harvest plant tissues (leaves, stems, roots, fruits) at various time intervals after treatment.
-
Extraction: Extract residues from plant tissues using appropriate solvents like acetonitrile and water.
-
Quantification of Total Radioactivity (TRR): Determine the total radioactive residue in the extracts and unextracted plant material using Liquid Scintillation Counting (LSC).
-
Metabolite Profiling: Separate the radioactive metabolites from the parent compound using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Metabolite Identification: Identify the chemical structure of the separated metabolites using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, often by comparison with synthesized reference standards.
Fungal Metabolism Studies in Liquid Culture
Objective: To identify the metabolic pathways of this compound in fungal species.
Protocol:
-
Fungal Culture: Grow the target fungal species (e.g., Hyphomicrobium sp.) in a suitable liquid medium.
-
This compound Treatment: Introduce a known concentration of this compound to the fungal culture.
-
Incubation: Incubate the culture under controlled conditions (temperature, pH, agitation).
-
Sample Collection: Collect aliquots of the culture medium and fungal mycelia at different time points.
-
Extraction: Separate the mycelia from the medium by filtration or centrifugation. Extract metabolites from both the culture filtrate and the mycelia using organic solvents.
-
Analysis: Analyze the extracts using HPLC or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) to identify and quantify the parent this compound and its metabolites.
-
Enzyme Assays: To identify the enzymes involved, prepare cell-free extracts from the fungal mycelia and perform enzyme assays using this compound as a substrate. Monitor the formation of metabolites over time.
Analytical Method for Quantification: UPLC-MS/MS
Objective: To achieve sensitive and specific quantification of this compound and its metabolites in complex matrices.
Protocol:
-
Sample Preparation (QuEChERS method):
-
Homogenize the sample (e.g., plant tissue, soil).
-
Extract with acetonitrile.
-
Partition with a salt mixture (e.g., magnesium sulfate, sodium chloride).
-
Clean up the extract using dispersive solid-phase extraction (d-SPE) with sorbents like PSA (primary secondary amine) and C18 to remove interfering matrix components.[3][4]
-
-
Chromatographic Separation:
-
Inject the cleaned-up extract into a UPLC system equipped with a suitable column (e.g., C18).
-
Use a gradient elution program with a mobile phase consisting of acetonitrile and water (often with additives like formic acid) to separate the analytes.
-
-
Mass Spectrometric Detection:
Mandatory Visualization
The following diagrams illustrate the metabolic pathways of this compound and a typical experimental workflow.
Caption: Metabolic pathways of this compound in plants.
Caption: Primary metabolic pathway of this compound in fungi.
Caption: General workflow for this compound metabolite analysis.
Comparative Analysis of Metabolic Fate
The metabolic fate of this compound differs significantly between plants and fungi, primarily in the initial and major biotransformation steps.
In Plants: The metabolism of this compound is more complex and involves multiple pathways. The primary routes of degradation are:
-
Oxidative Cleavage: The ether bridge linking the pyridinyl and phenyl rings is cleaved, resulting in the formation of 6-(trifluoromethyl)-1H-pyridin-2-one and methyl (E)-2-(2-hydroxymethylphenyl)3-methoxyacrylate.[2]
-
Ester Hydrolysis: The methyl ester group is hydrolyzed to form this compound acid.[3][4]
-
Further Metabolism and Conjugation: The initial cleavage products undergo further oxidation and cleavage, leading to metabolites like phthalic acid.[2] These metabolites, particularly the pyridinyl moiety, can then be conjugated with endogenous molecules such as glucose and glutaric acid to increase their water solubility and facilitate sequestration within the plant cell.[2]
In Fungi: The primary metabolic pathway for this compound in fungi (and some bacteria) is a detoxification mechanism involving a single key step:
-
Ester Hydrolysis: Fungal esterase enzymes, such as StrH from Hyphomicrobium sp., rapidly hydrolyze the methyl ester bond of this compound.[5][9] This reaction produces this compound acid and methanol. The formation of the more polar this compound acid is considered a detoxification step as it may have reduced fungicidal activity and be more readily excreted by the fungal cell.
Key Differences:
-
Primary Attack Site: In plants, the initial metabolic attack can occur at both the ether linkage and the ester group. In contrast, in fungi, the primary and most significant metabolic reaction is the hydrolysis of the ester group.
-
Complexity of Pathways: Plant metabolism of this compound is characterized by a network of reactions including cleavage, oxidation, and conjugation, leading to a wider array of metabolites. Fungal metabolism appears to be a more direct detoxification pathway focused on a single enzymatic step.
-
Enzymes Involved: While specific enzymes in plants are not detailed in the search results, the involvement of esterases in fungi is well-documented.
-
Detoxification Strategy: Fungi employ a rapid detoxification strategy by converting this compound to its less toxic acid form. Plants utilize a more elaborate system of degradation and conjugation to manage the xenobiotic.
References
- 1. fao.org [fao.org]
- 2. fao.org [fao.org]
- 3. Residue determination of pyraclostrobin, this compound and its metabolite in pepper fruit via UPLC-MS/MS under open field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Residue analysis of this compound in oriental melon using gas chromatography coupled with electron capture detection and mass spectrometric confirmation: application to dissipation kinetics and risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Item - Biodegradation of the Fungicide this compound by Hyphomicrobium sp. Hâ9 and Detoxification Mechanism as Indicated by the Microalgae Tetradesmus obliquus - American Chemical Society - Figshare [acs.figshare.com]
Safety Operating Guide
Proper Disposal of Picoxystrobin: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of Picoxystrobin, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personal safety and environmental protection.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE).
Required PPE:
-
Gloves: Chemical-impermeable gloves.[1]
-
Respiratory Protection: Use only in a well-ventilated area or outdoors. Avoid breathing any dust, fumes, or spray.[1][3][4][5]
-
Protective Clothing: Wear a lab coat or other protective clothing to prevent skin contact.[2][4]
General Handling Precautions:
-
Avoid all personal contact, including inhalation.[5]
-
Wash hands and any exposed skin thoroughly after handling.[1][3]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[2]
-
Store the chemical in its original, tightly closed container in a cool, dry, and well-ventilated place away from foodstuffs and animal feed.[1][2][6]
-
Prevent release into the environment; this compound is very toxic to aquatic life.[1][2][3][5]
Step-by-Step Disposal Procedures
Disposal of this compound and its containers must be carried out in compliance with all applicable local, state, and federal regulations. Never discharge this compound waste into sewer systems or waterways.[1]
Step 1: Managing Spills and Leaks
In the event of a spill, immediate containment is crucial to prevent environmental contamination.
-
Evacuate and Secure: Evacuate non-essential personnel from the area. Keep people upwind of the spill.[1]
-
Ventilate: Ensure the area is well-ventilated.[2]
-
Containment:
-
Collection: Carefully collect the spilled material and contaminated absorbents using non-sparking tools.[1] Place the collected waste into a suitable, closed, and clearly labeled container for disposal.[1][4]
-
Decontamination: Clean the spill area thoroughly. Dispose of any contaminated cleaning materials in the same manner as the this compound waste.
Step 2: Disposal of this compound Waste
Unused or waste this compound is considered hazardous waste and must be managed accordingly.
-
Primary Disposal Method: The preferred method is to send the material to a licensed chemical destruction plant or a permitted hazardous waste incinerator.[1] The incineration process should be controlled and equipped with flue gas scrubbing.[1]
-
Alternative Method: In some cases, the material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[7]
-
Regulatory Compliance: Always dispose of contents at an approved waste disposal plant, adhering to all applicable laws and regulations.[1][2][3][4]
Step 3: Disposal of Contaminated Containers
Empty containers may retain product residue and must be handled carefully.
-
Decontamination: Triple rinse the container (or equivalent) with a suitable solvent.[1] Collect the rinsate and manage it as hazardous waste along with the this compound waste.
-
Recycling/Reconditioning: Once properly decontaminated, containers can be offered for recycling or reconditioning.[1]
-
Disposal: If recycling is not an option, puncture the container to prevent reuse and dispose of it in a sanitary landfill, as permitted by local regulations.[1] For combustible packaging materials, controlled incineration is a possible alternative.[1]
Disposal and Safety Data Summary
The following table summarizes key quantitative and procedural data for the disposal of this compound.
| Parameter | Information | Source(s) |
| Primary Disposal Method | Licensed Chemical Destruction Plant / Controlled Incineration | [1][7] |
| Container Disposal | Triple Rinse, then Recycle/Recondition or Puncture and place in Sanitary Landfill | [1] |
| Spill Containment | Use inert absorbent material (sand, earth, vermiculite) | [2][4] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects | [2][3][5] |
| UN Transport Number | UN 3077 (Solid) or UN 3082 (Liquid) | [4][5][7][8] |
| Proper Shipping Name | ENVIRONMENTALLY HAZARDOUS SUBSTANCE, SOLID/LIQUID, N.O.S. (contains this compound) | [4][5][7] |
| Transport Hazard Class | Class 9 (Miscellaneous hazardous materials) | [5][7][8] |
| Packing Group | III (Minor danger) | [5][8] |
Experimental Protocols
The disposal procedures outlined are based on established safety data sheets and regulatory guidance. No experimental protocols for novel disposal methodologies were cited in the reviewed literature. Researchers should always consult their institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for this compound spill management and waste disposal.
References
Safeguarding Your Research: Essential Protective Measures for Handling Picoxystrobin
For laboratory professionals engaged in research and development, ensuring personal and environmental safety during the handling of chemical compounds is paramount. This guide provides detailed procedural information for the safe handling and disposal of Picoxystrobin, a fungicide that requires careful management to mitigate potential hazards. Adherence to these protocols is critical for maintaining a safe laboratory environment.
Personal Protective Equipment (PPE) for this compound
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required equipment for handling this compound, based on safety data sheet recommendations.
| Body Area | Required PPE | Specifications & Standards |
| Eyes/Face | Safety Goggles & Face Shield | Goggles should be tightly fitting, with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1][2] A face shield is recommended when mixing or splashing is possible.[3] |
| Hands | Chemical-Resistant Gloves | Use chemical-impermeable gloves.[1][2] Nitrile or PVC rubber, elbow-length gloves are recommended for handling pesticides.[4] Always wash the outside of gloves before removal.[3][5] |
| Body | Protective Clothing | Wear fire-resistant and impervious clothing, such as coveralls over a long-sleeve shirt and long pants.[1][2][6] For handling concentrates, a waterproof apron over coveralls provides additional protection.[4] |
| Feet | Chemical-Resistant Footwear | Chemical-resistant boots are required.[5] Pant legs should be worn outside the boots to prevent chemicals from entering.[3][7] Leather or fabric shoes are not suitable.[3][7] |
| Respiratory | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded, if ventilation is inadequate, or when dusts and aerosols may be generated.[2][8] A full-face respirator is recommended in these situations.[2] For firefighting, a self-contained breathing apparatus is necessary.[1][2][8] |
Standard Operating Protocol for this compound Handling
This protocol outlines the procedural steps for safely managing this compound from receipt to disposal.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood.[1][2][5][9] Mechanical exhaust may be required to keep exposure below recommended limits.[5][8]
-
Emergency Equipment: Ensure an eye-wash station and safety shower are readily accessible and operational.[8][10]
-
Review Documentation: Before beginning work, thoroughly read the Safety Data Sheet (SDS) for this compound.
-
Avoid Dust and Aerosols: Plan procedures to avoid the formation of dust and aerosols.[2]
Donning Personal Protective Equipment (PPE)
The following workflow illustrates the correct sequence for putting on and taking off PPE to minimize cross-contamination.
Handling and Experimental Procedures
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[1][2][9]
-
Breathing Protection: Do not breathe dust, fumes, or vapors.[1][2][5]
-
Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[5][9] Contaminated clothing should be removed immediately and washed before reuse.[5][8]
Storage
-
Container: Store this compound in its original, tightly closed container.[1][2][5]
-
Location: Keep in a dry, cool, and well-ventilated place.[1][2][5]
-
Incompatibilities: Store away from foodstuffs, animal feed, and incompatible materials.[1][2]
Disposal Plan for this compound Waste
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
Operational Disposal
-
Waste Collection: Collect chemical residues and contaminated materials in suitable, closed, and clearly labeled containers for disposal.[1]
-
Prohibited Disposal: Do not discharge this compound or its waste into sewer systems, drains, or water bodies.[1][8] Avoid contaminating water, food, or feed during disposal.[1]
Disposal Methodologies
-
Chemical Incineration: The preferred method of disposal is through a licensed chemical destruction facility.[1] This may involve dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and flue gas scrubbing.[1][8]
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent).[1] The rinsate should be collected and disposed of as hazardous waste. Afterward, the packaging can be punctured to prevent reuse and disposed of in a sanitary landfill or offered for recycling, depending on local regulations.[1]
-
Spills: In case of a spill, contain the leakage and collect the material using non-sparking tools.[1][2] Absorb liquids with inert material (e.g., sand, earth) and place everything in a suitable container for disposal.[5] Evacuate personnel and ensure adequate ventilation.[1][2]
The logical workflow for handling and disposal is outlined in the diagram below.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 4. Pesticide use and personal protective equipment [health.vic.gov.au]
- 5. corteva.in [corteva.in]
- 6. | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 7. osha.oregon.gov [osha.oregon.gov]
- 8. biosynth.com [biosynth.com]
- 9. farmag.co.za [farmag.co.za]
- 10. file.medchemexpress.eu [file.medchemexpress.eu]
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
